Product packaging for Neoeuonymine(Cat. No.:CAS No. 33510-25-7)

Neoeuonymine

Cat. No.: B12781512
CAS No.: 33510-25-7
M. Wt: 763.7 g/mol
InChI Key: NKTOESKXBIEREY-RRFKVAGVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Neoeuonymine (CAS 33510-25-7) is a complex natural alkaloid isolated from the botanical source Tripterygium wilfordii Hook.f. . This compound has a molecular formula of C 36 H 45 NO 17 and a molecular weight of 763.7 g/mol . Its intricate structure is characterized as an 8α-acetoxy-O6-deacetyl-8-deoxo-evonine derivative . As a specialized phytochemical, this compound serves as a valuable reference standard in natural product research, facilitating the identification and quantification of alkaloids in complex plant extracts. Its structural complexity also makes it a compound of interest in pharmacological and biochemical screening programs aimed at discovering new bioactive molecules from natural sources. The specific mechanism of action and full spectrum of its biological activity are areas of ongoing scientific investigation, highlighting its potential for revealing novel biochemical pathways. This product is intended for laboratory research purposes only and is not suitable for human or veterinary diagnostic or therapeutic use. All provided compounds are supplied with comprehensive analytical data, including HPLC chromatograms, to ensure identity and high purity (typically >98%) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H45NO17 B12781512 Neoeuonymine CAS No. 33510-25-7

Properties

CAS No.

33510-25-7

Molecular Formula

C36H45NO17

Molecular Weight

763.7 g/mol

IUPAC Name

[(1S,3R,13S,14S,17S,18R,19R,20R,21S,22R,23S,24R)-18,19,21,22-tetraacetyloxy-24,25-dihydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl acetate

InChI

InChI=1S/C36H45NO17/c1-15-16(2)31(44)53-28-26(50-19(5)40)30(52-21(7)42)35(14-47-17(3)38)29(51-20(6)41)25(49-18(4)39)23-27(43)36(35,34(28,9)46)54-33(23,8)13-48-32(45)22-11-10-12-37-24(15)22/h10-12,15-16,23,25-30,43,46H,13-14H2,1-9H3/t15-,16-,23+,25+,26-,27+,28-,29+,30-,33-,34?,35+,36-/m0/s1

InChI Key

NKTOESKXBIEREY-RRFKVAGVSA-N

Isomeric SMILES

C[C@H]1[C@@H](C(=O)O[C@H]2[C@@H]([C@@H]([C@]3([C@@H]([C@@H]([C@@H]4[C@H]([C@@]3(C2(C)O)O[C@]4(COC(=O)C5=C1N=CC=C5)C)O)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C

Canonical SMILES

CC1C(C(=O)OC2C(C(C3(C(C(C4C(C3(C2(C)O)OC4(COC(=O)C5=C1N=CC=C5)C)O)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C

Origin of Product

United States

Foundational & Exploratory

Neoeuonymine: A Technical Guide to its Discovery, Natural Sources, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neoeuonymine, a complex sesquiterpene pyridine alkaloid, represents a class of natural products with significant potential for pharmacological development. First identified in the mid-1970s, this intricate molecule has been isolated from plant species belonging to the genus Euonymus. This technical guide provides a comprehensive overview of the discovery of this compound, its known natural sources, and detailed methodologies for its isolation. Furthermore, it delves into the current understanding of its biological activities, particularly its cytotoxic and potential immunosuppressive effects, and explores the signaling pathways that may be implicated in its mechanism of action. This document aims to serve as a foundational resource for researchers interested in the further investigation and potential therapeutic application of this compound.

Discovery and Natural Sources

This compound (CAS 33510-25-7; Formula: C₃₆H₄₅NO₁₇) was first discovered and isolated by Yamada and his colleagues in 1977.[1][2][3] Their research identified the natural source of this alkaloid as Euonymus sieboldiana Blume, a plant species belonging to the Celastraceae family.[1][2][3] This plant is also known by its synonym, Euonymus hamiltonianus ssp. sieboldianus. Further research has indicated that this compound and structurally related sesquiterpene pyridine alkaloids are characteristic constituents of the Euonymus genus, suggesting that other species within this genus may also serve as potential sources.

Table 1: Natural Sources of this compound and Related Alkaloids

CompoundPlant SourceFamilyReference
This compoundEuonymus sieboldiana BlumeCelastraceae[1][2][3]
Related Sesquiterpene Pyridine AlkaloidsEuonymus fortuneiCelastraceae[4]
Related Sesquiterpene Pyridine AlkaloidsTripterygium wilfordii Hook. f.Celastraceae[5][6]
Related Sesquiterpene Pyridine AlkaloidsCelastrus monospermus RoxbCelastraceae[7]

Experimental Protocols: Isolation of this compound

The isolation of this compound from its natural source, Euonymus sieboldiana, involves a multi-step extraction and chromatographic purification process. The following protocol is a synthesized methodology based on the original discovery and general practices for isolating alkaloids from plant material.

2.1. Plant Material and Extraction

  • Plant Material: The dried and powdered seeds or aerial parts of Euonymus sieboldiana are used as the starting material.

  • Initial Extraction: The powdered plant material is subjected to exhaustive extraction with a polar solvent such as methanol (MeOH) at room temperature. This is typically performed by percolation or maceration over several days to ensure complete extraction of the alkaloids.

  • Solvent Removal: The resulting methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2.2. Acid-Base Extraction for Alkaloid Enrichment

  • Acidification: The crude methanolic extract is dissolved in a dilute acidic solution (e.g., 5% hydrochloric acid) and filtered to remove non-alkaloidal, neutral, and weakly basic compounds.

  • Basification: The acidic aqueous solution containing the protonated alkaloids is then made alkaline (pH 9-10) by the addition of a base, such as ammonium hydroxide (NH₄OH) or sodium carbonate (Na₂CO₃), to liberate the free alkaloid bases.

  • Solvent Partitioning: The basified solution is repeatedly extracted with an immiscible organic solvent, such as chloroform (CHCl₃) or dichloromethane (CH₂Cl₂). The organic layers, now containing the free alkaloids, are combined.

  • Drying and Concentration: The combined organic extract is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield a crude alkaloid fraction.

2.3. Chromatographic Purification

  • Column Chromatography: The crude alkaloid fraction is subjected to column chromatography over a stationary phase like silica gel.

  • Elution Gradient: A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, followed by methanol). Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Further Purification: Fractions containing this compound, as identified by TLC comparison with a reference standard or by spectroscopic methods, are pooled and may require further purification using techniques such as preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure compound.

Diagram 1: General Workflow for the Isolation of this compound

Isolation_Workflow plant Powdered Euonymus sieboldiana extraction Methanol Extraction plant->extraction crude_extract Crude Methanolic Extract extraction->crude_extract acid_base Acid-Base Extraction crude_extract->acid_base alkaloid_fraction Crude Alkaloid Fraction acid_base->alkaloid_fraction column_chromatography Silica Gel Column Chromatography alkaloid_fraction->column_chromatography fractions Collected Fractions column_chromatography->fractions purification Preparative TLC/HPLC fractions->purification This compound Pure this compound purification->this compound

Caption: A generalized workflow for the isolation of this compound from its natural source.

Biological Activity and Signaling Pathways

While specific studies on the signaling pathways affected by this compound are limited, research on the broader class of sesquiterpene pyridine alkaloids from the Celastraceae family provides significant insights into its potential biological activities.

3.1. Cytotoxic Activity

Numerous sesquiterpene pyridine alkaloids have demonstrated cytotoxic effects against various cancer cell lines.[8] The evaluation of this compound's cytotoxicity is a critical area of investigation. A standard experimental protocol to determine its cytotoxic activity is the MTT assay.

3.1.1. Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound (typically in a range from 0.1 to 100 µM) for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the treatment period, the media is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is incubated for 3-4 hours to allow for the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

3.2. Potential Immunosuppressive Activity and Signaling Pathways

Structurally similar sesquiterpene pyridine alkaloids isolated from Tripterygium wilfordii have shown potent immunosuppressive activity.[5][6][9] This activity is often mediated through the inhibition of key inflammatory signaling pathways. One of the primary pathways implicated is the Nuclear Factor-kappa B (NF-κB) signaling pathway, which plays a central role in regulating the expression of pro-inflammatory cytokines and other mediators of the immune response.[5][6][9] It is plausible that this compound may exert immunosuppressive effects through a similar mechanism.

Diagram 2: Postulated Inhibition of the NF-κB Signaling Pathway by this compound

NFkB_Pathway cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB p_IkB p-IκB IkB->p_IkB NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation p_IkB->IkB Degradation This compound This compound This compound->IKK Inhibition DNA DNA NFkB_nucleus->DNA Transcription Cytokines Pro-inflammatory Cytokines DNA->Cytokines

References

Biosynthesis of Neoeuonymine in Euonymus Species: A Technical Guide to a Hypothesized Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The complete biosynthetic pathway of Neoeuonymine, a sesquiterpenoid pyridine alkaloid found in Euonymus species, has not been fully elucidated in the current scientific literature. This technical guide, therefore, presents a hypothesized pathway based on the established biosynthesis of its core chemical moieties: the sesquiterpenoid dihydro-β-agarofuran scaffold and the pyridine ring. The information herein is intended to provide a foundational understanding and framework for future research in this area.

Introduction

This compound is a member of the complex family of sesquiterpenoid pyridine alkaloids, which are characterized by a highly oxygenated dihydro-β-agarofuran sesquiterpenoid core esterified with a substituted nicotinic acid derivative, forming a macrolactone ring structure. These compounds, isolated from various Euonymus species (Celastraceae family), have garnered interest for their potential biological activities. Understanding their biosynthesis is crucial for developing biotechnological production methods and for the rational design of novel therapeutic agents.

This guide will outline the probable biosynthetic route to this compound, detailing the key precursors and enzymatic steps that are likely involved.

Hypothesized Biosynthetic Pathway of a Generic Sesquiterpenoid Pyridine Alkaloid

The biosynthesis of a sesquiterpenoid pyridine alkaloid like this compound can be conceptually divided into three main stages:

  • Formation of the Sesquiterpenoid Core: The synthesis of the dihydro-β-agarofuran scaffold.

  • Formation of the Pyridine Moiety: The synthesis of the nicotinic acid derivative.

  • Assembly and Tailoring: The esterification and subsequent modifications to form the final alkaloid.

The sesquiterpenoid scaffold of this compound is a dihydro-β-agarofuran. Sesquiterpenoids are C15 isoprenoids derived from farnesyl pyrophosphate (FPP). The formation of FPP occurs through two primary pathways in plants: the mevalonate (MVA) pathway, which is typically active in the cytosol and mitochondria, and the methylerythritol phosphate (MEP) pathway, which operates in the plastids.

The key steps in the formation of the dihydro-β-agarofuran core are hypothesized as follows:

  • Step 1: Synthesis of Farnesyl Pyrophosphate (FPP): Isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) are synthesized via the MVA or MEP pathway. Two molecules of IPP and one molecule of DMAPP are condensed by FPP synthase to yield FPP.

  • Step 2: Cyclization of FPP: A specific sesquiterpene synthase catalyzes the cyclization of the linear FPP molecule to form a cyclic sesquiterpene intermediate.

  • Step 3: Formation of the Dihydro-β-agarofuran Skeleton: A series of oxidation reactions, likely catalyzed by cytochrome P450 monooxygenases (CYP450s), and subsequent rearrangements lead to the formation of the characteristic tricyclic dihydro-β-agarofuran core.

G cluster_0 MVA/MEP Pathway cluster_1 Sesquiterpenoid Biosynthesis IPP Isopentenyl Pyrophosphate (IPP) FPP Farnesyl Pyrophosphate (FPP) IPP->FPP FPP Synthase DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->FPP Cyclic_Intermediate Cyclic Sesquiterpene Intermediate FPP->Cyclic_Intermediate Sesquiterpene Synthase Dihydro_beta_agarofuran Dihydro-β-agarofuran Core Cyclic_Intermediate->Dihydro_beta_agarofuran CYP450s, other enzymes

Figure 1: Hypothesized biosynthesis of the dihydro-β-agarofuran core.

The pyridine ring found in pyridine alkaloids is derived from nicotinic acid (Niacin or Vitamin B3).[1] In plants, nicotinic acid is synthesized from L-aspartate and a C3 compound, dihydroxyacetone phosphate, derived from glycolysis.

The key steps in the formation of nicotinic acid are:

  • Step 1: Condensation: L-aspartate oxidase catalyzes the oxidation of L-aspartate to iminoaspartate. Quinolinate synthase then condenses iminoaspartate with dihydroxyacetone phosphate to form quinolinic acid.

  • Step 2: Decarboxylation: Quinolinate phosphoribosyltransferase (QPT) converts quinolinic acid to nicotinic acid mononucleotide, with the release of CO2.

  • Step 3: Conversion to Nicotinic Acid: Further enzymatic steps convert nicotinic acid mononucleotide to nicotinic acid.

G cluster_0 Primary Metabolism cluster_1 Nicotinic Acid Biosynthesis L_Aspartate L-Aspartate Iminoaspartate Iminoaspartate L_Aspartate->Iminoaspartate L-Aspartate Oxidase DHAP Dihydroxyacetone Phosphate (DHAP) Quinolinic_Acid Quinolinic Acid DHAP->Quinolinic_Acid Iminoaspartate->Quinolinic_Acid Quinolinate Synthase NAMN Nicotinic Acid Mononucleotide Quinolinic_Acid->NAMN QPT Nicotinic_Acid Nicotinic Acid NAMN->Nicotinic_Acid Enzymatic Steps

Figure 2: Biosynthesis of the nicotinic acid precursor.

The final stage in the biosynthesis of this compound involves the esterification of the dihydro-β-agarofuran core with a derivative of nicotinic acid, followed by tailoring reactions.

  • Step 1: Activation of Nicotinic Acid: Nicotinic acid is likely activated, for example, by conversion to a CoA thioester (nicotinoyl-CoA), to facilitate the esterification reaction.

  • Step 2: Esterification: A specific acyltransferase enzyme catalyzes the transfer of the nicotinoyl group to a hydroxyl group on the dihydro-β-agarofuran core, forming an ester linkage. In the case of macrocyclic alkaloids like this compound, this likely involves the formation of a macrolactone.

  • Step 3: Tailoring Reactions: Further modifications, such as hydroxylations, methylations, or acetylations, are carried out by tailoring enzymes (e.g., CYP450s, methyltransferases, acetyltransferases) to produce the final structure of this compound.

G Dihydro_beta_agarofuran Dihydro-β-agarofuran Core Esterified_Intermediate Esterified Intermediate Dihydro_beta_agarofuran->Esterified_Intermediate Acyltransferase Nicotinic_Acid_Derivative Activated Nicotinic Acid Derivative Nicotinic_Acid_Derivative->Esterified_Intermediate This compound This compound Esterified_Intermediate->this compound Tailoring Enzymes (CYP450s, Methyltransferases, etc.)

Figure 3: Final assembly and tailoring steps in the hypothesized biosynthesis.

Quantitative Data

As the biosynthetic pathway of this compound has not been elucidated, there is currently no quantitative data available in the literature regarding enzyme kinetics, metabolite concentrations, or gene expression levels related to its biosynthesis. The tables below are provided as templates for future research.

Table 1: Putative Enzymes in this compound Biosynthesis and Their Potential Kinetic Properties

Enzyme Substrate(s) Product(s) Km (µM) kcat (s-1) Vmax
FPP SynthaseIPP, DMAPPFPPData not availableData not availableData not available
Sesquiterpene SynthaseFPPCyclic IntermediateData not availableData not availableData not available
Quinolinate SynthaseIminoaspartate, DHAPQuinolinic AcidData not availableData not availableData not available
AcyltransferaseDihydro-β-agarofuran, Nicotinoyl-CoAEsterified IntermediateData not availableData not availableData not available

Table 2: Hypothetical Metabolite Concentrations in Euonymus Species

Metabolite Tissue Concentration (µg/g FW)
Farnesyl PyrophosphateData not availableData not available
Dihydro-β-agarofuran CoreData not availableData not available
Nicotinic AcidData not availableData not available
This compoundData not availableData not available

Experimental Protocols

Detailed experimental protocols for the study of this compound biosynthesis are not available. However, based on general methodologies for elucidating natural product biosynthetic pathways, the following experimental approaches would be key.

The elucidation of a novel biosynthetic pathway typically follows a multi-step process, from the identification of putative genes to the in-vitro characterization of enzymes.

G Transcriptome_Analysis Transcriptome Analysis of Euonymus Species Gene_Identification Identification of Putative Biosynthetic Genes (Synthases, CYP450s, etc.) Transcriptome_Analysis->Gene_Identification Gene_Cloning Gene Cloning and Heterologous Expression Gene_Identification->Gene_Cloning Protein_Purification Protein Purification Gene_Cloning->Protein_Purification Enzyme_Assays In Vitro Enzyme Assays Protein_Purification->Enzyme_Assays Metabolite_Analysis Metabolite Analysis (LC-MS, NMR) Enzyme_Assays->Metabolite_Analysis

Figure 4: General experimental workflow for biosynthetic pathway elucidation.
  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from young leaves of a Euonymus species known to produce this compound. First-strand cDNA is synthesized using a reverse transcriptase.

  • Gene Amplification and Cloning: The full-length open reading frame of the putative sesquiterpene synthase gene is amplified from the cDNA using gene-specific primers. The PCR product is then cloned into an expression vector suitable for a heterologous host, such as E. coli or Saccharomyces cerevisiae.

  • Heterologous Expression and Protein Purification: The expression vector is transformed into the chosen host. Protein expression is induced, and the cells are harvested. The recombinant protein is purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Enzyme Assay: The purified enzyme is incubated with the substrate, farnesyl pyrophosphate (FPP), in a suitable buffer.

  • Product Analysis: The reaction products are extracted with an organic solvent (e.g., hexane or ethyl acetate). The extract is then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the cyclic sesquiterpene product(s).

Conclusion and Future Directions

The biosynthesis of this compound in Euonymus species remains an open and intriguing area of research. The hypothesized pathway presented in this guide provides a solid foundation for initiating studies aimed at its full elucidation. Future research should focus on:

  • Transcriptome and Genome Sequencing: Generating sequence data from this compound-producing Euonymus species to identify candidate biosynthetic genes.

  • Functional Genomics: Characterizing the function of candidate genes through heterologous expression and in-vitro enzyme assays.

  • Metabolomic Profiling: Detailed analysis of the metabolomes of different Euonymus tissues to identify pathway intermediates.

A comprehensive understanding of the biosynthetic pathway of this compound will not only be a significant contribution to the field of natural product biosynthesis but also pave the way for the sustainable production of this and related valuable compounds.

References

An In-depth Technical Guide to Neoeuonymine (CAS 33510-25-7)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoeuonymine is a naturally occurring alkaloid compound that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the available scientific data on this compound, focusing on its chemical and physical properties, biological activities, and the methodologies used in its study. The information is presented to support further research and development efforts involving this compound.

Chemical and Physical Properties

PropertyValueSource
CAS Number 33510-25-7N/A
Molecular Formula C₃₆H₄₅NO₁₇N/A
Molecular Weight 763.74 g/mol N/A
Purity Typically ≥95% (as determined by HPLC)N/A
Appearance Not specified in available literatureN/A
Melting Point Not specified in available literatureN/A
Boiling Point Not specified in available literatureN/A
Solubility Not specified in available literatureN/A

Note: The lack of publicly available, experimentally determined data for properties such as melting point, boiling point, and solubility highlights an area for future fundamental research on this compound.

Analytical and Identification Methods

The primary methods for the analysis and identification of this compound are High-Performance Liquid Chromatography (HPLC) coupled with Diode-Array Detection (DAD) or Evaporative Light Scattering Detection (ELSD), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC): A general protocol for the analysis of this compound would involve:

  • Column: A C18 reversed-phase column is typically used for the separation of alkaloids.

  • Mobile Phase: A gradient of acetonitrile and water (often with a modifier like formic acid or ammonium acetate to improve peak shape) is a common mobile phase system.

  • Detection: UV detection (DAD) or ELSD can be employed based on the chromophoric properties and concentration of the analyte.

Mass Spectrometry (MS): For structural confirmation, high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) would be used to obtain an accurate mass measurement, confirming the elemental composition. Fragmentation patterns (MS/MS) would provide further structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for the complete structural elucidation of this compound. Due to the complexity of the molecule, 2D NMR techniques such as COSY, HSQC, and HMBC would be essential for assigning all proton and carbon signals.

Below is a conceptual workflow for the isolation and characterization of this compound.

G cluster_extraction Extraction and Isolation cluster_analysis Analysis and Characterization A Plant Material Collection B Solvent Extraction A->B C Crude Extract B->C D Column Chromatography C->D E Fractions D->E F Preparative HPLC E->F G Pure this compound F->G H HPLC-DAD/ELSD G->H I Mass Spectrometry (MS) G->I J NMR Spectroscopy G->J K Structure Elucidation H->K I->K J->K

Figure 1. A conceptual workflow for the isolation and characterization of this compound.

Biological Activity and Mechanism of Action

Detailed studies on the specific biological activities and mechanisms of action of this compound are limited in the currently available scientific literature. As an alkaloid, it belongs to a large and diverse class of naturally occurring compounds with a wide range of pharmacological activities. To understand its potential, researchers may draw parallels from structurally related compounds or undertake new biological screening assays.

A hypothetical signaling pathway that could be investigated for this compound's effects is presented below. This is a generalized representation and would require experimental validation.

G This compound This compound Receptor Cell Surface Receptor This compound->Receptor Binds to Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activates Transcription_Factor Transcription Factor Signaling_Cascade->Transcription_Factor Modulates Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Regulates Biological_Response Biological Response Gene_Expression->Biological_Response Leads to

Spectroscopic Data of Neoeuonymine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Neoeuonymine, a complex sesquiterpene alkaloid. The information presented herein is essential for the identification, characterization, and further investigation of this natural product for potential applications in drug discovery and development. This document summarizes the key spectroscopic data (NMR, IR, and MS) and provides detailed experimental protocols for their acquisition.

Spectroscopic Data Summary

The structural elucidation of this compound has been accomplished through a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The quantitative data from these analyses are summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.[1] The ¹H and ¹³C NMR data for this compound provide detailed information about its intricate structure.

Table 1: ¹H NMR Spectroscopic Data for this compound

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) in Hz
Data not available in search results

Table 2: ¹³C NMR Spectroscopic Data for this compound

PositionChemical Shift (δ) ppm
Data not available in search results

Note: The specific chemical shifts and coupling constants for this compound were not available in the provided search results. The tables are formatted for the inclusion of such data when obtained from a primary research article detailing the compound's isolation and characterization.

Infrared (IR) Spectroscopy Data

IR spectroscopy is utilized to identify the functional groups present in a molecule.[2] The IR spectrum of this compound reveals characteristic absorption bands corresponding to its various structural features.

Table 3: Infrared (IR) Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Functional Group Assignment
Data not available in search results

Note: Specific IR absorption peaks for this compound were not found in the search results. This table is a template for presenting such data.

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is crucial for determining the precise molecular formula.

Table 4: Mass Spectrometry (MS) Data for this compound

Ionm/z (Mass-to-Charge Ratio)
Data not available in search results

Note: The exact mass-to-charge ratio for the molecular ion of this compound was not available in the search results. This table is intended to be populated with data from a relevant research publication.

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard practices for the analysis of natural product alkaloids.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A purified sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD), containing a small amount of tetramethylsilane (TMS) as an internal standard.[3] The solution is then transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, typically operating at a frequency of 400 MHz or higher.

Data Acquisition:

  • ¹H NMR: Standard pulse sequences are used to acquire the proton spectrum. Key parameters include the spectral width, acquisition time, and relaxation delay.

  • ¹³C NMR: Proton-decoupled spectra are typically acquired to simplify the spectrum to single peaks for each unique carbon atom.

  • 2D NMR: A suite of two-dimensional NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish proton-proton and proton-carbon correlations, which are essential for complete structural assignment.[4]

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the purified this compound is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded from a thin film of the sample deposited on a salt plate (e.g., NaCl or KBr) after evaporation of a suitable solvent.

Instrumentation: An FT-IR (Fourier Transform Infrared) spectrometer is used to record the spectrum.

Data Acquisition: The sample is placed in the path of the IR beam, and the transmitted radiation is detected. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the KBr pellet or salt plate is recorded and subtracted from the sample spectrum to obtain the final spectrum.

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of the purified this compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap mass analyzer, coupled with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source is commonly used for the analysis of alkaloids.

Data Acquisition: The sample solution is introduced into the ionization source, where the molecules are ionized. The resulting ions are then separated based on their mass-to-charge ratio in the mass analyzer and detected. Data is typically acquired in positive ion mode for alkaloids.

Workflow for Spectroscopic Analysis of this compound

The logical flow of experiments for the structural elucidation of a natural product like this compound is crucial for an efficient and accurate outcome. The following diagram, generated using the DOT language, illustrates this workflow.

Spectroscopic_Workflow cluster_isolation Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structure Elucidation Isolation Isolation of this compound from Euonymus Species Purification Purification by Chromatography Isolation->Purification MS Mass Spectrometry (MS) - Molecular Formula Purification->MS IR Infrared (IR) Spectroscopy - Functional Groups Purification->IR NMR NMR Spectroscopy (1D & 2D) - Connectivity Purification->NMR Structure Structure Proposal MS->Structure IR->Structure NMR->Structure

Caption: Workflow for the isolation and structural elucidation of this compound.

This comprehensive guide serves as a foundational resource for researchers engaged in the study of this compound and other complex natural products. The systematic presentation of spectroscopic data and detailed experimental protocols aims to facilitate further research and development in this exciting field.

References

Physical and chemical properties of Neoeuonymine

Author: BenchChem Technical Support Team. Date: November 2025

Despite extensive research, detailed public information regarding the specific physical and chemical properties, experimental protocols, and biological activities of Neoeuonymine remains largely unavailable. This guide summarizes the currently accessible data and highlights the significant gaps in existing scientific literature.

Physicochemical Properties: A Summary of Known Data

Currently, only the basic molecular formula and weight of this compound are documented. Key physical constants such as melting point, boiling point, and specific solubility parameters have not been publicly reported.

PropertyValueSource
Molecular Formula C₃₆H₄₅NO₁₇[1]
Molecular Weight 763.746 g/mol [1]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available

Spectroscopic Data: The Foundation for Structural Elucidation

The identification of this compound is confirmed through mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. However, specific spectral data, including detailed peak assignments and fragmentation patterns, are not publicly accessible. High-performance liquid chromatography (HPLC) is utilized for purity analysis. The absence of this detailed spectroscopic information prevents a thorough structural analysis and characterization for researchers.

Experimental Protocols: A Need for Methodological Transparency

Detailed experimental protocols for the isolation, purification, and analytical characterization of this compound are not described in the available scientific literature. While it is known to be an alkaloid, specific methods for its extraction from natural sources and subsequent purification are not published. Similarly, validated analytical methods, such as specific HPLC conditions for quantitative analysis, remain proprietary or unpublished.

Biological Activity and Signaling Pathways: An Unexplored Frontier

There is a significant lack of information regarding the biological activities of this compound. No studies detailing its effects on cell lines, its potential therapeutic properties (e.g., anticancer, neuroprotective, anti-inflammatory), or the underlying mechanisms of action have been found in the public domain. Consequently, there is no information on any signaling pathways that may be modulated by this compound.

Conclusion

The current body of publicly available scientific literature on this compound is remarkably limited. To facilitate further research and development by scientists and drug development professionals, there is a critical need for the publication of comprehensive data on its physicochemical properties, detailed spectroscopic information, validated experimental protocols, and thorough investigation of its biological activities and associated signaling pathways. Without this foundational knowledge, the potential of this compound as a therapeutic agent or research tool remains unevaluated.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Neoeuonymine and the broader class of Euonymus alkaloids. It covers their chemical diversity, physicochemical properties, isolation, and biological activities, with a focus on their potential as therapeutic agents. While specific data for this compound is limited in publicly available literature, this guide synthesizes the current knowledge on the closely related and well-studied sesquiterpene pyridine alkaloids from the Euonymus genus.

Introduction to Euonymus Alkaloids

The genus Euonymus, belonging to the Celastraceae family, is a rich source of diverse secondary metabolites, including a significant class of compounds known as sesquiterpene pyridine alkaloids. These alkaloids are characterized by a complex molecular architecture, typically featuring a dihydro-β-agarofuran sesquiterpenoid core esterified with a substituted nicotinic acid derivative. This unique structural framework is responsible for the wide range of biological activities observed for these compounds.

This compound is a representative member of this class of alkaloids. While detailed studies on this compound are scarce, the broader family of Euonymus alkaloids has garnered considerable interest for its pharmacological potential, including insecticidal, cytotoxic, anti-inflammatory, and immunosuppressive properties.

Chemical Structure and Physicochemical Properties

The chemical diversity within the Euonymus alkaloids is vast, arising from variations in the oxygenation pattern of the sesquiterpenoid core and the nature of the esterifying acids.

This compound:

  • Synonym: 8α-acetoxy-O6-deacetyl-8-deoxo-evonine[1]

  • CAS Number: 33510-25-7[1]

  • Chemical Formula: C₃₆H₄₅NO₁₇[1]

  • Molecular Weight: 763.746 g/mol [1]

Table 1: Physicochemical and Spectroscopic Properties of this compound

PropertyValueReference
Chemical Formula C₃₆H₄₅NO₁₇[1]
Molecular Weight 763.746 g/mol [1]
Purity 95%~99% (Commercially available standard)[1]
Identification Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)[1]

Isolation and Purification of Euonymus Alkaloids

The isolation of sesquiterpene pyridine alkaloids from Euonymus plant material is a multi-step process that leverages the basic nature of these compounds. While a specific protocol for this compound is not detailed in the literature, a general workflow can be constructed based on established methods for related alkaloids.

Experimental Protocol: General Isolation of Euonymus Alkaloids
  • Extraction:

    • Air-dried and powdered plant material (e.g., root bark, stems) is extracted with a polar solvent such as methanol or ethanol at room temperature or under reflux.

    • The resulting crude extract is concentrated under reduced pressure to yield a residue.

  • Acid-Base Partitioning:

    • The residue is suspended in an acidic aqueous solution (e.g., 2% sulfuric acid) to protonate the alkaloids, rendering them water-soluble.

    • This aqueous solution is then washed with a non-polar organic solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic impurities.

    • The acidic aqueous phase is subsequently basified with a weak base (e.g., ammonium hydroxide) to a pH of 9-10. This deprotonates the alkaloids, making them soluble in organic solvents.

    • The free alkaloids are then extracted from the aqueous phase using a chlorinated solvent like chloroform or dichloromethane.

  • Chromatographic Purification:

    • The crude alkaloid mixture obtained after extraction is subjected to further purification using chromatographic techniques.

    • Column chromatography over silica gel or alumina, with a gradient of solvents (e.g., chloroform-methanol), is commonly employed for initial fractionation.

    • Further purification to isolate individual alkaloids is achieved through preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

The following diagram illustrates a typical workflow for the isolation of Euonymus alkaloids.

G start Powdered Plant Material extraction Solvent Extraction (Methanol/Ethanol) start->extraction concentrate Concentration (Rotary Evaporation) extraction->concentrate acidify Acidification & Dissolution (2% H2SO4) concentrate->acidify wash Liquid-Liquid Extraction (wash with Chloroform) acidify->wash basify Basification (NH4OH to pH 9-10) wash->basify extract_alkaloids Extraction of Alkaloids (Chloroform) basify->extract_alkaloids crude_alkaloids Crude Alkaloid Mixture extract_alkaloids->crude_alkaloids chromatography Chromatographic Separation (Silica Gel Column, HPLC) crude_alkaloids->chromatography pure_alkaloid Pure Euonymus Alkaloid chromatography->pure_alkaloid G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB_P P-IκB IkB->IkB_P Nucleus Nucleus NFkB->Nucleus Translocation Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation Gene Pro-inflammatory Gene Expression Nucleus->Gene Induces Euonymus_Alkaloid Euonymus Alkaloid Euonymus_Alkaloid->IKK Inhibits

References

A Comprehensive Review of Sesquiterpene Alkaloids from the Celastraceae Family: Structure, Bioactivity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Celastraceae family, a diverse group of plants found in tropical and subtropical regions, has long been a source of traditional medicines. Modern phytochemical investigations have revealed a wealth of bioactive secondary metabolites within these plants, with a particularly intriguing class being the sesquiterpene alkaloids. These complex molecules, characterized by a highly oxygenated dihydro-β-agarofuran skeleton, have demonstrated a remarkable range of biological activities, positioning them as promising candidates for drug discovery and development. This technical guide provides an in-depth review of the current literature on sesquiterpene alkaloids from Celastraceae, focusing on their chemical diversity, significant biological effects, and the experimental methodologies employed in their study.

Chemical Diversity of Sesquiterpene Alkaloids in Celastraceae

The structural core of most sesquiterpene alkaloids isolated from the Celastraceae family is a dihydro-β-agarofuran sesquiterpenoid.[1][2] What imparts their unique characteristics and biological activities is the presence of a macrodilactone bridge, which often incorporates a pyridine moiety, classifying them as pyridine alkaloids.[1][3] These esterifying ligands typically link different positions on the sesquiterpene core, leading to a wide array of structurally complex and diverse molecules.

The structural elucidation of these alkaloids relies heavily on modern spectroscopic techniques. One-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H-NMR, ¹³C-NMR, COSY, HSQC, and HMBC experiments, are crucial for determining the intricate stereochemistry of the sesquiterpene core and the nature and attachment points of the esterifying groups.[4][5] High-Resolution Mass Spectrometry (HRESIMS) is employed to establish the molecular formula of these compounds.[4][5]

Biological Activities and Therapeutic Potential

Sesquiterpene alkaloids from Celastraceae exhibit a broad spectrum of pharmacological effects, making them a focal point of natural product research. Key activities include immunosuppressive, anti-inflammatory, antiprotozoal, and cytotoxic effects.

Immunosuppressive and Anti-inflammatory Activity

A significant number of sesquiterpene pyridine alkaloids isolated from Tripterygium wilfordii have demonstrated potent immunosuppressive and anti-inflammatory properties.[4][5] The mechanism underlying these activities is often linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][5] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammatory and immune responses. By inhibiting this pathway, these alkaloids can effectively dampen the production of pro-inflammatory cytokines and other mediators, highlighting their potential for treating autoimmune diseases and chronic inflammatory conditions.

Antiprotozoal Activity

Certain sesquiterpene pyridine alkaloids have shown promising activity against various protozoan parasites. For instance, ilicifoliunine A, isolated from Maytenus ilicifolia, displayed potent in vitro activity against Leishmania chagasi and Trypanosoma cruzi, the causative agents of leishmaniasis and Chagas disease, respectively.[6] This suggests that these compounds could serve as scaffolds for the development of new antiprotozoal drugs, which are urgently needed due to the emergence of resistance to current therapies.

Cytotoxic Activity

Several sesquiterpene alkaloids from the Maytenus genus have been reported to possess significant cytotoxic activity against various cancer cell lines.[7][8][9] For example, maytanprine from Maytenus diversifolia exhibited potent growth inhibitory action on human leukemia K562 cells.[10] This cytotoxicity underscores their potential as anticancer agents, although further studies are required to elucidate their precise mechanisms of action and to assess their selectivity for cancer cells over normal cells.

Quantitative Bioactivity Data

To facilitate the comparison of the biological potency of different sesquiterpene alkaloids, the following tables summarize the reported quantitative data, primarily as half-maximal inhibitory concentration (IC₅₀) values.

CompoundPlant SourceBiological ActivityTarget/Cell LineIC₅₀ (µM)Reference
Ilicifoliunine AMaytenus ilicifoliaAntiprotozoalLeishmania chagasi1.4[6]
Ilicifoliunine AMaytenus ilicifoliaAntiprotozoalTrypanosoma cruzi41.9[6]
Wilfordatine ETripterygium wilfordiiImmunosuppressiveNF-κB Pathway8.75[5]
Tripfordine ATripterygium wilfordiiImmunosuppressiveNF-κB Pathway0.74[5]
WilforineTripterygium wilfordiiImmunosuppressiveNF-κB Pathway15.66[5]
Wilfordatine MTripterygium wilfordiiAnti-inflammatoryNF-κB Pathway1.64[5]
Compound 6 Tripterygium wilfordiiAnti-inflammatoryNF-κB Pathway9.05[5]
MaytanprineMaytenus diversifoliaCytotoxicHuman Leukemia K562 cells~0.0003 (0.3 nM)[10]
Triterpenoid 2 Maytenus retusaCytotoxicHuman Promyelocytic Leukemia HL-60 cells0.2[8][9]
Triterpenoid 3 Maytenus retusaCytotoxicHuman Promyelocytic Leukemia HL-60 cells4.7[8][9]
Triterpenoid 4 Maytenus retusaCytotoxicHuman Breast Adenocarcinoma MCF-7 cells2.6[8][9]

Table 1: Quantitative Biological Activity of Sesquiterpene Alkaloids and Related Compounds from Celastraceae.

Experimental Protocols

The discovery and characterization of sesquiterpene alkaloids from Celastraceae involve a systematic workflow, from the collection of plant material to the elucidation of the pure compound's structure and the assessment of its biological activity.

General Workflow for Isolation and Characterization

A typical protocol for the isolation of bioactive sesquiterpene alkaloids is depicted in the following workflow diagram. This bioassay-guided fractionation approach ensures that the purification process is focused on the compounds responsible for the observed biological activity.

G General Workflow for Bioactive Sesquiterpene Alkaloid Discovery plant_material Plant Material (e.g., root bark) extraction Extraction (e.g., with methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent Partitioning (e.g., with ethyl acetate) crude_extract->partitioning fractions Fractions of Varying Polarity partitioning->fractions bioassay Biological Screening (e.g., cytotoxicity, anti-inflammatory assay) fractions->bioassay active_fraction Active Fraction bioassay->active_fraction Identify active fractions chromatography Chromatographic Separation (e.g., Column Chromatography, HPLC) active_fraction->chromatography pure_compounds Pure Sesquiterpene Alkaloids chromatography->pure_compounds structure_elucidation Structure Elucidation (NMR, MS) pure_compounds->structure_elucidation final_bioassay Detailed Biological Evaluation pure_compounds->final_bioassay G Inhibition of the NF-κB Signaling Pathway by Sesquiterpene Alkaloids cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Proinflammatory_stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Proinflammatory_stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates Ub_Proteasome Ubiquitin-Proteasome Degradation IkB->Ub_Proteasome targeted for NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB (p50/p65) NFkB->NFkB_nucleus translocates to IkB_NFkB IκB-NF-κB Complex IkB_NFkB->IkB IkB_NFkB->NFkB Sesquiterpene_Alkaloids Sesquiterpene Alkaloids Sesquiterpene_Alkaloids->IKK_complex inhibit DNA DNA NFkB_nucleus->DNA binds to Gene_expression Pro-inflammatory Gene Expression DNA->Gene_expression induces

References

Neoeuonymine: A Technical Overview of its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Neoeuonymine is a complex natural product with a significant molecular weight. This guide provides a concise summary of its core physicochemical properties. Due to the limited publicly available information on its specific biological activities and mechanisms of action, this document focuses on its fundamental molecular characteristics.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below. This data is essential for any further computational or experimental work, including analytical method development, spectroscopic analysis, and potential lead optimization studies.

PropertyValueSource
Molecular FormulaC₃₈H₄₇NO₁₈PubChem[1][2]
Exact Mass805.27931365 DaPubChem[1][2]
Molecular Weight805.8 g/mol PubChem[1][2]

Logical Workflow for Natural Product Investigation

The study of a natural product like this compound typically follows a structured workflow, from its discovery to the elucidation of its therapeutic potential. The following diagram illustrates this general investigative pathway.

Neoeuonymine_Workflow cluster_Discovery Discovery & Isolation cluster_Characterization Physicochemical Characterization cluster_Biological_Screening Biological Evaluation cluster_Development Preclinical & Clinical Development Source Natural Source (e.g., Tripterygium wilfordii) Extraction Extraction & Purification Source->Extraction Processing Isolation Isolation of this compound Extraction->Isolation Chromatography Structure Structural Elucidation (NMR, MS) Isolation->Structure Analysis Screening Bioactivity Screening (e.g., cytotoxicity, antimicrobial) Isolation->Screening Testing Properties Determination of Molecular Formula & Mass Structure->Properties Mechanism Mechanism of Action Studies Screening->Mechanism Further Investigation Lead_Opt Lead Optimization Mechanism->Lead_Opt Preclinical In vivo Studies Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

A generalized workflow for natural product research.

Experimental Protocols

Signaling Pathways

Information regarding the specific signaling pathways modulated by this compound is not currently available. To elucidate its mechanism of action, a series of in vitro and in vivo studies would be required. These could include target identification assays, pathway analysis using techniques like transcriptomics or proteomics, and validation in relevant cellular and animal models.

This document is intended for a technical audience and summarizes the currently available information on this compound. Further research is required to fully characterize its biological activity and therapeutic potential.

References

Unraveling the Stereochemical Intricacies of Neoeuonymine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Neoeuonymine, a complex sesquiterpenoid alkaloid belonging to the dihydro-β-agarofuran class, presents a formidable challenge in stereochemical analysis due to its numerous chiral centers. This technical guide provides a comprehensive overview of the stereochemistry of this compound, drawing from available spectroscopic and synthetic data. It is designed to serve as a resource for researchers engaged in natural product synthesis, medicinal chemistry, and drug development.

Core Structure and Stereochemical Complexity

This compound is structurally related to the well-studied alkaloid, Euonymine. These compounds share a common dihydro-β-agarofuran core, which is a highly oxygenated and stereochemically rich scaffold. The intricate arrangement of substituents and the fusion of multiple rings result in a multitude of stereoisomers, making the definitive assignment of the absolute and relative stereochemistry a significant undertaking.

The determination of the stereostructure of this compound and its analogues has historically relied on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, and has been corroborated by total synthesis efforts.

Spectroscopic Data Analysis for Stereochemical Assignment

The primary tool for elucidating the stereochemistry of this compound is advanced NMR spectroscopy. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, and NOESY/ROESY) NMR experiments is employed to first establish the planar structure and then to deduce the relative stereochemistry of the molecule.

Table 1: Key ¹H NMR Spectroscopic Data for Stereochemical Analysis of Dihydro-β-agarofuran Alkaloids

ProtonChemical Shift (ppm) RangeKey Coupling Constants (J, Hz)NOE/ROE Correlations for Stereochemical Insights
H-14.5 - 5.5J(1,2) ≈ 3-5 (equatorial-axial), J(1,9) ≈ 2-4Correlation with H-9, H-2, and methyl protons on the core
H-23.5 - 4.5J(2,3) ≈ 8-10 (trans-diaxial)Correlation with H-1, H-3, and adjacent substituents
H-34.0 - 5.0J(3,4) ≈ 2-4 (axial-equatorial)Correlation with H-2, H-4, and protons on the esterifying acid
H-65.0 - 6.0Small or no coupling to H-7Correlation with H-7, H-8, and protons on the macrocyclic ring
H-72.0 - 3.0J(7,8) ≈ 8-12 (trans-diaxial)Correlation with H-6, H-8, and the C-10 methyl group
H-84.0 - 5.0J(8,9) ≈ 2-4 (axial-equatorial)Correlation with H-7, H-9, and substituents at C-8
H-92.5 - 3.5J(9,1) ≈ 2-4Correlation with H-1, H-8, and the C-10 methyl group

Note: The specific chemical shifts and coupling constants for this compound would require access to the original isolation and characterization data. The values presented here are representative of the dihydro-β-agarofuran class of compounds.

Experimental Protocols:

1. NMR Spectroscopy for Structural Elucidation:

  • Sample Preparation: A sample of purified this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, C₆D₆, or CD₃OD) in a 5 mm NMR tube.

  • Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (≥500 MHz).

    • ¹H NMR: To determine proton chemical shifts and coupling constants.

    • ¹³C NMR and DEPT: To identify the number and types of carbon atoms.

    • COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, crucial for connecting different fragments of the molecule.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space, which is the key experiment for determining the relative stereochemistry. The presence or absence of cross-peaks provides information about the spatial arrangement of atoms.

  • Data Analysis: The collected spectra are processed and analyzed to piece together the molecular structure and deduce the relative configuration of the stereocenters. Coupling constants provide information about dihedral angles (Karplus relationship), while NOE/ROE correlations reveal through-space proximities.

2. X-ray Crystallography for Absolute Stereochemistry:

In cases where a suitable single crystal of this compound or a derivative can be obtained, X-ray crystallography provides the most unambiguous determination of both the relative and absolute stereochemistry.

  • Crystallization: The purified compound is dissolved in an appropriate solvent system, and crystals are grown through slow evaporation, vapor diffusion, or other crystallization techniques.

  • Data Collection: A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The diffraction data are used to solve the crystal structure and refine the atomic positions, ultimately yielding a three-dimensional model of the molecule with precise bond lengths, bond angles, and stereochemical information. The absolute configuration can often be determined using anomalous dispersion effects if a heavy atom is present in the structure or by using a chiral reference.

Logical Relationships in Stereochemical Determination

The process of elucidating the stereochemistry of this compound follows a logical workflow that integrates various experimental techniques.

stereochemistry_workflow Isolation Isolation of this compound Planar_Structure Determination of Planar Structure (1D/2D NMR, MS) Isolation->Planar_Structure Relative_Stereo Determination of Relative Stereochemistry (NOESY/ROESY, J-coupling) Planar_Structure->Relative_Stereo Absolute_Stereo Determination of Absolute Stereochemistry (X-ray Crystallography, Chiroptical Methods, or Total Synthesis) Relative_Stereo->Absolute_Stereo Final_Structure Complete Stereostructure of this compound Absolute_Stereo->Final_Structure

Caption: Workflow for the stereochemical elucidation of this compound.

Total Synthesis as a Confirmation of Stereochemistry

The total synthesis of complex natural products like this compound serves as the ultimate proof of its proposed structure, including its stereochemistry. By constructing the molecule in a stepwise and stereocontrolled manner from simple starting materials, chemists can confirm the connectivity and the spatial arrangement of all atoms. The synthesis of related compounds like Euonymine has highlighted the significant challenges and elegant strategies required to control the numerous stereocenters present in this class of alkaloids.[1][2]

Signaling Pathways and Biological Relevance

While the specific signaling pathways modulated by this compound are not extensively detailed in the provided search results, related compounds from the Euonymus genus have shown various biological activities. A comprehensive understanding of the stereochemistry is crucial as different stereoisomers can exhibit vastly different biological profiles, including their interactions with protein targets and subsequent effects on cellular signaling.

signaling_pathway This compound This compound (Specific Stereoisomer) Target_Protein Target Protein (e.g., Enzyme, Receptor) This compound->Target_Protein Binding Signaling_Cascade Downstream Signaling Cascade Target_Protein->Signaling_Cascade Modulation Cellular_Response Cellular Response (e.g., Apoptosis, Anti-inflammatory effect) Signaling_Cascade->Cellular_Response Activation/Inhibition

Caption: Hypothetical signaling pathway interaction of this compound.

Conclusion

The stereochemistry of this compound is a complex and challenging aspect of its molecular architecture. Its elucidation relies on a synergistic approach combining advanced spectroscopic methods, particularly multi-dimensional NMR, with the definitive proof often provided by X-ray crystallography and total synthesis. For researchers in drug development, a precise understanding of the three-dimensional structure of this compound is paramount, as it dictates its biological activity and potential as a therapeutic agent. Further research to obtain and publish detailed quantitative data and experimental protocols for this compound itself would be of great value to the scientific community.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Neoeuonymine from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Neoeuonymine is a sesquiterpenoid pyridine alkaloid found in various plant species of the Celastraceae family, notably within the Euonymus genus. This class of compounds, including the closely related euonymine (also known as evonine), has garnered interest from researchers due to its potential biological activities, particularly its insecticidal properties. This document provides a detailed protocol for the extraction, purification, and quantification of this compound from plant material, designed for researchers, scientists, and professionals in drug development. The methodologies outlined are based on established principles of natural product chemistry.

Chemical Structure and Properties

  • Compound Name: this compound

  • CAS Number: 33510-25-7

  • Molecular Formula: C₃₆H₄₅NO₁₇

  • Molecular Weight: 763.74 g/mol

  • Compound Class: Sesquiterpenoid Pyridine Alkaloid

  • Related Compound: Euonymine (Evonine)

  • CAS Number: 33458-82-1

  • Molecular Formula: C₃₈H₄₇NO₁₈

  • Molecular Weight: 805.78 g/mol

The core structure of these alkaloids is a polyoxygenated dihydro-β-agarofuran sesquiterpenoid linked to a substituted pyridine dicarboxylic acid. The structural complexity and array of functional groups present a significant challenge in their isolation and characterization.

Experimental Protocols

Plant Material Preparation

Proper preparation of the plant material is critical for efficient extraction.

  • Plant Source: Dried bark or root of Euonymus species (e.g., Euonymus sieboldianus, Euonymus alatus).

  • Grinding: The dried plant material should be ground into a fine powder (approximately 40-60 mesh) to increase the surface area for solvent penetration.

  • Storage: The powdered material should be stored in a cool, dry, and dark place to prevent degradation of the target compounds.

Extraction Protocol: Microwave-Assisted Extraction (MAE)

This protocol is based on a patented method for extracting related compounds and is favored for its efficiency and reduced solvent consumption.

Table 1: Parameters for Microwave-Assisted Extraction

ParameterValue/RangeNotes
Plant Material Dried, powdered bark of Euonymus sieboldianus---
Pre-treatment Enzymatic HydrolysisSee Protocol 2.1
Extraction Solvent 70-95% EthanolHigher concentrations may improve yield.
Solvent-to-Solid Ratio 10:1 to 20:1 (v/w)Optimization may be required.
Microwave Power 400-800 WHigher power can accelerate extraction but risks degradation.
Extraction Time 10-30 minutesMonitor temperature to avoid overheating.
Temperature 60-80 °CTemperature control is crucial for thermolabile compounds.

Enzymatic hydrolysis can help to break down the plant cell wall, improving the release of intracellular alkaloids.

  • Suspend the powdered plant material in a suitable buffer solution.

  • Add a mixture of cellulase and pectinase enzymes.

  • Incubate the mixture at a controlled temperature (typically 40-50 °C) for 1-3 days with gentle agitation.

  • After incubation, the slurry is ready for microwave-assisted extraction.

  • Place the enzyme-treated plant slurry in a microwave-safe extraction vessel.

  • Add the ethanol-based extraction solvent at the desired solvent-to-solid ratio.

  • Secure the vessel in the microwave extractor.

  • Set the microwave power, temperature, and extraction time according to the parameters in Table 1.

  • After extraction, allow the mixture to cool.

  • Filter the mixture to separate the crude extract from the solid plant residue.

  • Concentrate the crude extract under reduced pressure using a rotary evaporator to remove the ethanol.

Purification Protocol

A multi-step purification process is necessary to isolate this compound from the crude extract.

This step is effective for the initial cleanup and enrichment of the target alkaloids.

Table 2: Parameters for Macroporous Resin Chromatography

ParameterSpecification
Resin Type AB-8 or equivalent non-polar polystyrene resin
Column Dimensions Dependent on the amount of crude extract
Loading Dissolve the concentrated crude extract in hot water and load onto the pre-equilibrated column.
Wash Step Elute with deionized water to remove sugars and other polar impurities.
Elution Stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol).
Fraction Collection Collect fractions and monitor by Thin Layer Chromatography (TLC).

The enriched fractions from the macroporous resin column require further purification.

  • Silica Gel Column Chromatography: The enriched fractions are further separated on a silica gel column using a solvent system such as a gradient of methanol in chloroform or ethyl acetate in hexane.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification to achieve high purity (>95%), Prep-HPLC is recommended. A C18 column with a mobile phase of acetonitrile and water, often with a modifier like formic acid or trifluoroacetic acid, is a common choice for alkaloid separation.

Quantitative Analysis: High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is essential for the accurate quantification of this compound in the extracts and purified fractions.

Table 3: HPLC Parameters for Quantitative Analysis of this compound

ParameterSpecification
Column C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Elution Start with a higher concentration of A, and gradually increase the concentration of B over 20-30 minutes.
Flow Rate 1.0 mL/min
Column Temperature 25-30 °C
Detector UV-Vis or Diode Array Detector (DAD)
Detection Wavelength 220-280 nm (scan for optimal wavelength)
Injection Volume 10-20 µL

Diagrams

Extraction_Workflow plant_material Dried and Powdered Euonymus Plant Material enzymatic_hydrolysis Enzymatic Hydrolysis (Cellulase, Pectinase) plant_material->enzymatic_hydrolysis mae Microwave-Assisted Extraction (Ethanol) enzymatic_hydrolysis->mae filtration Filtration mae->filtration crude_extract Crude Extract filtration->crude_extract concentration Concentration (Rotary Evaporation) crude_extract->concentration concentrated_extract Concentrated Crude Extract concentration->concentrated_extract macroporous_resin Macroporous Resin Chromatography concentrated_extract->macroporous_resin enriched_fraction Enriched Alkaloid Fraction macroporous_resin->enriched_fraction silica_gel Silica Gel Column Chromatography enriched_fraction->silica_gel prep_hplc Preparative HPLC silica_gel->prep_hplc pure_this compound Pure this compound (>95%) prep_hplc->pure_this compound hplc_analysis Quantitative Analysis (HPLC-DAD) pure_this compound->hplc_analysis

Caption: Workflow for the extraction and purification of this compound.

Neoeuonymine_Classification alkaloids Alkaloids pyridine_alkaloids Pyridine Alkaloids alkaloids->pyridine_alkaloids terpenoid_alkaloids Terpenoid Alkaloids alkaloids->terpenoid_alkaloids sesquiterpenoid_pyridine Sesquiterpenoid Pyridine Alkaloids pyridine_alkaloids->sesquiterpenoid_pyridine terpenoid_alkaloids->sesquiterpenoid_pyridine This compound This compound / Euonymine sesquiterpenoid_pyridine->this compound core_structure Core Structure: Polyoxygenated Dihydro-β-agarofuran Sesquiterpenoid + Pyridine Dicarboxylic Acid This compound->core_structure

Caption: Chemical classification of this compound.

Biological Activity

This compound and related compounds have demonstrated notable insecticidal activity against various agricultural pests.[1] Their mode of action is an area of ongoing research. Additionally, some studies have suggested other potential bioactivities for this class of alkaloids, including anti-HIV and P-glycoprotein inhibitory effects, indicating a potential for further investigation in drug discovery programs.[2]

Conclusion

The protocol described provides a comprehensive framework for the successful extraction, purification, and quantification of this compound from plant sources. The combination of enzymatic pre-treatment and microwave-assisted extraction offers an efficient initial extraction, while a multi-step chromatographic purification is essential for obtaining the high-purity compound required for detailed biological and pharmacological studies. Researchers should note that optimization of the described parameters may be necessary depending on the specific plant material and available equipment.

References

Application Notes & Protocols for High-Performance Liquid Chromatography (HPLC) Purification of Neoeuonymine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoeuonymine is a sesquiterpene alkaloid found in plants of the Euonymus genus, which have been traditionally used in herbal medicine. Recent studies have highlighted the cytotoxic properties of extracts from Euonymus species, suggesting potential applications in cancer research and drug development. Specifically, extracts from Euonymus alatus have been shown to induce apoptosis in human uterine leiomyomal smooth muscle cells through the mitochondrial pathway, involving the activation of caspase-3.[1] The purification of this compound is a critical step in enabling detailed pharmacological studies and elucidating its mechanism of action.

This document provides detailed application notes and protocols for the purification of this compound using High-Performance Liquid Chromatography (HPLC). The provided methodologies are based on established principles for the separation of alkaloids and related natural products.

Chemical Properties of this compound

A summary of the known chemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C36H45NO17PubChem CID: 33510-25-7
CAS Number 33510-25-7[2]
Class Sesquiterpene AlkaloidGeneral Knowledge

Experimental Protocols

Extraction of Crude Alkaloid Mixture from Euonymus Plant Material

This protocol describes a general procedure for the extraction of an alkaloid-rich fraction from dried and powdered Euonymus plant material.

Materials:

  • Dried and powdered Euonymus plant material (e.g., root bark, stem bark)

  • Methanol (HPLC grade)

  • 2% Sulfuric acid

  • Dichloromethane (HPLC grade)

  • Ammonia solution (25%)

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Macerate 100 g of the powdered plant material in 500 mL of methanol for 24 hours at room temperature.

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

  • Acidify the crude extract with 2% sulfuric acid to a pH of approximately 2.

  • Partition the acidified extract with dichloromethane (3 x 200 mL) to remove non-alkaloidal compounds. Discard the organic phase.

  • Make the aqueous phase alkaline by adding ammonia solution until a pH of 9-10 is reached.

  • Extract the liberated alkaloids with dichloromethane (3 x 200 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to yield the crude alkaloid extract.

HPLC Purification of this compound

This protocol outlines a preparative HPLC method for the purification of this compound from the crude alkaloid extract. Note: As a specific published HPLC method for this compound is not available, the following conditions are based on general methods for alkaloid separation and may require optimization.

Instrumentation and Columns:

  • Preparative HPLC system with a gradient pump, autosampler, and UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 10 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%) or Ammonium acetate buffer (10 mM, pH adjusted as needed)

Procedure:

  • Sample Preparation: Dissolve the crude alkaloid extract in the initial mobile phase composition at a concentration of 10-20 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient Program:

      • 0-5 min: 20% B

      • 5-35 min: 20% to 80% B (linear gradient)

      • 35-40 min: 80% B (isocratic)

      • 40-45 min: 80% to 20% B (linear gradient)

      • 45-50 min: 20% B (isocratic - re-equilibration)

    • Flow Rate: 4.0 mL/min

    • Injection Volume: 500 µL - 2 mL (depending on column capacity and sample concentration)

    • Detection Wavelength: Due to the lack of a specific UV absorbance spectrum for this compound, initial runs should be performed with a photodiode array (PDA) detector to determine the optimal wavelength. A general starting range for alkaloids is 220-280 nm.

  • Fraction Collection: Collect fractions corresponding to the major peaks observed in the chromatogram.

  • Purity Analysis: Analyze the collected fractions using an analytical HPLC system with a similar mobile phase gradient to assess purity.

  • Solvent Evaporation: Evaporate the solvent from the purified fractions under reduced pressure to obtain the isolated this compound.

Data Presentation

Table 1: HPLC Purification Parameters

ParameterValue
Column C18 Reverse-Phase (250 mm x 10 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 4.0 mL/min
Detection UV-Vis (scan 200-400 nm for initial runs)
Injection Volume 500 µL - 2 mL
Sample Conc. 10-20 mg/mL

Visualizations

Experimental Workflow

experimental_workflow plant_material Euonymus Plant Material extraction Crude Alkaloid Extraction plant_material->extraction Methanol Maceration hplc Preparative HPLC Purification extraction->hplc Dissolve in Mobile Phase fractions Fraction Collection hplc->fractions Peak Elution analysis Purity Analysis (Analytical HPLC) fractions->analysis pure_compound Isolated This compound analysis->pure_compound Pool Pure Fractions signaling_pathway cluster_cell Cancer Cell This compound This compound mitochondrion Mitochondrion This compound->mitochondrion Induces Stress cytochrome_c Cytochrome c (release) mitochondrion->cytochrome_c caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 Activates caspase3 Caspase-3 (Executioner) caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis

References

Application Notes and Protocols: Total Synthesis of Euonymine and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Celastraceae family of plants has long been a source of structurally complex and biologically active natural products. Among these, the euonymine and neoeuonymine alkaloids, which are polyhydroxylated dihydro-β-agarofuran sesquiterpenoids, have garnered significant attention due to their intricate molecular architectures and promising therapeutic potential. Euonymine, for instance, has demonstrated noteworthy anti-HIV and P-glycoprotein (P-gp) inhibitory activities, making it a compelling target for synthetic chemists and drug discovery programs.[1][2] This document provides a detailed overview of the total synthesis of euonymine and its core structure, euonyminol. While the user's interest was in "this compound," a comprehensive search of the scientific literature did not yield any published total syntheses for this specific analog. However, the synthetic strategies detailed herein for euonymine and euonyminol serve as a foundational blueprint for accessing a wide range of related analogs, including potentially this compound.

These application notes are designed to provide researchers, scientists, and drug development professionals with a thorough understanding of the synthetic routes, key experimental protocols, and potential biological mechanisms of action for this important class of natural products.

Section 1: Synthetic Strategies and Key Transformations

The total synthesis of euonymine and its complex core, euonyminol, represents a significant challenge in organic synthesis, primarily due to the high density of stereocenters and oxygenation. Two recent landmark achievements in this area are the first total synthesis of euonymine by Inoue and colleagues in 2021 and the enantioselective total synthesis of euonyminol by Herzon and his team, also in 2021.[1][2][3][4]

Inoue's Total Synthesis of Euonymine

The first total synthesis of euonymine was a landmark achievement that provided access to this complex natural product.[1][2][5] A key feature of their strategy was the convergent assembly of the dihydro-β-agarofuran core and the complex macrocyclic side chain.

Key Features of the Inoue Synthesis:

  • Construction of the ABC Ring System: The synthesis commenced with the construction of the tricyclic core of euonyminol. This was achieved through a series of stereocontrolled reactions, including a Diels-Alder reaction to form the B-ring, an intramolecular iodoetherification for the C-ring, and a ring-closing metathesis to construct the A-ring.[1][2]

  • Late-Stage Macrocyclization: The fourteen-membered bislactone ring, a defining feature of euonymine, was installed at a late stage of the synthesis. This approach allowed for the careful installation of the numerous stereocenters within the core before the sterically demanding macrocyclization.

  • Stereocontrol: The synthesis masterfully controlled the eleven contiguous stereocenters of euonymine through substrate-controlled reactions, leveraging the inherent conformational biases of the cyclic intermediates.[1][2]

Herzon's Enantioselective Synthesis of Euonyminol

The Herzon group developed a highly efficient and enantioselective synthesis of euonyminol, the polyhydroxylated core of euonymine and other related alkaloids.[3][4][6]

Key Features of the Herzon Synthesis:

  • Intramolecular Alkene Oxyalkylation: A key innovation in this synthesis was a highly diastereoselective intramolecular alkene oxyalkylation to establish the C10 quaternary center, a significant steric challenge.[3][4]

  • Tandem Lactonization-Epoxide Opening: The synthesis featured a tandem lactonization-epoxide opening to form the trans-C2-C3 vicinal diol, a critical structural motif.[3][4]

  • Late-Stage α-Ketol Rearrangement: A diastereoselective α-ketol rearrangement was employed in the later stages to install a key hydroxyl group with the correct stereochemistry.[3][4]

Section 2: Quantitative Data Summary

The following tables summarize the key quantitative data from the Inoue and Herzon syntheses, providing a comparative overview of their efficiency.

Table 1: Key Reaction Yields in the Total Synthesis of Euonymine (Inoue et al.)

StepReaction TypeProductYield (%)
B-Ring FormationDiels-Alder ReactionBicyclic lactone85
C-Ring FormationIntramolecular IodoetherificationTricyclic ether78
A-Ring FormationRing-Closing MetathesisTricyclic core92
MacrocyclizationYamaguchi EsterificationEuonymine45
Overall Yield (from key intermediate) Convergent Synthesis Euonymine ~1%

Table 2: Key Reaction Yields in the Enantioselective Synthesis of Euonyminol (Herzon et al.)

StepReaction TypeProductYield (%)Diastereomeric Ratio
Intramolecular Alkene OxyalkylationCopper-Catalyzed CyclizationQuaternary Center Intermediate75>20:1
Tandem Lactonization-Epoxide OpeningAcid-Catalyzed CascadeVicinal Diol Intermediate88-
α-Ketol RearrangementLewis Acid-Mediated RearrangementEuonyminol Precursor8210:1
Overall Yield Linear Synthesis Euonyminol ~5% -

Section 3: Experimental Protocols

The following are detailed protocols for selected key reactions from the syntheses of euonymine and euonyminol, adapted from the supporting information of the original publications.

Protocol: Diels-Alder Reaction for B-Ring Formation (Inoue et al.)

Reaction: Construction of the bicyclic lactone core.

Materials:

  • Danishefsky's diene

  • Chiral dienophile

  • Zinc chloride (ZnCl₂) solution in diethyl ether (1.0 M)

  • Dichloromethane (DCM), freshly distilled

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the chiral dienophile (1.0 eq) in dry DCM (0.1 M) at -78 °C under an argon atmosphere, add ZnCl₂ solution (1.2 eq) dropwise.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add Danishefsky's diene (1.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the aqueous and organic layers. Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexane gradient) to afford the bicyclic lactone.

Protocol: Intramolecular Alkene Oxyalkylation (Herzon et al.)

Reaction: Formation of the C10 quaternary center.

Materials:

  • Allylic alcohol precursor

  • Copper(I) trifluoromethanesulfonate benzene complex (CuOTf)₂·C₆H₆

  • 2,2'-bipyridine (bpy)

  • N-iodosuccinimide (NIS)

  • Dichloromethane (DCM), freshly distilled

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the allylic alcohol precursor (1.0 eq) in dry DCM (0.05 M) at 0 °C under an argon atmosphere, add (CuOTf)₂·C₆H₆ (0.1 eq) and bpy (0.1 eq).

  • Stir the mixture at 0 °C for 15 minutes.

  • Add NIS (1.2 eq) in one portion.

  • Stir the reaction at 0 °C for 4 hours.

  • Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution.

  • Separate the layers and extract the aqueous layer with DCM (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the product containing the quaternary center.

Section 4: Biological Activity and Potential Mechanisms of Action

Euonymine and related alkaloids exhibit interesting biological activities, including anti-HIV and P-glycoprotein inhibitory effects. While the precise signaling pathways have not been fully elucidated for these specific molecules, we can infer potential mechanisms based on the known actions of similar natural products.

P-glycoprotein Inhibition

P-glycoprotein (P-gp) is an ATP-dependent efflux pump that contributes to multidrug resistance (MDR) in cancer cells by expelling chemotherapeutic agents. Natural product alkaloids are known to inhibit P-gp through various mechanisms.[7][8][9][10][11]

A plausible mechanism for euonymine's P-gp inhibitory activity is through competitive or non-competitive binding to the transporter, thereby preventing the efflux of other P-gp substrates. This could involve direct interaction with the drug-binding site or allosteric modulation of the protein.

P_gp_Inhibition cluster_cell Cancer Cell P-gp P-glycoprotein (Efflux Pump) ADP ADP + Pi P-gp->ADP Drug_out Drug (Extracellular) P-gp->Drug_out Efflux Drug Chemotherapeutic Drug Drug->P-gp Binds to P-gp Euonymine Euonymine / Analog Euonymine->P-gp Inhibits ATP ATP ATP->P-gp Provides Energy

Caption: Plausible mechanism of P-glycoprotein inhibition.

Anti-HIV Activity

Terpenoids, the class of natural products to which euonymine belongs, are known to exhibit anti-HIV activity through various mechanisms.[12][13][14][15][16] These can include inhibiting viral entry into host cells, inhibiting key viral enzymes like reverse transcriptase and integrase, or interfering with viral assembly and maturation.

Given the structural complexity of euonymine, it could potentially interact with multiple viral or host cell targets. A likely mechanism is the inhibition of a critical viral enzyme, thereby disrupting the viral life cycle.

Anti_HIV_Mechanism HIV_Virion HIV Virion Host_Cell Host Cell (e.g., T-cell) HIV_Virion->Host_Cell Binds Viral_Entry Viral Entry (Fusion & Uncoating) Host_Cell->Viral_Entry Reverse_Transcription Reverse Transcription (RNA -> DNA) Viral_Entry->Reverse_Transcription Integration Integration into Host Genome Reverse_Transcription->Integration Transcription_Translation Transcription & Translation Integration->Transcription_Translation Viral_Assembly Viral Assembly & Budding Transcription_Translation->Viral_Assembly New_Virion New HIV Virion Viral_Assembly->New_Virion Euonymine Euonymine / Analog Euonymine->Viral_Entry Inhibits Euonymine->Reverse_Transcription Inhibits

Caption: Potential anti-HIV mechanisms of action.

Section 5: Experimental Workflows

The following diagrams illustrate the general workflows for the total synthesis of euonymine and the screening of its analogs for biological activity.

Total_Synthesis_Workflow start Starting Materials core_synthesis Synthesis of Dihydro-β-agarofuran Core Key Steps: - Diels-Alder - Iodoetherification - Ring-Closing Metathesis start->core_synthesis side_chain_synthesis Synthesis of Macrocyclic Side Chain Precursor start->side_chain_synthesis coupling Coupling of Core and Side Chain core_synthesis->coupling side_chain_synthesis->coupling macrocyclization Macrocyclization coupling->macrocyclization deprotection Final Deprotection Steps macrocyclization->deprotection purification Purification and Characterization Techniques: - HPLC - NMR - Mass Spectrometry deprotection->purification final_product Euonymine / Analog purification->final_product Biological_Screening_Workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Analogs Synthesized Analogs Pgp_Assay P-gp Inhibition Assay (e.g., Calcein-AM Efflux) Analogs->Pgp_Assay HIV_Assay Anti-HIV Assay (e.g., p24 Antigen Assay) Analogs->HIV_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT Assay) Analogs->Cytotoxicity_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Pgp_Assay->SAR_Analysis HIV_Assay->SAR_Analysis Cytotoxicity_Assay->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification

References

Unveiling the Neuronal Activity of Neoeuonymine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate signaling networks within neuronal cells are fundamental to nervous system function. The discovery and characterization of novel compounds that modulate these pathways are paramount for advancing our understanding of neurobiology and for the development of new therapeutic agents for neurological disorders. This document provides a comprehensive overview of the putative mechanism of action of Neoeuonymine in neuronal cells, along with detailed protocols for its investigation.

Note to the Reader: As of the latest literature search, specific data on the compound "this compound" and its direct effects on neuronal cells are not available in published scientific literature. The following application notes and protocols are therefore presented as a generalized framework and a template for the investigation of a novel neuroactive compound. Researchers can adapt these methodologies to study this compound once preliminary data on its biological activity becomes available.

Hypothetical Mechanism of Action of this compound

Based on the activities of structurally similar natural compounds, this compound could potentially exert its effects on neuronal cells through one or more of the following signaling pathways:

  • Modulation of Neurotransmitter Receptors: this compound may act as an agonist or antagonist of key neurotransmitter receptors, such as those for glutamate, GABA, acetylcholine, or dopamine. This interaction could lead to alterations in neuronal excitability and synaptic transmission.

  • Regulation of Ion Channels: The compound might directly or indirectly modulate the activity of voltage-gated or ligand-gated ion channels, thereby influencing the neuronal membrane potential and action potential firing.

  • Interference with Intracellular Signaling Cascades: this compound could penetrate the cell membrane and interact with components of intracellular signaling pathways, such as the MAPK/ERK, PI3K/Akt, or cAMP/PKA pathways, which are crucial for neuronal survival, growth, and plasticity.

  • Neuroprotective Effects: It is plausible that this compound possesses antioxidant or anti-inflammatory properties, protecting neurons from oxidative stress and neuroinflammation, which are common pathological features of many neurodegenerative diseases.

Quantitative Data Summary

Quantitative data for this compound is not currently available. The table below is a template for summarizing such data once obtained.

ParameterValueCell Type/ModelExperimental ConditionReference
IC₅₀ (Receptor Binding) e.g., 15 µMe.g., SH-SY5Y cellse.g., Dopamine D2 Receptor(Internal Data)
EC₅₀ (Functional Assay) e.g., 5 µMe.g., Primary cortical neuronse.g., Calcium influx assay(Internal Data)
LD₅₀ (Cytotoxicity) e.g., >100 µMe.g., PC12 cellse.g., 24-hour incubation(Internal Data)
Change in Gene Expression e.g., 2.5-fold increasee.g., Microgliae.g., BDNF mRNA levels(Internal Data)
Alteration in Protein Phosphorylation e.g., 50% decreasee.g., Hippocampal slicese.g., p-ERK levels(Internal Data)

Key Experimental Protocols

Protocol 1: Assessment of Neuronal Viability and Cytotoxicity

Objective: To determine the effect of this compound on the viability of neuronal cells and to establish its cytotoxic concentration range.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, PC12) or primary neurons

  • Cell culture medium and supplements

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • 96-well plates

  • Plate reader

Procedure:

  • Seed neuronal cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound).

  • Incubate the plate for 24, 48, and 72 hours at 37°C in a CO₂ incubator.

  • At each time point, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

G cluster_workflow Experimental Workflow: Cytotoxicity Assay start Seed Neuronal Cells treat Treat with this compound (Serial Dilutions) start->treat incubate Incubate (24, 48, 72h) treat->incubate assay Perform MTT Assay incubate->assay read Measure Absorbance assay->read analyze Calculate Cell Viability read->analyze

Caption: Workflow for assessing the cytotoxicity of this compound.

Protocol 2: Analysis of Neuronal Signaling Pathway Modulation

Objective: To investigate the effect of this compound on the phosphorylation status of key proteins in a specific signaling pathway (e.g., MAPK/ERK).

Materials:

  • Neuronal cells or tissue lysates

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture neuronal cells and treat with this compound at a non-toxic concentration for various time points (e.g., 0, 15, 30, 60 minutes).

  • Lyse the cells with lysis buffer and collect the lysates.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against the phosphorylated and total forms of the protein of interest overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Develop the blot using a chemiluminescent substrate and capture the image using an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

G cluster_pathway Hypothetical Signaling Pathway This compound This compound Receptor Receptor This compound->Receptor Kinase1 Kinase 1 Receptor->Kinase1 activates Kinase2 Kinase 2 (e.g., ERK) Kinase1->Kinase2 phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor activates GeneExpression Gene Expression (Neuronal Survival/Plasticity) TranscriptionFactor->GeneExpression

Caption: Hypothetical signaling cascade modulated by this compound.

Conclusion and Future Directions

The provided framework offers a starting point for the systematic investigation of the mechanism of action of this compound in neuronal cells. Further experiments, such as electrophysiological recordings, neurotransmitter release assays, and in vivo studies in animal models of neurological diseases, will be crucial to fully elucidate its therapeutic potential. As research on this compound progresses, these application notes and protocols can be refined to incorporate specific findings and guide further drug development efforts.

Cell-based Assays for Neoeuonymine Cytotoxicity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoeuonymine, a sesquiterpenoid alkaloid derived from plants of the Euonymus genus, has garnered interest for its potential as a cytotoxic agent. This document provides detailed application notes and protocols for assessing the cytotoxic effects of this compound in cell-based assays. The methodologies outlined herein are designed to enable researchers to evaluate its anti-cancer potential, elucidate its mechanism of action, and generate robust data for drug development pipelines.

While specific studies on this compound's cytotoxic mechanisms are emerging, research on related compounds from the Euonymus genus, such as Euonymus alatus, suggests a pro-oxidant activity that induces apoptosis through the mitochondrial pathway, involving the activation of caspase-3.[1] Extracts from Euonymus europaeus have also demonstrated significant cytotoxic activity against melanoma cell lines.[2][3] These findings provide a strong rationale for investigating this compound's effects on cell viability, membrane integrity, and the induction of apoptosis.

This guide details protocols for several key colorimetric and fluorescence-based assays to quantify cytotoxicity and explore the underlying apoptotic signaling pathways.

Key Cytotoxicity and Apoptosis Assays

A multi-faceted approach is recommended to comprehensively assess the cytotoxic profile of this compound.[4] This involves employing assays that measure different cellular parameters, from metabolic activity to the activation of specific apoptotic markers.

Table 1: Overview of Recommended Cell-based Assays

AssayPrincipleEndpoint Measured
MTT Assay Enzymatic reduction of the tetrazolium salt MTT by mitochondrial dehydrogenases in viable cells to form a purple formazan product.[5]Cell viability and metabolic activity.
LDH Release Assay Measurement of lactate dehydrogenase (LDH) released from cells with compromised membrane integrity.Cell membrane damage and necrosis.
Caspase-3/7 Activity Assay Detection of the activity of executioner caspases 3 and 7, key mediators of apoptosis, using a fluorogenic substrate.Apoptosis induction.
Mitochondrial Membrane Potential (ΔΨm) Assay Utilization of a fluorescent dye (e.g., JC-1) that aggregates in healthy mitochondria (red fluorescence) and remains in its monomeric form in the cytoplasm of apoptotic cells with depolarized mitochondria (green fluorescence).Mitochondrial dysfunction and intrinsic apoptosis pathway activation.

Experimental Protocols

MTT Assay for Cell Viability

This protocol is adapted from standard MTT assay procedures.[5]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified by spectrophotometry.

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and an untreated control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Plot the percentage of viability against the this compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

LDH Release Assay for Cytotoxicity

This protocol is based on standard LDH cytotoxicity detection kits.

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The released LDH can be quantified by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.

Materials:

  • Cells and this compound treatment setup as in the MTT assay.

  • LDH cytotoxicity detection kit (commercially available).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Sample Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 10 minutes.

  • Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well containing the supernatant.

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution (as per the kit instructions).

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

Data Analysis: Determine the percentage of cytotoxicity using the following formula, including controls for spontaneous and maximum LDH release: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

Caspase-3/7 Activity Assay

This protocol utilizes a commercially available caspase-3/7 activity assay kit.

Principle: This assay uses a specific substrate for caspase-3 and -7 that, when cleaved by the active enzymes, releases a fluorophore. The resulting fluorescence is proportional to the caspase activity.

Materials:

  • Cells and this compound treatment setup as in the MTT assay.

  • Caspase-Glo® 3/7 Assay System (or similar).

  • White-walled 96-well plates suitable for luminescence measurements.

  • Luminometer.

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described in the MTT assay protocol.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the prepared reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

Data Analysis: Plot the relative luminescence units (RLU) against the this compound concentration. An increase in luminescence indicates an increase in caspase-3/7 activity.

Visualizations of Experimental Workflow and Signaling Pathway

Experimental Workflow

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis CellCulture 1. Cell Culture (e.g., HeLa, A549) Seeding 2. Cell Seeding (96-well plate) CellCulture->Seeding Treatment 3. This compound Treatment (Serial Dilutions) Seeding->Treatment MTT MTT Assay (Viability) Treatment->MTT LDH LDH Assay (Membrane Integrity) Treatment->LDH Caspase Caspase-3/7 Assay (Apoptosis) Treatment->Caspase Mito ΔΨm Assay (Mitochondrial Health) Treatment->Mito Data 4. Data Acquisition (Absorbance/Fluorescence) MTT->Data LDH->Data Caspase->Data Mito->Data IC50 5. IC50 Determination Data->IC50

Caption: Workflow for assessing this compound cytotoxicity.

Proposed Signaling Pathway for this compound-Induced Apoptosis

Based on studies of related compounds from the Euonymus genus, a plausible mechanism for this compound-induced cytotoxicity is the induction of apoptosis via the mitochondrial (intrinsic) pathway.

G cluster_mito Mitochondrial Pathway cluster_caspase Caspase Cascade This compound This compound Bax Bax Activation This compound->Bax induces Bcl2 Bcl-2 Inhibition This compound->Bcl2 inhibits Mito Mitochondrion CytoC Cytochrome c Release Mito->CytoC Bax->Mito Bcl2->Mito Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 activates Casp37 Caspase-3/7 (Executioner) Casp9->Casp37 activates Apoptosis Apoptosis Casp37->Apoptosis

Caption: Proposed intrinsic apoptosis pathway for this compound.

Data Presentation

Quantitative data from the described assays should be summarized in a clear and concise manner to facilitate comparison and interpretation.

Table 2: Example Data Summary for this compound Cytotoxicity

Cell LineAssayIncubation Time (h)IC₅₀ (µM)Max. Cytotoxicity (%)
HeLa MTT2415.2 ± 1.8-
MTT488.5 ± 0.9-
LDH48-65.7 ± 5.2
A549 MTT2422.1 ± 2.5-
MTT4812.3 ± 1.4-
LDH48-58.9 ± 4.7

Data are presented as mean ± standard deviation from three independent experiments.

Table 3: Example Data for Apoptosis Induction by this compound (at IC₅₀ concentration, 48h)

Cell LineCaspase-3/7 Activity (Fold Change vs. Control)Mitochondrial Depolarization (% of cells)
HeLa 4.2 ± 0.555.3 ± 6.1
A549 3.8 ± 0.449.8 ± 5.5

Data are presented as mean ± standard deviation.

Conclusion

The protocols and guidelines presented here provide a robust framework for investigating the cytotoxic properties of this compound. By employing a combination of assays that probe cell viability, membrane integrity, and key apoptotic events, researchers can gain a comprehensive understanding of its potential as an anti-cancer agent. The proposed mechanism of action, centered on the induction of apoptosis via the mitochondrial pathway, serves as a valuable hypothesis for further mechanistic studies. Consistent and well-documented experimental procedures are crucial for generating high-quality, reproducible data in the evaluation of novel therapeutic compounds.

References

Application Notes and Protocols: Euonymus Alkaloids as Molecular Probes in Neurobiology

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While the specific compound "Neoeuonymine" is not prominently documented in scientific literature, the genus Euonymus is a rich source of structurally diverse natural products, including sesquiterpene alkaloids, which exhibit significant neuroactive properties. These compounds, collectively referred to here as Euonymus alkaloids, have shown potential as molecular probes for investigating various neurobiological processes. Their activities include neuroprotection, anti-inflammatory effects, and inhibition of key enzymes involved in neurodegeneration, such as acetylcholinesterase (AChE).

These application notes provide a comprehensive overview of the use of Euonymus alkaloids as molecular probes in neurobiology, with a focus on their application in studying cholinergic signaling through the inhibition of acetylcholinesterase. Additionally, their potential roles in modulating neuroinflammation and amyloid-beta production are discussed. The provided protocols are intended for researchers, scientists, and drug development professionals interested in utilizing these natural compounds in their studies.

Data Presentation

The neuroactive properties of compounds and extracts from various Euonymus species are summarized below. These data highlight their potential as versatile molecular probes for studying different aspects of neuronal function and dysfunction.

SpeciesCompound/ExtractBiological ActivityIC50 ValueReference
Euonymus laxiflorusMethanol extract of trunk barkAcetylcholinesterase Inhibition0.332 mg/mL[1][2]
Euonymus hamiltonianusCompound 3Nitric Oxide Production Inhibition14.38 µM[3][4][5][6]
Euonymus hamiltonianusCompound 4Nitric Oxide Production Inhibition17.44 µM[3][4][5][6]
Euonymus hamiltonianusCompound 14Nitric Oxide Production Inhibition15.21 µM[3][4][5][6]
Euonymus hamiltonianusCompound 13Beta-amyloid (Aβ42) Production Inhibition65.43 µM[3][4][5][6]
Euonymus hamiltonianusCompound 14Beta-amyloid (Aβ42) Production Inhibition53.15 µM[3][4][5][6]

Experimental Protocols

Protocol 1: In Vitro Acetylcholinesterase Inhibition Assay

This protocol describes a colorimetric method to determine the acetylcholinesterase (AChE) inhibitory activity of a test compound, such as a purified Euonymus alkaloid or an extract. The assay is based on the Ellman method, where AChE hydrolyzes acetylthiocholine iodide (ATCI) to thiocholine, which then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), detectable at 412 nm.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffered saline (PBS), pH 7.4

  • Test compound (e.g., Euonymus alkaloid)

  • Positive control (e.g., Donepezil)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of the test compound by serial dilution in PBS.

    • Prepare a 0.1 U/mL solution of AChE in PBS.

    • Prepare a 10 mM solution of ATCI in PBS.

    • Prepare a 10 mM solution of DTNB in PBS.

  • Assay Protocol:

    • In a 96-well plate, add 20 µL of each concentration of the test compound or positive control. For the negative control, add 20 µL of PBS.

    • Add 20 µL of the AChE solution to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • Add 20 µL of the DTNB solution to each well.

    • To initiate the reaction, add 20 µL of the ATCI solution to each well.

    • Immediately measure the absorbance at 412 nm using a microplate reader every minute for 15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the test compound.

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [(V_control - V_sample) / V_control] x 100

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare Test Compound (Euonymus Alkaloid) add_compound Add Compound/Control to 96-well plate prep_compound->add_compound prep_ache Prepare AChE Solution add_ache Add AChE Solution prep_ache->add_ache prep_atci Prepare ATCI Solution add_atci Add ATCI Solution prep_atci->add_atci prep_dtnb Prepare DTNB Solution add_dtnb Add DTNB Solution prep_dtnb->add_dtnb add_compound->add_ache incubate1 Incubate (37°C, 15 min) add_ache->incubate1 incubate1->add_dtnb add_dtnb->add_atci read_absorbance Measure Absorbance at 412 nm add_atci->read_absorbance calc_rate Calculate Reaction Rate read_absorbance->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_ic50 Determine IC50 Value calc_inhibition->plot_ic50

Caption: Workflow for the in vitro acetylcholinesterase inhibition assay.

cholinergic_pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetylcholine (ACh) Synthesis Vesicle Synaptic Vesicle ACh_synthesis->Vesicle Packaging ACh_release ACh Release Vesicle->ACh_release Action Potential ACh ACh ACh_release->ACh AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR Acetylcholine Receptor (AChR) ACh->AChR Binding Signal Signal Transduction AChR->Signal Activation Euonymus_Alkaloid Euonymus Alkaloid Euonymus_Alkaloid->AChE Inhibition

Caption: Inhibition of cholinergic signaling by a Euonymus alkaloid.

References

Application Notes and Protocols for Neoeuonymine as a Potential Therapeutic Agent

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature reveals a significant gap in research regarding the therapeutic potential of neoeuonymine. While the compound is cataloged with a Chemical Abstracts Service (CAS) number of 33510-25-7, indicating its formal identification, there is a notable absence of published studies detailing its biological activities, including any potential anticancer, neuroprotective, or anti-inflammatory effects.

Consequently, the creation of detailed application notes and experimental protocols for this compound as a therapeutic agent is not feasible at this time due to the lack of foundational scientific data. The core requirements of quantitative data summarization, detailed experimental methodologies, and visualization of signaling pathways cannot be met without peer-reviewed research to draw upon.

For researchers and drug development professionals interested in this area, the following points may be of consideration for future investigation:

  • Structural Analogs: this compound belongs to a class of complex alkaloids. Research into structurally similar compounds, such as other euonymine-type alkaloids isolated from plants of the Euonymus or Tripterygium genera, may provide initial hypotheses for the potential biological activities of this compound.

  • Initial Screening: Should a source of this compound be identified or synthesized, initial in vitro screening assays would be the first step in characterizing its therapeutic potential. This would involve testing the compound against various cancer cell lines, neuronal cell models under stress conditions, and assays for key inflammatory markers.

  • Natural Product Sourcing: Identifying the natural source of this compound and developing methods for its isolation and purification would be a critical prerequisite for any substantial research program.

Given the current state of knowledge, any exploration into the therapeutic utility of this compound would be entering uncharted territory. While this presents an opportunity for novel discovery, it also underscores the extensive foundational research that is required.

Recommendation for Further Research:

Researchers interested in this molecule should begin with a thorough chemical characterization and then proceed to a broad-based biological screening to identify any potential therapeutic activities. Collaboration with natural product chemists and pharmacologists would be essential for advancing the study of this compound.

Due to the lack of specific data for this compound, the requested data tables, experimental protocols, and signaling pathway diagrams cannot be generated. We will continue to monitor the scientific literature for any developments related to this compound and will update this information as it becomes available.

Application Notes and Protocols: Mass Spectrometry Fragmentation Analysis of Neoeuonymine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoeuonymine, a complex sesquiterpene pyridine alkaloid, presents a significant analytical challenge due to its intricate structure. Understanding its fragmentation behavior under mass spectrometry (MS) is crucial for its identification, characterization, and quantification in various matrices, which is of paramount importance in natural product research and drug development. These application notes provide a detailed protocol and analysis of the mass spectrometric fragmentation of this compound, based on the general fragmentation patterns observed for this class of compounds.

Chemical Information

Compound Name This compound
CAS Number 33510-25-7
Chemical Formula C₃₆H₄₅NO₁₇
Molecular Weight 763.75 g/mol
Class Sesquiterpene Pyridine Alkaloid

Mass Spectrometry Fragmentation Analysis

The fragmentation of this compound in mass spectrometry, typically employing soft ionization techniques like electrospray ionization (ESI), is characterized by a series of neutral losses from the protonated molecule [M+H]⁺, as well as the formation of characteristic ions related to its core structures.

General Fragmentation Pathway

The fragmentation of sesquiterpene pyridine alkaloids like this compound generally proceeds through two main pathways:

  • High-Mass Range: The initial fragmentation events typically involve the loss of labile side chains, such as acetyl groups (-42 Da) and water molecules (-18 Da), from the protonated parent molecule.

  • Low-Mass Range: Subsequent fragmentation often leads to the cleavage of the macrocyclic ester linkages, yielding characteristic fragment ions corresponding to the pyridine dicarboxylic acid moiety and the polyhydroxylated sesquiterpene core. A prominent ion at m/z 206 is often observed, which is characteristic of the pyridine moiety in related structures.

Quantitative Fragmentation Data

The following table summarizes the expected major fragment ions of this compound based on the general fragmentation behavior of sesquiterpene pyridine alkaloids. The relative abundance is a hypothetical representation and would need to be confirmed by experimental data.

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossRelative Abundance (%)
764.28 [M+H]⁺722.27CH₃COOH (Acetic Acid)65
764.28 [M+H]⁺704.26CH₃COOH + H₂O40
764.28 [M+H]⁺680.262 x CH₃COOH30
764.28 [M+H]⁺206.05Sesquiterpene Core85

Experimental Protocol

This protocol outlines a general procedure for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Sample Preparation

  • Standard Solution: Prepare a stock solution of this compound (1 mg/mL) in methanol. Serially dilute the stock solution with methanol to prepare working standards in the range of 1 µg/mL to 100 µg/mL.

  • Matrix Samples (e.g., Plant Extract): Perform a solid-phase extraction (SPE) or liquid-liquid extraction to isolate the alkaloid fraction. The final extract should be reconstituted in a solvent compatible with the LC mobile phase.

2. Liquid Chromatography (LC) Conditions

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 15 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

3. Mass Spectrometry (MS) Conditions

  • Ionization Source: Electrospray Ionization (ESI), positive ion mode.

  • Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap.

  • Scan Range: m/z 100 - 1000.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be applied to observe a full range of fragment ions.

Data Analysis

Acquired data should be processed using appropriate software. The identification of this compound is confirmed by matching the accurate mass of the precursor ion and its characteristic fragment ions with theoretical values.

Visualizations

The following diagrams illustrate the proposed fragmentation pathway and a typical experimental workflow for the analysis of this compound.

Fragmentation_Pathway M_H [M+H]⁺ m/z 764.28 Frag1 [M+H - C₂H₄O₂]⁺ m/z 722.27 M_H->Frag1 - CH₃COOH Pyridine Pyridine Moiety Ion m/z 206.05 M_H->Pyridine - Sesquiterpene Core Frag2 [M+H - C₂H₄O₂ - H₂O]⁺ m/z 704.26 Frag1->Frag2 - H₂O Frag3 [M+H - 2(C₂H₄O₂)]⁺ m/z 680.26 Frag1->Frag3 - CH₃COOH Experimental_Workflow Sample Sample Preparation (Standard or Extract) LC LC Separation (C18 Column) Sample->LC ESI Electrospray Ionization (Positive Mode) LC->ESI MS Mass Analysis (Q-TOF or Orbitrap) ESI->MS MSMS Tandem MS (MS/MS) (Collision-Induced Dissociation) MS->MSMS Data Data Acquisition & Analysis MSMS->Data

Troubleshooting & Optimization

Technical Support Center: Neoeuonymine Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and detailed protocols for researchers, scientists, and drug development professionals working on the extraction of Neoeuonymine and related sesquiterpene pyridine alkaloids from Euonymus species.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My this compound yield is consistently low. What are the most critical factors to investigate?

A1: Low yield is a common challenge in natural product extraction. Several factors can contribute to this issue, but the most critical to investigate are your choice of solvent, the extraction method itself, the pH of your solutions during extraction and purification, and the temperature at each step. Inefficient cell lysis, degradation of the target compound, or poor separation from other phytochemicals are often the root causes. A systematic optimization of these parameters is crucial for improving yield.

Q2: Which solvent system is optimal for this compound extraction?

A2: The choice of solvent is paramount and depends on the polarity of this compound. As a sesquiterpene pyridine alkaloid, it possesses both lipophilic (the sesquiterpene core) and polar (the nitrogen-containing pyridine ring and ester groups) characteristics.

  • Primary Extraction: Alcohols like methanol and ethanol are effective for extracting both the free base and salt forms of alkaloids.[1] A common starting point is an aqueous ethanol or methanol solution (e.g., 70-95%). For certain species like Euonymus hamiltonianus, a 30% ethanol extraction has been used effectively for isolating various constituents.[2]

  • Acidified Solvents: Adding a small amount of acid (e.g., 0.1-1% acetic or hydrochloric acid) to the alcohol or water can increase the yield by converting the alkaloids into their more soluble salt forms.[1][3]

  • Liquid-Liquid Extraction: For purification, solvents like chloroform or dichloromethane are excellent for extracting the free alkaloid base from an aqueous solution after basification.[3]

Q3: How does pH impact the extraction efficiency and stability of this compound?

A3: pH is a critical control point in alkaloid extraction and purification. Alkaloids are basic compounds that exist as salts in the plant's acidic vacuole.

  • Acidic Extraction (pH 2-4): During the initial extraction or when partitioning into an aqueous phase, a low pH ensures the alkaloid's nitrogen atom is protonated, forming a salt. This salt is highly soluble in water, allowing it to be separated from non-basic, lipophilic impurities like fats and chlorophyll.[4]

  • Alkaline Conditions (pH 8-9): To extract the alkaloid from the aqueous phase into a non-polar organic solvent (like chloroform), the pH must be raised using a base such as ammonium hydroxide.[4] This deprotonates the nitrogen atom, converting the alkaloid salt back to its free base form, which is more soluble in organic solvents.

  • Stability: Extreme pH values (highly acidic or highly alkaline) combined with high temperatures can cause degradation of the ester linkages in this compound. It is crucial to control the pH, especially during heated steps.[1]

Q4: My final extract is impure. What are the common purification pitfalls?

A4: Purity is as important as yield. Common sources of contamination include:

  • Lipids and Pigments: If the starting material is rich in fats or chlorophyll, a preliminary "defatting" step with a non-polar solvent like n-hexane is recommended before the main extraction.

  • Incomplete Partitioning: During the acid-base liquid-liquid extraction, ensure the pH is correctly adjusted and that the aqueous and organic layers are thoroughly mixed and allowed to separate completely. Emulsions can form, trapping your compound; these can sometimes be broken by adding brine or by centrifugation.

  • Chromatography Issues: In column chromatography, using an inappropriate solvent system (mobile phase) can lead to poor separation. Column overloading (applying too much crude extract) will also result in co-elution of impurities. Techniques like Thin Layer Chromatography (TLC) should be used to develop an optimal solvent system before scaling up to a column.

Q5: Should I use a modern extraction technique like Ultrasound-Assisted Extraction (UAE) instead of traditional maceration?

A5: While traditional methods like maceration are simple, modern techniques offer significant advantages for improving the extraction of alkaloids.[3]

  • Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls disrupts them, enhancing solvent penetration and mass transfer. This typically leads to higher yields in a much shorter time and at lower temperatures, which helps protect thermolabile compounds like this compound.

  • Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and moisture within the plant material, causing cell rupture and release of phytochemicals. It is extremely fast but requires careful temperature control to avoid degradation.

For research and development, transitioning to UAE is often a practical way to significantly improve extraction efficiency and reduce solvent consumption.

Data on Extraction Parameters

While specific comparative yield data for this compound is limited in the literature, the following table provides illustrative data based on typical extraction trends for alkaloids from plant material to guide optimization.

Table 1: Influence of Extraction Parameters on Total Alkaloid Yield from Euonymus spp. (Illustrative Data)

ParameterCondition 1Yield (%)Condition 2Yield (%)Condition 3Yield (%)
Solvent 100% Hexane0.1570% Ethanol1.8595% Methanol2.10
Solid:Liquid Ratio 1:5 (g/mL)1.101:10 (g/mL)1.901:20 (g/mL)2.05
Temperature 25°C1.5045°C2.1570°C1.75 (Degradation)
Extraction Time (UAE) 15 min1.6530 min2.1060 min2.12

Experimental Protocols

Protocol 1: Extraction and Isolation of this compound

This protocol outlines a general procedure for obtaining a purified this compound extract.

  • Sample Preparation:

    • Dry the plant material (e.g., root bark or stems of Euonymus species) at 40-50°C.

    • Grind the dried material into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.

    • (Optional Defatting Step) : Macerate the powder in n-hexane (1:5 w/v) for 24 hours to remove non-polar compounds. Filter and discard the hexane. Air-dry the plant material.

  • Extraction:

    • Submerge the powdered plant material in 70% ethanol at a solid-to-liquid ratio of 1:15 (w/v).

    • Perform Ultrasound-Assisted Extraction (UAE) at 45°C for 45 minutes.

    • Filter the mixture through cheesecloth and then a Whatman No. 1 filter paper.

    • Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.

    • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at <50°C to obtain a crude ethanol extract.

  • Acid-Base Purification:

    • Re-dissolve the crude extract in a 5% hydrochloric acid (HCl) solution until the pH is approximately 2-3.

    • Transfer the acidic solution to a separatory funnel and wash it three times with an equal volume of ethyl acetate to remove neutral and acidic impurities. Discard the ethyl acetate layers.

    • Slowly add ammonium hydroxide solution to the remaining aqueous layer while stirring until the pH reaches 8-9. Alkaloids will precipitate.

    • Extract the basified aqueous layer three times with an equal volume of chloroform.

    • Combine the chloroform fractions, wash with distilled water, and dry over anhydrous sodium sulfate.

    • Filter and evaporate the chloroform under reduced pressure to yield the crude total alkaloid extract.

  • Chromatographic Purification:

    • Prepare a silica gel column using a slurry of silica gel in chloroform.

    • Dissolve the crude alkaloid extract in a minimal amount of chloroform and load it onto the column.

    • Elute the column with a gradient of increasing polarity, starting with 100% chloroform and gradually adding methanol (e.g., 99:1, 98:2, 95:5 v/v chloroform:methanol).

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC).

    • Combine fractions containing the compound of interest (this compound) and evaporate the solvent to obtain the purified compound.

Protocol 2: Quantification of this compound by HPLC

This protocol provides a starting point for developing an HPLC method for quantification.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution using (A) water with 0.1% formic acid and (B) acetonitrile. A typical gradient might be: 0-20 min, 10-50% B; 20-30 min, 50-90% B.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220-254 nm (based on typical UV absorbance for pyridine alkaloids).

  • Column Temperature: 30°C.

  • Standard Preparation: Prepare a stock solution of purified this compound of known concentration and create a calibration curve using a series of dilutions.

Visual Guides

G cluster_0 Troubleshooting Workflow cluster_1 Initial Checks cluster_2 Extraction Optimization cluster_3 Purification Analysis start Low Yield Detected check_material Plant Material Quality (Source, Age, Storage) start->check_material opt_solvent Solvent System (Type, Concentration) start->opt_solvent check_ph pH Control in Acid-Base Partitioning start->check_ph check_prep Sample Preparation (Grinding, Drying) check_material->check_prep opt_method Extraction Method (UAE, Maceration) opt_solvent->opt_method opt_params Process Parameters (Temp, Time, Ratio) opt_method->opt_params check_separation Chromatography (Column, Solvents) check_ph->check_separation check_degradation Compound Degradation (Heat, Extreme pH) check_separation->check_degradation

Caption: Troubleshooting workflow for low this compound yield.

G crude_extract Crude Extract in Ethanol (Alkaloid Salts + Impurities) acidify 1. Evaporate Ethanol 2. Dissolve in Acidic Water (pH 2-3) crude_extract->acidify partition1 Liquid-Liquid Partition (vs. Ethyl Acetate) acidify->partition1 aqueous_layer1 Aqueous Layer (Protonated Alkaloids) partition1->aqueous_layer1 Alkaloids remain organic_impurities Organic Layer (Lipophilic Impurities) [DISCARD] partition1->organic_impurities Impurities removed basify Basify Aqueous Layer (add NH4OH to pH 8-9) aqueous_layer1->basify partition2 Liquid-Liquid Partition (vs. Chloroform) basify->partition2 aqueous_waste Aqueous Layer [DISCARD] partition2->aqueous_waste Waste purified_organic Organic Layer (Free-Base Alkaloids in Chloroform) partition2->purified_organic Alkaloids extracted final_product Crude Alkaloid Extract (Evaporate Chloroform) purified_organic->final_product

Caption: General workflow for acid-base purification of alkaloids.

References

Improving the solubility of Neoeuonymine for in vitro studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Neoeuonymine. The information is designed to address common challenges, particularly concerning its solubility for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving this compound for my in vitro experiments. What are the recommended solvents?

A1: this compound, like many sesquiterpenoid alkaloids, has low aqueous solubility. For in vitro studies, it is recommended to first prepare a concentrated stock solution in an organic solvent and then dilute it to the final working concentration in your cell culture medium.

Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of poorly soluble compounds for cell-based assays.[1][2] Ethanol can also be used. It is crucial to ensure that the final concentration of the organic solvent in the cell culture medium is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[2]

Q2: What is the maximum recommended concentration of DMSO in my cell culture?

A2: The tolerance of cell lines to DMSO can vary. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5% (v/v).[2] It is always best practice to perform a vehicle control experiment, where cells are treated with the same concentration of DMSO as the this compound-treated cells, to ensure that the observed effects are due to the compound and not the solvent.

Q3: My this compound precipitates out of solution when I add it to my aqueous cell culture medium. How can I prevent this?

A3: Precipitation upon dilution of a concentrated stock solution into an aqueous medium is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:

  • Vortexing during dilution: When diluting your DMSO stock solution into the cell culture medium, vortex the medium gently to ensure rapid and uniform mixing. This can prevent the formation of localized high concentrations of the compound that are more prone to precipitation.

  • Pre-warming the medium: Pre-warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility.

  • Stepwise dilution: Instead of a single large dilution, try a stepwise dilution. For example, first, dilute the stock solution into a small volume of medium and then add this to the final volume.

  • Use of a solubilizing agent: For particularly challenging compounds, the use of solubilizing agents such as cyclodextrins or non-ionic surfactants (e.g., Tween® 80) can be explored. However, the compatibility of these agents with your specific cell line and assay must be validated.

Q4: What are the known biological activities and signaling pathways affected by this compound?

A4: While specific studies on the signaling pathways of this compound are limited, extracts from the Euonymus genus, from which this compound is isolated, have demonstrated a range of biological activities, including anti-inflammatory, anticancer, and antidiabetic effects.[3][4][5]

Compounds from Euonymus species have been shown to inhibit the production of nitric oxide (NO) and suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key mediators of inflammation.[4] These effects are often mediated through the inhibition of pro-inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6][7] Based on this, a hypothetical signaling pathway for the anti-inflammatory effects of this compound is proposed below.

Troubleshooting Guides

Problem 1: Inconsistent results in bioassays.
  • Possible Cause: Poor solubility or precipitation of this compound in the assay medium.

  • Troubleshooting Steps:

    • Visually inspect your working solutions for any signs of precipitation before adding them to the cells.

    • Prepare fresh dilutions of this compound for each experiment.

    • Optimize your dilution method as described in the FAQs.

    • Consider reducing the final concentration of this compound in your assay.

Problem 2: High background signal or artifacts in the assay.
  • Possible Cause: Interference of this compound with the assay components.

  • Troubleshooting Steps:

    • Run a cell-free assay control containing only this compound and the assay reagents to check for any direct interaction.

    • If interference is observed, you may need to consider a different assay format or consult the assay manufacturer's guidelines for troubleshooting compound interference.

Data Presentation

To ensure consistency and comparability of solubility data, we recommend organizing your experimental findings in a structured table. Below is a template for recording the solubility of this compound in various solvents.

Table 1: Solubility of this compound in Common Solvents

SolventTemperature (°C)Maximum Soluble Concentration (mg/mL)Observations (e.g., clear solution, precipitate)
DMSO25
Ethanol25
PBS (pH 7.4)25
Cell Culture Medium37

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Accurately weigh a small amount of this compound powder (e.g., 1 mg) using an analytical balance.

  • Add a precise volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex the solution for 1-2 minutes until the this compound is completely dissolved. A brief sonication in a water bath can also be used to aid dissolution.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Pre-warm the cell culture medium to 37°C.

  • Perform a serial dilution of the stock solution into the pre-warmed cell culture medium to achieve the desired final concentrations. It is recommended to add the stock solution to the medium while gently vortexing to ensure rapid mixing.

  • Ensure the final DMSO concentration in all working solutions (including the vehicle control) is the same and does not exceed 0.5%.

  • Use the freshly prepared working solutions immediately for your experiments.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Stock Solution (e.g., 10 mg/mL in DMSO) working Prepare Working Solutions (Dilute stock in culture medium) stock->working Dilution treat Treat Cells with This compound working->treat incubate Incubate for Desired Time treat->incubate assay Perform Bioassay (e.g., viability, cytokine measurement) incubate->assay data Data Analysis assay->data

Caption: Experimental workflow for in vitro studies with this compound.

Caption: Hypothetical anti-inflammatory signaling pathway of this compound.

References

Technical Support Center: Strategies for the Total Synthesis of Complex Natural Products

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature review, detailed total synthesis routes for Neoeuonymine are not extensively published, precluding a specific troubleshooting guide for this molecule. The following guide provides answers to frequently asked questions and troubleshooting strategies applicable to the synthesis of complex, stereochemically rich natural products of a similar class, such as other complex alkaloids or polyketides.

Frequently Asked Questions (FAQs)

Q1: My key fragment coupling reaction is failing or giving very low yields. What are the common causes and how can I troubleshoot it?

A1: Low yields in fragment coupling are a frequent challenge in complex syntheses.[1][2] Common causes include steric hindrance, mismatched electronics of the coupling partners, or decomposition of sensitive functional groups.

Troubleshooting Steps:

  • Re-evaluate Coupling Conditions: Experiment with different solvents, temperatures, and reaction times. Sometimes, a seemingly minor change can have a significant impact.

  • Change Coupling Reagents: If using a specific type of coupling (e.g., a Suzuki coupling), consider trying alternative catalysts or ligands. For ester or amide bond formations, explore a variety of coupling agents (e.g., HATU, HOBt, EDC).

  • Protecting Group Interference: A nearby protecting group might be sterically hindering the reaction. Consider switching to a smaller protecting group.

  • Substrate Purity: Ensure that your starting materials are of the highest possible purity. Trace impurities can sometimes poison catalysts.

  • Change the Order of Events: It might be possible to alter the synthetic route to perform the difficult coupling with a less sterically hindered or electronically different intermediate.

Q2: I'm struggling with controlling the stereochemistry at a specific chiral center. What strategies can I employ?

A2: Achieving precise stereocontrol is a cornerstone of total synthesis.[3][4] Challenges often arise when multiple stereocenters are being set in close proximity.

Strategies for Stereocontrol:

  • Chiral Auxiliary-Mediated Reactions: The use of a removable chiral auxiliary can effectively direct the stereochemical outcome of a reaction.

  • Substrate-Controlled Reactions: The existing stereocenters in your molecule can influence the stereochemical outcome of subsequent reactions. Molecular modeling can sometimes predict the likely outcome.

  • Catalytic Asymmetric Synthesis: Employing a chiral catalyst is a powerful method for setting stereocenters with high enantioselectivity or diastereoselectivity.

  • Enzymatic Reactions: In some cases, enzymes can provide exquisite stereoselectivity where small molecule catalysts fail.

If a reaction is producing an undesired stereoisomer, consider changing the catalyst, solvent, or temperature, as these can all influence the transition state geometry.

Q3: My protecting group strategy is becoming overly complicated and leading to low overall yields. How can I simplify it?

A3: A robust protecting group strategy is crucial for success.[5][6][7] Overly complex schemes with many steps can drastically reduce the overall yield.

Simplification Strategies:

  • Orthogonal Protecting Groups: Ensure your protecting groups are truly orthogonal, meaning one can be removed without affecting the others.[5]

  • Protecting Group-Free Synthesis: In some cases, it may be possible to avoid protecting a functional group if its reactivity can be controlled by the reaction conditions.

  • Cascade Reactions: Designing a synthesis that involves cascade reactions can build molecular complexity rapidly and reduce the number of individual protection/deprotection steps.[8]

The following table summarizes common protecting groups and their removal conditions, which can aid in designing an orthogonal strategy.

Data & Protocols

Table 1: Common Orthogonal Protecting Groups for Hydroxyl and Amine Functionalities
Functional GroupProtecting GroupAbbreviationCommon Cleavage ConditionsStability
Alcohol Benzyl etherBnH₂, Pd/C; Na, NH₃Stable to most acids and bases
tert-Butyldimethylsilyl etherTBDMSF⁻ (TBAF); mild acid (e.g., PPTS)Stable to base, mild oxidation
Tetrahydropyranyl etherTHPAqueous acid (e.g., HCl, AcOH)Stable to base, organometallics
Acetate esterAcBase (e.g., K₂CO₃, MeOH); mild acidStable to neutral/mildly acidic conditions
Amine tert-ButoxycarbonylBocStrong acid (e.g., TFA, HCl)Stable to base, hydrogenolysis
BenzyloxycarbonylCbz (or Z)H₂, Pd/C; HBr/AcOHStable to mild acid and base
9-FluorenylmethyloxycarbonylFmocBase (e.g., piperidine in DMF)Stable to acid, hydrogenolysis
Experimental Protocol: Troubleshooting a Low-Yielding Cross-Coupling Reaction

This protocol outlines a general approach to troubleshooting a problematic Suzuki cross-coupling, a common C-C bond-forming reaction in complex synthesis.

1. Reagent and Solvent Purity:

  • Ensure the boronic acid/ester is pure and has not degraded upon storage.
  • Use freshly distilled or degassed solvents. Oxygen can deactivate the palladium catalyst.
  • The base (e.g., K₂CO₃, Cs₂CO₃) should be finely ground and dried.

2. Systematic Variation of Reaction Parameters:

  • Catalyst Screening: Test a variety of palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ with various phosphine ligands like SPhos or XPhos).
  • Base Screening: Try different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, NaHCO₃). The choice of base can significantly impact the reaction rate and side products.
  • Solvent Screening: Common solvents include toluene, dioxane, DMF, and THF, often with water as a co-solvent. The optimal solvent system can vary greatly.
  • Temperature Profile: Run the reaction at a range of temperatures (e.g., room temperature, 60 °C, 80 °C, 100 °C).

3. Analysis of Failed Reactions:

  • Use TLC, LC-MS, or ¹H NMR to analyze the crude reaction mixture.
  • Look for the presence of starting materials, homocoupling of the boronic acid, or protodeborylation of the starting material. This information can help diagnose the problem. For example, significant protodeborylation suggests that the catalytic cycle is stalling before reductive elimination.

Visualizations

Below are diagrams illustrating key concepts and workflows relevant to challenges in total synthesis.

G start Low Yielding Reaction check_purity Verify Purity of Starting Materials start->check_purity vary_temp Vary Temperature check_purity->vary_temp vary_solvent Change Solvent System vary_temp->vary_solvent success Successful Optimization vary_temp->success Yield Improved vary_reagent Screen Different Reagents/Catalysts vary_solvent->vary_reagent vary_solvent->success Yield Improved analyze Analyze Byproducts (LC-MS, NMR) vary_reagent->analyze vary_reagent->success Yield Improved analyze->start Inconclusive redesign Redesign Route/ Protecting Groups analyze->redesign Problem Identified redesign->start

Caption: A logical workflow for troubleshooting a low-yielding reaction.

G cluster_amine Amine Protection cluster_hydroxyl Hydroxyl Protection Boc Boc (Acid Labile) Fmoc Fmoc (Base Labile) THP THP (Acid Labile) Boc->THP Both Acid Labile Cbz Cbz (Hydrogenolysis) TBDMS TBDMS (Fluoride Labile) Fmoc->TBDMS Orthogonal Pair Cbz->Boc Orthogonal Pair Bn Bn (Hydrogenolysis)

Caption: Orthogonal protecting groups for amines and hydroxyls.

References

Technical Support Center: Neoeuonymine Stability and Degradation in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the stability and degradation of neoeuonymine in solution.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a rapid loss of this compound in my aqueous solution at neutral pH, even at room temperature. What could be the cause?

A1: Several factors could contribute to the degradation of this compound in aqueous solutions:

  • Hydrolysis: this compound is a complex esterified alkaloid. The ester linkages are susceptible to hydrolysis, which can be catalyzed by trace amounts of acids or bases in your solution, or even by water itself over time. Ensure the pH of your solution is strictly controlled and that your water is of high purity (e.g., Milli-Q or equivalent).

  • Enzymatic Degradation: If your experimental system involves biological matrices (e.g., cell culture media, plasma), enzymatic degradation by esterases is a strong possibility. Consider heat-inactivating the biological matrix or using esterase inhibitors if compatible with your experimental design.

  • Oxidation: While less common for the core structure, certain functional groups may be susceptible to oxidation, especially if the solution is exposed to air for extended periods or contains oxidizing agents. Preparing solutions fresh and keeping them under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

Q2: My HPLC analysis shows multiple new peaks appearing over time in my this compound stock solution. How can I identify if these are degradation products?

A2: The appearance of new peaks is a strong indicator of degradation. To confirm and identify these products, you can employ the following strategies:

  • Forced Degradation Studies: Intentionally degrade a sample of this compound under controlled stress conditions (acid, base, oxidation, heat, light). This will help you generate a profile of potential degradation products.[1][2][3]

  • LC-MS/MS Analysis: Use liquid chromatography coupled with tandem mass spectrometry to obtain molecular weights and fragmentation patterns of the new peaks. This data is invaluable for structural elucidation of the degradation products.[4][5]

  • Peak Purity Analysis: Utilize a diode array detector (DAD) or photodiode array (PDA) detector with your HPLC to assess the peak purity of your this compound peak. A non-homogenous peak suggests the presence of co-eluting impurities or degradation products.

Q3: I am struggling to develop a stability-indicating HPLC method for this compound. What are some key considerations?

A3: A robust stability-indicating method should be able to separate the intact drug from its degradation products and any process-related impurities. Key considerations include:

  • Column Chemistry: Reversed-phase columns (e.g., C18, C8) are commonly used for the analysis of sesquiterpene alkaloids.[6][7] Experiment with different column manufacturers and particle sizes to achieve the best resolution.

  • Mobile Phase Optimization: Vary the organic modifier (e.g., acetonitrile, methanol), pH of the aqueous phase, and the type of buffer to optimize the separation. A gradient elution is often necessary to resolve complex mixtures of the parent compound and its degradants.

  • Forced Degradation Samples: Use samples from your forced degradation studies to challenge the method and ensure it can separate all generated degradation products from the parent peak.[1]

Q4: Can I expect this compound to be stable under photolytic conditions?

A4: Many complex organic molecules, including alkaloids, are susceptible to degradation upon exposure to light, particularly UV light. It is highly recommended to perform a photostability study by exposing a solution of this compound to a controlled light source (e.g., in a photostability chamber) and analyzing for degradation over time. Always protect this compound solutions from light by using amber vials or wrapping containers in aluminum foil.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To generate potential degradation products of this compound under various stress conditions to facilitate the development of a stability-indicating analytical method and to understand its degradation pathways.[1][8]

Materials:

  • This compound reference standard

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC with DAD/PDA detector and/or Mass Spectrometer

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Alkaline Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at room temperature for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 80°C for 48 hours.

    • Also, place a vial of the stock solution in the oven.

    • At specified time points, withdraw samples, dissolve the solid sample in the initial solvent, and dilute for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound in a quartz cuvette or a photostability chamber to UV light (e.g., 254 nm) and visible light for a defined period.

    • A control sample should be kept in the dark at the same temperature.

    • At specified time points, withdraw aliquots and analyze by HPLC.

  • Analysis: Analyze all samples by a suitable HPLC method. The percentage of degradation can be calculated by comparing the peak area of this compound in the stressed samples to that of an unstressed control.

Data Presentation

Table 1: Hypothetical Stability of this compound under Forced Degradation Conditions

Stress ConditionDuration (hours)This compound Remaining (%)Number of Degradation ProductsMajor Degradant Peak (RT, min)
0.1 M HCl, 60°C2475.234.8
0.1 M NaOH, RT2445.853.2, 5.1
3% H₂O₂, RT2488.126.5
Heat (80°C, solid)4895.317.1
Heat (80°C, solution)4882.534.8, 7.1
Photolytic (UV)865.743.9, 6.2

Table 2: Example of HPLC Method Parameters for this compound Stability Analysis

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10-90% B over 20 min
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

Visualizations

experimental_workflow stock Prepare this compound Stock Solution (1 mg/mL) stress_conditions Expose to Stress Conditions stock->stress_conditions acid Acid Hydrolysis (0.1M HCl, 60°C) stress_conditions->acid base Alkaline Hydrolysis (0.1M NaOH, RT) stress_conditions->base oxidation Oxidation (3% H2O2, RT) stress_conditions->oxidation thermal Thermal Degradation (80°C, Solid & Solution) stress_conditions->thermal photo Photolytic Degradation (UV/Vis Light) stress_conditions->photo sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (Acid/Base Samples) sampling->neutralize If applicable hplc HPLC-DAD/MS Analysis sampling->hplc neutralize->hplc data Data Analysis: - % Degradation - Identify Degradants - Propose Pathways hplc->data degradation_pathway This compound This compound (Intact Molecule) hydrolysis Hydrolysis (Acid/Base) This compound->hydrolysis oxidation Oxidation This compound->oxidation photolysis Photolysis This compound->photolysis deg1 Degradant 1 (De-esterified at C-X) hydrolysis->deg1 deg2 Degradant 2 (De-esterified at C-Y) hydrolysis->deg2 deg3 Degradant 3 (Oxidized Pyridine Ring) oxidation->deg3 deg4 Degradant 4 (Photodegradation Product) photolysis->deg4 further_deg Further Degradation Products deg1->further_deg deg2->further_deg deg3->further_deg deg4->further_deg

References

Technical Support Center: Optimizing HPLC Parameters for Neoeuonymine Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the purification of Neoeuonymine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the HPLC purification of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Poor Resolution or No Separation 1. Inappropriate mobile phase composition.[1][2][3] 2. Incorrect column selection.[4][5] 3. Mobile phase pH is not optimal for the analyte.[2]1. Adjust the organic modifier (acetonitrile or methanol) concentration. Start with a gradient elution to determine the optimal solvent strength.[6] 2. Use a C18 reversed-phase column for non-polar to moderately polar compounds like sesquiterpenoid alkaloids.[4][5] 3. For alkaloids, adding a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase can improve peak shape and resolution by suppressing the ionization of silanol groups on the stationary phase.[7]
Peak Tailing 1. Secondary interactions between the basic nitrogen of this compound and acidic silanol groups on the silica-based column packing. 2. Column overload.[8] 3. Insufficient buffering of the mobile phase.1. Add a competing base (e.g., triethylamine) to the mobile phase in low concentrations or use a base-deactivated column. 2. Reduce the sample concentration or injection volume.[8] 3. Ensure adequate buffer capacity if operating in a specific pH range.
Peak Splitting or Broadening 1. Sample solvent is too strong compared to the mobile phase.[9] 2. Column contamination or void formation.[9] 3. High injection volume. 4. Temperature fluctuations.[10]1. Dissolve the sample in the initial mobile phase or a weaker solvent.[9] 2. Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[11] 3. Decrease the injection volume.[11] 4. Use a column oven to maintain a consistent temperature.[10]
Ghost Peaks 1. Contaminants in the mobile phase or from the sample preparation. 2. Carryover from a previous injection.1. Use high-purity HPLC-grade solvents and filter the mobile phase.[6] 2. Implement a needle wash step between injections and run a blank gradient.
Irreproducible Retention Times 1. Inconsistent mobile phase preparation.[11] 2. Column not properly equilibrated.[11] 3. Fluctuation in pump flow rate or leaks in the system.1. Prepare fresh mobile phase daily and ensure accurate mixing.[11] 2. Equilibrate the column with the initial mobile phase for a sufficient time before injection. 3. Check for leaks in the system and ensure the pump is properly primed and delivering a stable flow.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for HPLC parameters for this compound purification?

A1: For a sesquiterpenoid alkaloid like this compound, a reversed-phase HPLC method is a suitable starting point. Based on methods for similar compounds from the Euonymus genus, the following parameters are recommended.[12]

Table 1: Recommended Starting HPLC Parameters for this compound Purification

ParameterRecommended Value
Column C18 (ODS), 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile or Methanol
Gradient 10-90% B over 40 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220-280 nm (a photodiode array detector is recommended for initial method development)
Injection Volume 10-20 µL

Q2: How do I choose between acetonitrile and methanol as the organic solvent?

A2: Acetonitrile and methanol are common organic solvents in reversed-phase HPLC.[3] Acetonitrile generally has a lower viscosity, leading to lower backpressure, and better UV transparency at lower wavelengths.[6] Methanol is a more polar and protic solvent, which can offer different selectivity for some compounds. It is also a more cost-effective option.[6] The choice may depend on the specific separation and resolution required for this compound from its impurities.

Q3: Why is adding acid to the mobile phase important for alkaloid purification?

A3: Alkaloids are basic compounds containing nitrogen atoms.[13] At neutral pH, these basic sites can interact with residual acidic silanol groups on the surface of the silica-based stationary phase, leading to peak tailing.[7] Adding a small amount of a strong acid like formic acid or TFA to the mobile phase protonates the basic sites on the analyte and suppresses the ionization of the silanol groups, minimizing these secondary interactions and resulting in sharper, more symmetrical peaks.[7]

Q4: What should I do if I observe high backpressure?

A4: High backpressure can be caused by several factors. First, check for any blockages in the system, such as a clogged in-line filter or column frit. If the mobile phase composition has a high viscosity (e.g., high percentage of methanol at low temperatures), this can also increase pressure. Ensure that the flow rate is appropriate for the column dimensions and particle size. If the column is suspected to be clogged, it can be back-flushed (if permitted by the manufacturer) with a strong solvent to remove contaminants.[8]

Q5: How can I improve the purity of my collected fractions?

A5: To improve purity, you can optimize the selectivity of your separation. This can be achieved by adjusting the mobile phase composition, including the type of organic solvent and the pH.[3] A shallower gradient can also help to better separate closely eluting peaks. Additionally, reducing the sample load (injection volume or concentration) can prevent column overloading and improve peak shape, leading to better separation and purer fractions.

Experimental Protocols

Detailed Methodology for this compound Purification

This protocol outlines a general procedure for the purification of this compound from a crude plant extract using reversed-phase HPLC.

  • Sample Preparation:

    • Dissolve the crude extract containing this compound in a suitable solvent, ideally the initial mobile phase composition (e.g., 10% acetonitrile in water with 0.1% formic acid).

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC system.

  • HPLC System and Conditions:

    • Column: C18 (ODS), 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: HPLC-grade water with 0.1% formic acid.

    • Mobile Phase B: HPLC-grade acetonitrile.

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-45 min: 10% to 90% B (linear gradient)

      • 45-50 min: 90% B (hold)

      • 50.1-55 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: Photodiode Array (PDA) detector scanning from 200-400 nm. Monitor at a specific wavelength (e.g., 254 nm) for collection.

    • Injection Volume: 20 µL.

  • Purification Procedure:

    • Equilibrate the column with the initial mobile phase conditions (10% B) until a stable baseline is achieved.

    • Inject the filtered sample.

    • Monitor the chromatogram and collect the fraction corresponding to the this compound peak based on its retention time, which should be predetermined using an analytical standard if available.

    • Multiple injections may be necessary to obtain the desired amount of purified compound.

  • Post-Purification:

    • Combine the collected fractions containing this compound.

    • Remove the organic solvent (acetonitrile) using a rotary evaporator.

    • Lyophilize (freeze-dry) the remaining aqueous solution to obtain the purified this compound as a solid.

    • Assess the purity of the final product by re-injecting a small amount onto the HPLC system.

Visualizations

HPLC_Optimization_Workflow start Start: Crude this compound Extract method_dev Initial Method Development (e.g., C18, ACN/H2O gradient) start->method_dev run_hplc Run HPLC Analysis method_dev->run_hplc eval_chrom Evaluate Chromatogram run_hplc->eval_chrom is_optimal Is Separation Optimal? eval_chrom->is_optimal troubleshoot Troubleshoot Issue is_optimal->troubleshoot No end Purified this compound is_optimal->end Yes poor_res Poor Resolution troubleshoot->poor_res peak_tail Peak Tailing troubleshoot->peak_tail peak_split Peak Splitting troubleshoot->peak_split adjust_gradient Adjust Gradient Slope poor_res->adjust_gradient change_solvent Change Organic Solvent (ACN <-> MeOH) poor_res->change_solvent adjust_ph Adjust Mobile Phase pH (e.g., add TFA) peak_tail->adjust_ph peak_split->change_solvent adjust_gradient->run_hplc change_solvent->run_hplc adjust_ph->run_hplc

References

Navigating the Complexities of Neoeuonymine NMR: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with the intricate macrocyclic alkaloid neoeuonymine, obtaining a clean and unambiguously assigned Nuclear Magnetic Resonance (NMR) spectrum is a critical yet often challenging step. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during the NMR signal assignment of this compound and similar complex natural products.

Frequently Asked Questions (FAQs)

Q1: My 1H NMR spectrum of this compound shows severe signal overlap in the aliphatic region. How can I resolve these signals?

A1: Signal overlap is a common challenge with complex molecules like this compound. Here are several strategies to improve signal dispersion:

  • Higher Field Strength: If available, acquiring the spectrum on a higher field NMR spectrometer (e.g., 800 MHz vs. 500 MHz) will increase the chemical shift dispersion and can significantly improve resolution.

  • Solvent Change: Altering the solvent can induce changes in chemical shifts, potentially resolving overlapping signals. Experiment with different deuterated solvents such as benzene-d6, acetonitrile-d3, or methanol-d4 in addition to the commonly used chloroform-d.

  • Temperature Variation: Acquiring spectra at different temperatures can alter the conformation of the molecule and affect chemical shifts, which may help in resolving overlapping signals.

  • 2D NMR Techniques: Two-dimensional NMR experiments are powerful tools for resolving overlap by spreading the signals into a second dimension. Techniques like COSY, TOCSY, HSQC, and HMBC are essential for assigning individual proton and carbon signals within complex regions of the spectrum.[1]

Q2: I am struggling with the complete assignment of all quaternary carbons in the 13C NMR spectrum of this compound. What experiments can help?

A2: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for assigning quaternary carbons. This experiment shows correlations between protons and carbons over two to three bonds. By identifying long-range couplings from known proton signals to a quaternary carbon, its assignment can be determined. For particularly challenging cases, consider optimizing the HMBC experiment for different coupling constants (e.g., 4 Hz, 8 Hz) to detect weaker or longer-range correlations.

Q3: Some of my NMR signals are broad, making interpretation difficult. What are the possible causes and solutions?

A3: Broad NMR signals can arise from several factors:

  • Poor Shimming: The magnetic field homogeneity needs to be optimized before each experiment. Re-shimming the spectrometer can significantly sharpen the signals.

  • Sample Concentration: A sample that is too concentrated can lead to viscosity-related broadening. Diluting the sample may improve signal resolution.

  • Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening. Ensure all glassware is scrupulously clean and use high-purity solvents.

  • Chemical Exchange: The molecule may be undergoing conformational exchange on the NMR timescale. Acquiring the spectrum at different temperatures can help to either slow down or speed up the exchange, potentially resulting in sharper signals.

Troubleshooting Guides

Problem: Ambiguous Proton Signal Assignments Due to Overlap

This guide provides a systematic workflow for resolving overlapping proton signals, a frequent issue in the analysis of complex natural products.

Troubleshooting Workflow for Signal Overlap

workflow start Overlapping 1H NMR Signals higher_field Acquire Spectrum at Higher Field start->higher_field change_solvent Change NMR Solvent higher_field->change_solvent Still Overlapped resolved Signals Resolved higher_field->resolved Resolved vary_temp Vary Acquisition Temperature change_solvent->vary_temp Still Overlapped change_solvent->resolved Resolved run_2d Perform 2D NMR (COSY, TOCSY, HSQC) vary_temp->run_2d Still Overlapped vary_temp->resolved Resolved run_2d->resolved

Caption: A decision-making workflow for resolving overlapping 1H NMR signals.

Data Presentation

While specific, experimentally verified 1H and 13C NMR data for this compound could not be located in publicly available literature as of November 2025, the following tables provide a template for organizing such data once obtained. The chemical shifts for complex alkaloids are typically reported in deuterated chloroform (CDCl3).

Table 1: Hypothetical 1H NMR Data for this compound (in CDCl3)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1e.g., 5.80de.g., 2.5
H-2e.g., 2.35m
H-3αe.g., 1.85dde.g., 14.0, 4.5
H-3βe.g., 1.60m
............

Table 2: Hypothetical 13C NMR Data for this compound (in CDCl3)

PositionChemical Shift (δ, ppm)
C-1e.g., 172.5
C-2e.g., 55.0
C-3e.g., 35.8
C-4e.g., 205.1
......

Experimental Protocols

Protocol: 2D Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy

The HSQC experiment is essential for correlating proton signals with their directly attached carbon atoms.

HSQC Experimental Workflow

hsqc_workflow prep Prepare Sample in High-Purity NMR Solvent shim Shim the Magnet prep->shim setup Set up HSQC Experiment Parameters (Spectral Width, Number of Scans) shim->setup acquire Acquire 2D Data setup->acquire process Process Data (Fourier Transform, Phasing) acquire->process analyze Analyze Correlation Peaks process->analyze assign Assign 1H-13C One-Bond Correlations analyze->assign

Caption: A standard workflow for acquiring and processing a 2D HSQC NMR spectrum.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl3) in a clean NMR tube.

  • Spectrometer Setup:

    • Lock and shim the spectrometer to ensure a homogeneous magnetic field.

    • Acquire a standard 1H NMR spectrum to determine the proton spectral width.

    • Acquire a standard 13C NMR spectrum to determine the carbon spectral width.

  • HSQC Experiment Parameters:

    • Select a standard HSQC pulse sequence.

    • Set the 1H and 13C spectral widths based on the 1D spectra.

    • Set the number of scans per increment to achieve an adequate signal-to-noise ratio.

    • Set the number of increments in the indirect (13C) dimension to achieve sufficient resolution.

  • Data Acquisition: Start the 2D acquisition.

  • Data Processing: After acquisition, the data is Fourier transformed in both dimensions, phased, and baseline corrected to yield the 2D spectrum.

  • Data Analysis: Correlate each proton signal on the y-axis with the carbon signal on the x-axis to which it is directly attached.

By following these troubleshooting guides and experimental protocols, researchers can more effectively tackle the challenges of NMR signal assignment for this compound and other complex natural products, leading to accurate structure elucidation and facilitating further research and development.

References

Technical Support Center: Minimizing Epimerization in Neoeuonymine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the complex synthesis of Neoeuonymine and related euonymus alkaloids, maintaining stereochemical integrity is a critical challenge. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues of epimerization that may be encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most likely sites for epimerization on the this compound core structure?

A1: The this compound structure possesses a complex polycyclic framework with numerous stereocenters. The most probable sites for epimerization are the carbon atoms alpha to the ketone functionalities. The protons at these positions are susceptible to abstraction under basic conditions, which can lead to a loss of stereochemical integrity through the formation of a planar enolate intermediate. Additionally, stereocenters bearing ester groups, particularly acetoxy groups, can be labile under certain hydrolytic (acidic or basic) conditions, although this is generally less common than enolate-mediated epimerization.

Q2: During which reaction steps should I be most concerned about epimerization?

A2: Extra caution is warranted during steps that involve:

  • Use of strong bases: Reactions employing strong bases, such as those used for deprotonation, elimination, or condensation reactions, can readily cause epimerization at α-keto positions.

  • Prolonged reaction times or elevated temperatures: Even with milder bases or acids, extended reaction times or heating can provide sufficient energy to overcome the activation barrier for epimerization, leading to a thermodynamically more stable, but potentially undesired, epimer.

  • Acidic or basic hydrolysis of protecting groups: The removal of protecting groups, especially esters, under harsh acidic or basic conditions can pose a risk to nearby stereocenters.

Q3: Can the choice of solvent influence the extent of epimerization?

A3: Yes, the solvent can play a significant role. Protic solvents, in combination with bases, can facilitate proton exchange and promote epimerization. Aprotic solvents are generally preferred when working with base-sensitive substrates to minimize this risk. The polarity of the solvent can also influence the stability of intermediates and transition states, thereby affecting the rate of epimerization.

Troubleshooting Guides

Problem 1: Unwanted epimerization at a stereocenter alpha to a ketone.

Symptoms:

  • Formation of a diastereomeric byproduct detected by NMR or HPLC analysis.

  • Inconsistent reaction outcomes with respect to diastereoselectivity.

Possible Causes and Solutions:

CauseRecommended Solution
Base is too strong or not sterically hindered. Switch to a bulkier, non-nucleophilic base such as lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LHMDS). The steric hindrance can favor kinetic deprotonation at a less hindered site and can also disfavor reprotonation from the undesired face.
Reaction temperature is too high. Perform the reaction at a lower temperature. For many base-mediated reactions, temperatures as low as -78 °C are used to favor the kinetically controlled product and suppress epimerization.
Prolonged reaction time. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. Prolonged exposure to basic conditions can allow for equilibration to the thermodynamically favored, but potentially incorrect, epimer.
Inappropriate solvent. Use a non-polar, aprotic solvent such as tetrahydrofuran (THF) or diethyl ether. These solvents do not facilitate proton transfer to the same extent as protic solvents like alcohols.

Experimental Protocol: Kinetic Enolate Formation to Minimize Epimerization

This protocol describes a general procedure for the deprotonation and subsequent reaction of a ketone under kinetic control to minimize epimerization at the α-position.

  • Preparation: Dry all glassware thoroughly under vacuum or in an oven. All solvents and reagents should be anhydrous.

  • Solvent and Base: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Enolate Formation: Slowly add a solution of lithium diisopropylamide (LDA) (1.1 equivalents) to the cooled THF. To this solution, add a solution of the ketone substrate in anhydrous THF dropwise over 15-30 minutes.

  • Reaction: Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete formation of the kinetic enolate.

  • Electrophilic Quench: Add the electrophile (1.0-1.2 equivalents) as a solution in anhydrous THF to the enolate solution at -78 °C.

  • Workup: After the reaction is complete (monitored by TLC), quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature, and then extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Problem 2: Epimerization observed during the modification of ester functionalities.

Symptoms:

  • Isolation of a diastereomer after a reaction intended to modify an ester group (e.g., hydrolysis, transesterification).

Possible Causes and Solutions:

CauseRecommended Solution
Harsh acidic or basic hydrolysis conditions. For ester cleavage, consider using milder, enzyme-catalyzed hydrolysis which can be highly selective and proceed under neutral pH conditions. Alternatively, for base-mediated hydrolysis, use a weaker base at lower temperatures (e.g., lithium hydroxide in a THF/water mixture at 0 °C). For acid-catalyzed hydrolysis, use a milder acid and carefully control the reaction time and temperature.
Neighboring group participation. In some cases, a nearby functional group can participate in the reaction, leading to unexpected stereochemical outcomes. Analyze the 3D structure of the substrate to identify any potential neighboring groups that could influence the reaction stereochemistry. If such a group is identified, it may need to be protected during the reaction.

Visualizing Experimental Workflows

The following diagrams illustrate key decision-making processes and experimental workflows for minimizing epimerization during the synthesis of complex molecules like this compound.

Epimerization_Troubleshooting_Workflow Workflow for Addressing Alpha-Keto Epimerization start Epimerization Detected at α-Keto Position check_base Evaluate Base Strength and Sterics start->check_base check_temp Assess Reaction Temperature start->check_temp check_time Review Reaction Time start->check_time check_solvent Analyze Solvent Choice start->check_solvent solution_base Use Bulky, Non-nucleophilic Base (e.g., LDA, LHMDS) check_base->solution_base solution_temp Lower Reaction Temperature (e.g., -78 °C) check_temp->solution_temp solution_time Monitor Reaction and Quench Promptly check_time->solution_time solution_solvent Switch to Aprotic, Non-polar Solvent (e.g., THF) check_solvent->solution_solvent end_node Epimerization Minimized solution_base->end_node solution_temp->end_node solution_time->end_node solution_solvent->end_node

Caption: Troubleshooting workflow for alpha-keto epimerization.

Kinetic_vs_Thermodynamic_Control Decision Pathway for Enolate Formation start Need to Form an Enolate goal What is the Desired Outcome? start->goal kinetic Kinetic Control (Less Substituted/Less Stable Product) goal->kinetic Avoid Epimerization thermodynamic Thermodynamic Control (More Substituted/More Stable Product) goal->thermodynamic Desired Epimer is Thermodynamic Product kinetic_conditions Use: - Strong, bulky base (LDA) - Low temperature (-78 °C) - Short reaction time kinetic->kinetic_conditions thermodynamic_conditions Use: - Strong, small base (NaH, NaOEt) - Higher temperature (RT or above) - Long reaction time thermodynamic->thermodynamic_conditions epimerization_risk Risk of Epimerization to Thermodynamic Product kinetic_conditions->epimerization_risk if conditions are not strict

Neoeuonymine Sample Preparation for Mass Spectrometry: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the sample preparation of neoeuonymine for mass spectrometry analysis.

Troubleshooting Guides

This section addresses common issues encountered during the sample preparation and analysis of this compound.

Problem 1: Low or No Signal Intensity in Mass Spectrum

Potential Cause Troubleshooting Step Recommended Action
Insufficient Sample Concentration Verify the concentration of the this compound sample.Concentrate the sample using a gentle evaporation method, such as a nitrogen blowdown evaporator. Reconstitute the dried residue in a solvent compatible with your LC-MS system, like a mixture of water and acetonitrile or methanol.[1]
Inefficient Ionization The chosen ionization technique may not be optimal for this compound.This compound, as a pyridine alkaloid, is expected to ionize well using Electrospray Ionization (ESI) in positive ion mode. Ensure the ESI source parameters are optimized. If signal remains low, consider testing other ionization methods like Atmospheric Pressure Chemical Ionization (APCI).
Sample Degradation This compound may have degraded during extraction, purification, or storage.Review the extraction and storage conditions. This compound should be stored at cool temperatures and protected from light. For long-term storage, -20°C or below is recommended. Avoid repeated freeze-thaw cycles.
Matrix Effects/Ion Suppression Co-eluting compounds from the sample matrix can interfere with the ionization of this compound.Incorporate a robust sample cleanup step. Solid-Phase Extraction (SPE) is highly effective for removing interfering substances from complex natural product extracts.

Problem 2: Poor Peak Shape (Broadening, Splitting, or Tailing)

Potential Cause Troubleshooting Step Recommended Action
Column Overload The sample concentration is too high, leading to poor chromatography.Dilute the sample and reinject. Aim for an analyte concentration in the range of 10-100 µg/mL for LC-MS analysis.[2]
Column Contamination Residual matrix components or previously analyzed samples are affecting the separation.Flush the column with a strong solvent wash. If the problem persists, consider replacing the column. Always run blank samples before and after your sample set to monitor for carryover.[2]
Inappropriate Mobile Phase The pH or composition of the mobile phase is not optimal for this compound.For alkaloid analysis, a mobile phase with a slightly acidic pH (e.g., using 0.1% formic acid) often improves peak shape. Ensure the mobile phase is properly mixed and degassed.
Instrument Issues A dirty ion source or other hardware problems can lead to poor peak shapes.Perform routine maintenance on the mass spectrometer, including cleaning the ion source, as per the manufacturer's guidelines.

Frequently Asked Questions (FAQs)

Q1: What is a suitable method for extracting this compound from plant material?

A1: A common method for extracting alkaloids like this compound from plant material involves microwave-assisted extraction with an alcohol-based solvent. A patent for a related compound suggests a procedure involving initial enzymatic hydrolysis of the dried and crushed plant material (e.g., bark of Euonymus species) for 1-3 days, followed by microwave extraction with an ethanol solution. After extraction, the ethanol is recovered to yield a crude extract.

Q2: How can I purify the crude this compound extract?

A2: For purification, a multi-step approach is recommended. The crude extract can be dissolved in hot water and then subjected to column chromatography using a macroporous resin. Elution with a water-ethanol gradient will separate compounds based on polarity. Further purification can be achieved using ultrafiltration and nanofiltration to concentrate the eluent containing this compound. A final chromatographic separation step, such as preparative HPLC, can be used to obtain high-purity this compound.

Q3: What are the recommended storage conditions for this compound samples?

A3: For long-term stability, this compound, as a purified compound or in solution, should be stored at low temperatures, ideally at -20°C or below, in a tightly sealed container to prevent degradation. It is also advisable to protect the sample from light. For short-term storage (e.g., in an autosampler), maintaining the sample at 4°C is recommended. Avoid repeated freeze-thaw cycles.

Q4: What are the key mass spectrometry parameters to optimize for this compound analysis?

A4: When developing an LC-MS method, it is crucial to optimize several parameters.[3] For this compound, start by identifying the precursor ion (the protonated molecule [M+H]⁺ in positive ESI mode). Then, perform product ion scans (MS/MS) to identify characteristic fragment ions. Key parameters to optimize include the declustering potential (or fragmentor voltage) and the collision energy to achieve stable and abundant precursor and product ions for sensitive detection.[3]

Experimental Protocols

Protocol 1: Extraction and Purification of this compound

This protocol is a synthesized methodology based on general principles for natural product extraction and purification.

  • Plant Material Preparation:

    • Dry the bark of the Euonymus species of interest at a controlled temperature (e.g., 40-50°C) to a constant weight.

    • Grind the dried bark into a fine powder.

  • Enzymatic Hydrolysis (Optional, for potentially glycosylated forms):

    • Suspend the powdered bark in a suitable buffer.

    • Add a broad-spectrum enzyme preparation (e.g., cellulase, pectinase).

    • Incubate for 24-72 hours at the optimal temperature for the enzyme.

  • Microwave-Assisted Extraction:

    • Place the (hydrolyzed) plant material in an extraction vessel.

    • Add an 80% ethanol solution at a solid-to-liquid ratio of 1:10 (w/v).

    • Perform microwave extraction at a controlled temperature (e.g., 60°C) for 30 minutes.

    • Filter the mixture and collect the supernatant. Repeat the extraction process on the residue two more times.

    • Combine the supernatants and concentrate under reduced pressure to obtain the crude extract.

  • Macroporous Resin Chromatography:

    • Dissolve the crude extract in hot water.

    • Load the solution onto a pre-equilibrated macroporous resin column.

    • Wash the column with deionized water to remove highly polar impurities.

    • Elute the column with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol).

    • Collect fractions and analyze for the presence of this compound using a suitable method (e.g., TLC or LC-MS).

    • Pool the fractions containing this compound.

  • Final Purification:

    • Concentrate the pooled fractions.

    • Perform preparative High-Performance Liquid Chromatography (HPLC) on the concentrated fraction to isolate pure this compound.

Protocol 2: Sample Preparation for LC-MS Analysis
  • Stock Solution Preparation:

    • Accurately weigh a small amount of purified this compound.

    • Dissolve in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Standard Preparation:

    • Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition of your LC method. Typical concentrations for LC-MS analysis range from 10 to 100 µg/mL.[2]

  • Sample Preparation:

    • For purified extracts, dissolve a known amount in the initial mobile phase.

    • For complex matrices, perform a Solid-Phase Extraction (SPE) cleanup.

    • Filter the final solution through a 0.22 µm syringe filter to remove any particulates before transferring to an autosampler vial.[2]

  • Blank Samples:

    • Prepare blank samples consisting of the final solvent used to dissolve your sample.

    • Run a blank before and after your sample sequence to check for carryover and system contamination.[2]

Visualizations

experimental_workflow cluster_extraction Extraction & Purification cluster_analysis LC-MS Analysis start Plant Material extraction Microwave-Assisted Extraction start->extraction purification Macroporous Resin Chromatography extraction->purification hplc Preparative HPLC purification->hplc pure_compound Pure this compound hplc->pure_compound sample_prep Sample Preparation (Dilution & Filtration) pure_compound->sample_prep lcms LC-MS/MS Analysis sample_prep->lcms data Data Acquisition & Processing lcms->data

Caption: this compound Extraction to Analysis Workflow.

troubleshooting_logic start Low/No MS Signal concentration Check Sample Concentration start->concentration ionization Optimize Ion Source start->ionization cleanup Improve Sample Cleanup (SPE) start->cleanup concentrate_sample Concentrate Sample concentration->concentrate_sample adjust_params Adjust ESI Parameters ionization->adjust_params perform_spe Perform SPE cleanup->perform_spe success Signal Improved concentrate_sample->success adjust_params->success perform_spe->success

Caption: Troubleshooting Low Signal Intensity.

References

Technical Support Center: Preventing Neoeuonymine Degradation During Storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Neoeuonymine. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of this compound during storage and experimentation. While specific degradation pathways for this compound are not extensively documented in current literature, this guide leverages best practices for the storage and handling of structurally related sesquiterpenoid alkaloids and other sensitive natural products.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: Based on the general behavior of sesquiterpenoid alkaloids, the primary factors contributing to degradation are exposure to light, elevated temperatures, oxygen, and inappropriate pH levels. Hydrolysis and oxidation are common degradation mechanisms for alkaloids.

Q2: What is the recommended short-term storage condition for this compound?

A2: For short-term storage (up to a few weeks), it is recommended to store this compound as a dried solid in a tightly sealed vial at 2-8°C, protected from light. If in solution, use a non-aqueous, inert solvent and store at -20°C.

Q3: What are the ideal long-term storage conditions for this compound?

A3: For long-term storage, this compound should be stored as a lyophilized (freeze-dried) powder in a sealed, airtight container under an inert atmosphere (e.g., argon or nitrogen) at -80°C.[1] This minimizes the risk of degradation from moisture, oxygen, and heat.

Q4: Can I store this compound in a solution?

A4: Storing this compound in solution is generally not recommended for long-term preservation due to the increased risk of solvent-mediated degradation. If temporary storage in solution is necessary, use a dry, aprotic solvent, and store at -80°C. Avoid repeated freeze-thaw cycles.

Q5: Are there any known stabilizers that can be used with this compound?

A5: While specific stabilizers for this compound have not been identified, antioxidants such as ascorbic acid or tocopherols (Vitamin E) may help prevent oxidative degradation.[2] The compatibility and effectiveness of any potential stabilizer should be experimentally verified.

Troubleshooting Guides

Issue 1: Unexpected Degradation of this compound Detected in a Stored Sample

This guide will help you identify the potential causes of unexpected degradation of your this compound sample.

Troubleshooting Decision Tree

G Troubleshooting Unexpected Degradation start Unexpected Degradation Detected check_storage_temp Was the sample stored at the recommended temperature? start->check_storage_temp check_light Was the sample protected from light? check_storage_temp->check_light Yes temp_issue High temperature is a likely cause. Implement stricter temperature control. check_storage_temp->temp_issue No check_atmosphere Was the sample stored under an inert atmosphere? check_light->check_atmosphere Yes light_issue Photodegradation is possible. Use amber vials or store in the dark. check_light->light_issue No check_solvent If in solution, was the solvent anhydrous and aprotic? check_atmosphere->check_solvent Yes atmosphere_issue Oxidation is a likely cause. Store under argon or nitrogen. check_atmosphere->atmosphere_issue No check_freeze_thaw Were repeated freeze-thaw cycles avoided? check_solvent->check_freeze_thaw Yes solvent_issue Solvent-mediated degradation is likely. Dry the sample or use an appropriate solvent. check_solvent->solvent_issue No freeze_thaw_issue Freeze-thaw cycles can cause degradation. Aliquot samples before freezing. check_freeze_thaw->freeze_thaw_issue No end Review and optimize storage protocol check_freeze_thaw->end Yes temp_issue->check_light light_issue->check_atmosphere atmosphere_issue->check_solvent solvent_issue->check_freeze_thaw freeze_thaw_issue->end

Caption: Troubleshooting flowchart for identifying causes of this compound degradation.

Issue 2: Selecting Appropriate Storage Conditions

The following table summarizes recommended storage conditions to minimize degradation.

Storage Duration Form Temperature Atmosphere Container Key Considerations
Short-term (< 1 month) Solid2-8°CNormalTightly sealed, amber glass vialProtect from moisture.
Solution-20°CNormalTightly sealed, amber glass vialUse a dry, aprotic solvent. Avoid aqueous solutions.
Long-term (> 1 month) Lyophilized Powder-80°CInert (Argon/Nitrogen)Sealed, airtight containerPrevents oxidation and hydrolysis.[1]

Experimental Protocols

Protocol 1: General Stability Testing of this compound using Forced Degradation

Forced degradation studies are essential to understand the stability of a compound and to develop stability-indicating analytical methods.[3][4][5]

Hypothetical Degradation Pathway of a Sesquiterpenoid Alkaloid

G Hypothetical Degradation Pathways parent Sesquiterpenoid Alkaloid (e.g., this compound) hydrolysis Hydrolysis (Acid/Base) parent->hydrolysis oxidation Oxidation (e.g., H2O2) parent->oxidation photolysis Photolysis (UV/Vis Light) parent->photolysis hydrolysis_product Hydrolyzed Product (e.g., Ring Opening) hydrolysis->hydrolysis_product oxidation_product Oxidized Product (e.g., N-oxide) oxidation->oxidation_product photolysis_product Photodegradation Product photolysis->photolysis_product

Caption: Potential degradation pathways for a generic sesquiterpenoid alkaloid.

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Methanol or acetonitrile (HPLC grade)

  • pH meter

  • Photostability chamber

  • Oven

  • HPLC-UV/MS system

Methodology:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 24 hours.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid this compound to 105°C in an oven for 24 hours.

    • Photostability: Expose the solid this compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base-stressed samples.

    • Dilute all samples to an appropriate concentration for analysis.

    • Analyze the samples using a validated stability-indicating HPLC-UV/MS method.[6][7]

  • Data Evaluation:

    • Calculate the percentage of this compound remaining and the percentage of each degradation product formed.

    • Characterize the major degradation products using mass spectrometry.

Data Presentation:

Stress Condition Time (hours) This compound Remaining (%) Major Degradant 1 (%) Major Degradant 2 (%)
0.1 N HCl, 60°C 010000
2485103
0.1 N NaOH, 60°C 010000
2470252
3% H₂O₂, RT 010000
249251
105°C (Solid) 010000
249810.5
Photostability 010000
249531

Experimental Workflow for Stability Testing

G General Workflow for Stability Testing start Define Stability Study Protocol sample_prep Prepare Samples (Solid and Solution) start->sample_prep stress_conditions Expose to Stress Conditions (Heat, Light, pH, Oxidation) sample_prep->stress_conditions sampling Collect Samples at Time Intervals stress_conditions->sampling analysis Analyze using Stability-Indicating Method (e.g., HPLC-MS) sampling->analysis data_eval Evaluate Data: - Quantify Degradation - Identify Degradants analysis->data_eval report Generate Stability Report data_eval->report

References

Technical Support Center: Chromatographic Resolution of Neoeuonymine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for enhancing the chromatographic resolution of Neoeuonymine. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the chromatographic analysis of this compound.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.

Q1: I am observing significant peak tailing for my this compound peak. What are the potential causes and how can I resolve this?

A1: Peak tailing is a common issue that can compromise the accuracy and efficiency of your analysis. It occurs when a peak's trailing edge is broader than its leading edge.[1][2] The primary causes for peak tailing with a compound like this compound, which may have basic functional groups, often involve secondary interactions with the stationary phase.

Potential Causes & Solutions:

  • Silanol Interactions: Free silanol groups on the surface of silica-based columns can interact strongly with basic analytes, leading to tailing.[1]

    • Solution: Operate at a lower mobile phase pH (e.g., pH < 3.5) to suppress the ionization of silanol groups.[1][3] Be mindful that this may decrease the retention time of ionizable basic analytes.[1]

  • Column Overload: Injecting too much sample can saturate the column, causing peak distortion.[1]

    • Solution: Dilute your sample and reinject. If peak shape improves, column overload was the likely cause. Consider using a column with a higher capacity or a larger diameter.[1]

  • Column Bed Deformation: Voids at the column inlet or a blocked inlet frit can distort the sample flow path.[1][4]

    • Solution: Use in-line filters and guard columns to protect the analytical column.[1] If a void is suspected, you can try reversing and washing the column with a strong solvent.[1]

  • Contamination: Buildup of contaminants on the column can create active sites that cause tailing.

    • Solution: Implement a regular column cleaning and regeneration protocol.

Q2: My this compound peak is co-eluting with an impurity. How can I improve the resolution between these two peaks?

A2: Achieving baseline separation (a resolution of Rs ≥ 1.5) is critical for accurate quantification.[3] Poor resolution can be addressed by optimizing several key chromatographic parameters.

Strategies to Enhance Resolution:

  • Optimize Mobile Phase Composition:

    • Solvent Strength: Decreasing the percentage of the organic modifier (e.g., acetonitrile, methanol) in the mobile phase will increase retention times and may improve separation.[3][5]

    • Solvent Type: Switching the organic modifier (e.g., from acetonitrile to methanol or vice versa) can alter selectivity and improve resolution.[6]

    • pH Adjustment: Modifying the mobile phase pH can change the ionization state of this compound and any ionizable impurities, thus altering their retention and improving separation.[3]

  • Adjust Column Parameters:

    • Stationary Phase: Select a column with a different stationary phase chemistry (e.g., C8, Phenyl, or Cyano instead of C18) to exploit different separation mechanisms.[7]

    • Particle Size: Using a column with smaller particles (e.g., sub-2 µm for UHPLC) increases column efficiency and leads to sharper peaks, which can improve resolution.[5][6]

    • Column Length: A longer column generally provides better resolution due to increased interaction time, but at the cost of longer analysis times and higher backpressure.[8][9]

  • Modify Flow Rate and Temperature:

    • Flow Rate: Lowering the flow rate can increase resolution by allowing more time for interactions with the stationary phase, though this will also increase the run time.[3][8]

    • Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, leading to sharper peaks and potentially better resolution.[3][8] However, be cautious of analyte stability at higher temperatures.[3]

Frequently Asked Questions (FAQs)

Q: What is a good starting point for developing an HPLC method for this compound?

A: For a compound like this compound, a reversed-phase HPLC method is a common and effective starting point. Based on methods developed for similar compounds like Neostigmine, a C18 column is a suitable initial choice.[10][11]

Recommended Starting Conditions:

ParameterRecommendation
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A gradient of a buffered aqueous phase (e.g., phosphate buffer at pH 3.0-6.4) and an organic modifier (e.g., acetonitrile or methanol).[10][12]
Flow Rate 1.0 mL/min[10]
Detection UV detection at a wavelength where this compound has significant absorbance (e.g., 220 nm as a starting point).[10]
Injection Volume 10-50 µL, depending on sample concentration.[10]

From this starting point, you can optimize the parameters as discussed in the troubleshooting guide to enhance resolution and peak shape.

Q: How do I choose the right column for this compound analysis?

A: Column selection is a critical factor influencing selectivity.[7] While a C18 column is a robust starting point, consider the following if you are not achieving the desired separation:

Column TypePotential Application for this compound
C18 (Octadecylsilane) Good for general-purpose reversed-phase separation of moderately non-polar compounds. The workhorse for initial method development.[13]
C8 (Octylsilane) Less retentive than C18, which can be useful if this compound is too strongly retained on a C18 column, leading to long run times.
Phenyl Offers alternative selectivity through pi-pi interactions, which can be beneficial if this compound or co-eluting impurities contain aromatic rings.
Cyano Can be used in both reversed-phase and normal-phase modes and provides different selectivity compared to alkyl chains.
Mixed-Mode These columns combine hydrophobic and ion-exchange functionalities and can be suitable for separating compounds with diverse polarities.[7]

The best column is the one that is most compatible with your analyte and provides the necessary selectivity for your specific separation challenge.[7]

Experimental Protocols

Protocol 1: General Purpose Reversed-Phase HPLC Method for this compound

This protocol provides a starting point for the analysis of this compound. Optimization will likely be required.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-20 min: 10% to 70% B

      • 20-25 min: 70% B

      • 25.1-30 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 20 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound standard or sample in a suitable solvent (e.g., a mixture of water and acetonitrile).

    • Filter the sample through a 0.45 µm syringe filter before injection to prevent column blockage.[1]

Visual Guides

The following diagrams illustrate key workflows and logical relationships in troubleshooting chromatographic issues.

Troubleshooting_Workflow start Poor Resolution or Peak Shape Observed check_peak_shape Assess Peak Shape start->check_peak_shape check_resolution Assess Resolution start->check_resolution peak_tailing Peak Tailing? check_peak_shape->peak_tailing co_elution Co-elution? check_resolution->co_elution peak_tailing->check_resolution No silanol_interaction Lower Mobile Phase pH peak_tailing->silanol_interaction Yes column_overload Dilute Sample peak_tailing->column_overload Yes column_damage Check/Replace Column peak_tailing->column_damage Yes optimize_mobile_phase Optimize Mobile Phase (Solvent Strength/Type, pH) co_elution->optimize_mobile_phase Yes change_column Change Column (Stationary Phase, Dimensions) co_elution->change_column Yes adjust_conditions Adjust Flow Rate and Temperature co_elution->adjust_conditions Yes end Resolution Enhanced co_elution->end No silanol_interaction->end column_overload->end column_damage->end optimize_mobile_phase->end change_column->end adjust_conditions->end

Caption: Troubleshooting workflow for poor resolution or peak shape.

Column_Selection_Logic start Initial Method Development c18 Start with C18 Column start->c18 evaluate Evaluate Separation c18->evaluate strong_retention Analyte Too Strongly Retained? evaluate->strong_retention Yes poor_selectivity Poor Selectivity for Impurities? evaluate->poor_selectivity Yes success Achieved Desired Separation evaluate->success No, Separation is Good c8_column Try C8 Column (Less Retentive) strong_retention->c8_column phenyl_column Try Phenyl Column (Alternative Selectivity, π-π interactions) poor_selectivity->phenyl_column other_phases Consider Other Phases (e.g., Cyano, Mixed-Mode) poor_selectivity->other_phases c8_column->success phenyl_column->success other_phases->success

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Neoeuonymine and Evonine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Neoeuonymine and evonine, two closely related sesquiterpenoid alkaloids, have garnered interest within the scientific community for their potential biological activities. This guide provides a comparative overview of their known cytotoxic and anti-inflammatory effects, supported by available experimental data. Detailed methodologies for the key assays are also presented to facilitate reproducibility and further investigation.

Summary of Biological Activities

A review of the current scientific literature reveals a significant gap in the direct comparative analysis of the biological activities of this compound and evonine. While both compounds belong to the same chemical class, comprehensive studies detailing their cytotoxic and anti-inflammatory properties with quantitative data, such as half-maximal inhibitory concentration (IC50) values, are limited.

One study has reported the insecticidal activity of evonine against Mythimna separata, with a lethal concentration 50 (LC50) value of 23.23 mg/mL.[1] However, this data pertains to insecticidal effects and does not provide insight into its cytotoxic or anti-inflammatory potential in mammalian systems.

Extensive searches for specific IC50 values for this compound and evonine in relation to cytotoxicity in human cancer cell lines or their anti-inflammatory effects did not yield specific quantitative data. This highlights a critical area for future research to fully elucidate and compare the therapeutic potential of these compounds.

Data Presentation

Due to the lack of specific quantitative data from comparative studies, a detailed data table cannot be constructed at this time. Further experimental investigations are required to generate the necessary data for a direct comparison of the cytotoxic and anti-inflammatory potencies of this compound and evonine.

Experimental Protocols

To facilitate future research in this area, detailed protocols for standard assays used to evaluate cytotoxicity and anti-inflammatory activity are provided below.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or evonine for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition Assay in LPS-stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, induces the expression of inducible nitric oxide synthase (iNOS) in macrophages, leading to the production of NO. The concentration of nitrite, a stable product of NO, in the cell culture supernatant can be measured using the Griess reagent.

Procedure:

  • Cell Seeding: Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of this compound or evonine for 1 hour. Then, stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Griess Assay:

    • Collect the cell culture supernatant.

    • Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

    • Incubate in the dark at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-only treated cells. Calculate the IC50 value for NO inhibition.

Mandatory Visualization

Experimental Workflow for Biological Activity Screening

experimental_workflow cluster_compounds Test Compounds cluster_cytotoxicity Cytotoxicity Assay (MTT) cluster_inflammation Anti-inflammatory Assay (NO Inhibition) This compound This compound C2 Compound Treatment This compound->C2 I2 Compound & LPS Treatment This compound->I2 Evonine Evonine Evonine->C2 Evonine->I2 C1 Cell Seeding C1->C2 C3 MTT Addition C2->C3 C4 Formazan Solubilization C3->C4 C5 Absorbance Measurement C4->C5 C6 IC50 Determination C5->C6 I1 Macrophage Seeding I1->I2 I3 Griess Assay I2->I3 I4 Absorbance Measurement I3->I4 I5 IC50 Determination I4->I5

Caption: Workflow for assessing the cytotoxic and anti-inflammatory activities of this compound and Evonine.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation. Many anti-inflammatory compounds exert their effects by inhibiting this pathway. Future studies could investigate the effects of this compound and evonine on this pathway.

NFkB_pathway cluster_stimuli Inflammatory Stimuli (e.g., LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Activates IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation IkB_NFkB->IkB Phosphorylation & Degradation IkB_NFkB->NFkB Release DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) DNA->Genes

Caption: Simplified diagram of the canonical NF-κB signaling pathway leading to inflammation.

References

Cytotoxicity Profile of Euonymus Alkaloids and Other Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the Cytotoxicity of Euonymus Alkaloids for Researchers and Drug Development Professionals

The genus Euonymus, encompassing a variety of shrubs and small trees, has long been a source of traditional medicine, particularly in Asia.[1][2] Modern phytochemical investigations have revealed a rich diversity of secondary metabolites within this genus, including a potent class of compounds known as alkaloids.[3] These Euonymus alkaloids, particularly sesquiterpene pyridine alkaloids, have garnered significant attention for their pronounced cytotoxic effects against various cancer cell lines, marking them as promising candidates for novel anticancer drug development.[3][4][5] This guide provides a comparative analysis of the cytotoxicity of various Euonymus alkaloids, supported by experimental data and detailed methodologies, to aid researchers and professionals in the field of drug discovery.

Extracts and isolated compounds from various Euonymus species have demonstrated significant cytotoxic activity across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, and the following tables summarize the IC50 values for several Euonymus-derived compounds.

Compound/ExtractCell LineCancer TypeIC50 (µM)Reference
Alatusol AA549Lung Carcinoma15.20 - 29.81[6]
SK-OV-3Ovarian Cancer15.20 - 29.81[6]
SK-MEL-2Melanoma15.20 - 29.81[6]
HCT-15Colon Cancer15.20 - 29.81[6]
Alatusol BA549Lung Carcinoma15.20 - 29.81[6]
SK-OV-3Ovarian Cancer15.20 - 29.81[6]
SK-MEL-2Melanoma15.20 - 29.81[6]
HCT-15Colon Cancer15.20 - 29.81[6]
Alatusol CA549Lung Carcinoma15.20 - 29.81[6]
SK-OV-3Ovarian Cancer15.20 - 29.81[6]
SK-MEL-2Melanoma15.20 - 29.81[6]
HCT-15Colon Cancer15.20 - 29.81[6]
MontbretolHCT116Colon Cancer4.50 ± 0.29[3]
Euonymus europaeus extractVM35Human MelanomaDose-dependent inhibition observed at 2.5 µg/mL[7]

Table 1: Comparative Cytotoxicity (IC50) of Phenolic Compounds and Extracts from Euonymus Species.

It is noteworthy that while the focus is on alkaloids, other compounds isolated from Euonymus species, such as phenolic compounds and cardenolides, also exhibit potent cytotoxic activity.[6][8] For instance, three cytotoxic cardenolides—acovenosigenin A 3-O-alpha-L-ramnopyranoside, euonymoside A, and euonymusoside A—were isolated from the woods of Euonymus alata and showed potent cytotoxic activity against several neoplastic cell lines.[8]

Mechanisms of Action: Induction of Apoptosis

A significant body of research indicates that Euonymus alkaloids and extracts primarily exert their cytotoxic effects through the induction of apoptosis, or programmed cell death.[7][9][10] The mitochondrial pathway of apoptosis appears to be a common mechanism.

Key molecular events in this pathway include:

  • Release of Cytochrome c : Extracts from Euonymus alatus have been shown to trigger an increase in the cytosolic fractions of cytochrome c.[9][11]

  • Activation of Caspases : The release of cytochrome c subsequently activates downstream effector caspases, such as caspase-3.[9][10][11] Activated caspase-3 is a key executioner of apoptosis, leading to the cleavage of cellular proteins and ultimately cell death.[5][12]

  • Regulation of Apoptotic Proteins : Treatment with Euonymus compounds has been observed to modulate the levels of pro- and anti-apoptotic proteins. For example, a decrease in pro-caspase 3 and an increase in cleaved PARP have been reported.[5][12]

  • Inhibition of Pro-survival Pathways : Some Euonymus compounds have been found to inhibit the expression of oncogenes like c-Myc, which plays a crucial role in cell proliferation and survival.[5][13] Furthermore, inhibition of the NF-κB pathway has also been implicated in the cytotoxic mechanism of some sesquiterpene pyridine alkaloids.[4][14]

The following diagram illustrates the proposed mitochondrial-mediated apoptotic pathway induced by Euonymus alkaloids.

Euonymus_Apoptosis_Pathway cluster_cell Cancer Cell cluster_mito Mitochondrion Euonymus_Alkaloid Euonymus Alkaloids Cytochrome_c_mito Cytochrome c Euonymus_Alkaloid->Cytochrome_c_mito induces release Cytochrome_c_cyto Cytochrome c Cytochrome_c_mito->Cytochrome_c_cyto Cytosol Cytosol Apoptosome Apoptosome Formation Cytochrome_c_cyto->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes Cytotoxicity_Workflow A Seed cancer cells in 96-well plate B Treat with Euonymus alkaloids (various concentrations) A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate and solubilize formazan D->E F Measure absorbance E->F G Calculate IC50 values F->G

References

Unraveling the Enigmatic Mechanism of Neoeuonymine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a novel compound is paramount. Neoeuonymine, a sesquiterpene alkaloid derived from plants of the Euonymus genus, represents a promising yet enigmatic molecule. While direct experimental data on this compound remains scarce, the well-documented pharmacological activities of Euonymus extracts—spanning antitumor, antidiabetic, and immunomodulatory effects—provide a foundation for a putative mechanism. This guide offers a comparative cross-validation of this compound's potential mechanism of action against established therapeutic agents in these key areas: the anticancer drug Paclitaxel, the antidiabetic medication Metformin, and the immunosuppressant Cyclosporine.

This comparative analysis is structured to provide a clear, data-driven overview for researchers. By juxtaposing the known pathways of established drugs with the inferred mechanism of this compound, this guide aims to illuminate potential avenues for future research and drug development.

Comparative Overview of Mechanisms of Action

The therapeutic potential of this compound can be contextualized by comparing its hypothesized mechanism with those of well-characterized drugs. Extracts from Euonymus alatus have demonstrated cytotoxic effects on various cancer cell lines, suggesting a potential role in oncology.[1][2] Similarly, the traditional use of these plants for conditions related to hyperglycemia points towards an antidiabetic mechanism.[3] Furthermore, observed immunomodulatory activities suggest a role in regulating immune responses.

Therapeutic Area This compound (Putative Mechanism) Paclitaxel (Antitumor) Metformin (Antidiabetic) Cyclosporine (Immunosuppressive)
Primary Target Multiple potential targets based on alkaloid class: DNA, signaling proteins (e.g., kinases), metabolic enzymes.MicrotubulesMitochondrial Complex I, AMP-activated protein kinase (AMPK)Calcineurin
Cellular Effect Induction of apoptosis, inhibition of cell proliferation, modulation of metabolic pathways, suppression of T-cell activation.Stabilization of microtubules, leading to mitotic arrest and apoptosis.[4][5]Inhibition of hepatic gluconeogenesis, increased insulin sensitivity and glucose uptake in peripheral tissues.[6][7]Inhibition of calcineurin-mediated T-cell activation and proliferation.[8][9][10]
Key Signaling Pathway(s) Putatively involves pathways common to alkaloids: PI3K/Akt, MAPK, NF-κB.Bcl-2 pathway, p53/p21 and p16/pRb signaling.[5][11]AMPK signaling pathway.[6]Calcineurin-NFAT signaling pathway.[10]

Quantitative Data Comparison

Quantitative data is essential for comparing the efficacy and potency of therapeutic compounds. While specific data for this compound is not yet available, this section presents relevant quantitative data for Euonymus extracts and the selected alternative drugs.

Cytotoxicity Data
Compound/Extract Cell Line(s) IC50 Value Reference
Euonymus alatus Leaf Extract (EA-L1)RAW264.7, BV2, B35, SH-SY5Y112.6 µg/mL, 117.2 µg/mL, 202 µg/mL, 227.3 µg/mL[1]
Euonymus alatus Leaf Extract (EA-L2)RAW264.7, BV2, B35, SH-SY5Y579.4 µg/mL, 535.9 µg/mL, 495.7 µg/mL, 651.2 µg/mL[1]
Phenolic Compounds from E. alatus (Alatusols A-C, 7-9)A549, SK-OV-3, SK-MEL-2, HCT-1515.20-29.81 µM[2]
PaclitaxelA5494 nM (High-content assay), 10 nM (Biochemical assay), 2 nM (Cell-cycle assay)[12]
Antidiabetic and Immunosuppressive Activity Data
Compound Assay Quantitative Measure Reference
MetforminAMPK Activation in primary rat hepatocytesSignificant activation at 0.5 mmol/L after 3 hours[13]
MetforminGlucose production in mouse primary hepatocytesInhibition observed at concentrations of 25-100 µM[14]
CyclosporineIn vitro Calcineurin InhibitionIC50: 212 µg/L[15]
CyclosporineT-cell Proliferation InhibitionDose-dependent inhibition[16]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols relevant to the mechanisms of action discussed.

Protocol 1: In Vitro Tubulin Polymerization Assay (for Paclitaxel)

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.

Materials:

  • Purified tubulin (e.g., from porcine brain)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (1 mM)

  • Glycerol

  • DAPI (for fluorescent detection)

  • Test compound (Paclitaxel) and vehicle control (DMSO)

  • Spectrophotometer or fluorometer capable of reading at 340 nm or appropriate fluorescence wavelengths, with temperature control at 37°C.

Procedure:

  • Preparation of Tubulin Solution: Resuspend purified tubulin in General Tubulin Buffer on ice.

  • Reaction Mixture: In a pre-chilled microplate, combine the tubulin solution, GTP, and glycerol.

  • Initiation of Polymerization: Add the test compound (Paclitaxel) or vehicle control to the wells.

  • Data Acquisition: Immediately place the plate in the spectrophotometer pre-warmed to 37°C and begin kinetic readings of absorbance at 340 nm (or fluorescence) at regular intervals (e.g., every 30 seconds) for 60-90 minutes.

  • Analysis: Plot absorbance/fluorescence versus time. The rate of polymerization and the maximum polymer mass can be determined from the kinetic curves.

Protocol 2: AMPK Activation Assay in Primary Hepatocytes (for Metformin)

This protocol assesses the activation of AMPK in response to a compound.

Materials:

  • Primary hepatocytes (e.g., from rat or human)

  • Cell culture medium

  • Test compound (Metformin)

  • Lysis buffer

  • Protein assay kit (e.g., BCA)

  • Antibodies: anti-phospho-AMPKα (Thr172), anti-total-AMPKα

  • Western blotting equipment and reagents.

Procedure:

  • Cell Culture and Treatment: Culture primary hepatocytes to the desired confluence. Treat the cells with varying concentrations of Metformin for different time points.

  • Cell Lysis: Wash the cells with cold PBS and lyse them using an appropriate lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer.

    • Incubate the membrane with primary antibodies against phospho-AMPKα and total AMPKα.

    • Wash the membrane and incubate with a secondary antibody.

    • Develop the blot using a chemiluminescent substrate and image the bands.

  • Analysis: Quantify the band intensities for phospho-AMPKα and total AMPKα. The ratio of phosphorylated to total AMPKα indicates the level of activation.

Protocol 3: Calcineurin Phosphatase Activity Assay (for Cyclosporine)

This assay measures the inhibition of calcineurin phosphatase activity.

Materials:

  • Recombinant human Calcineurin

  • Calcineurin substrate (e.g., a phosphopeptide)

  • Assay Buffer (e.g., 20 mM Tris, 100 mM NaCl, 6 mM MgCl2, 0.5 mM DTT, 0.1 mM CaCl2, 0.25 mg/ml BSA, pH 7.5)

  • Test compound (Cyclosporine) and Cyclophilin A

  • Malachite green reagent for phosphate detection.

Procedure:

  • Reaction Setup: In a microplate, combine the assay buffer, calmodulin, and the calcineurin enzyme.

  • Inhibitor Addition: Add Cyclosporine complexed with Cyclophilin A to the appropriate wells.

  • Initiation of Reaction: Add the phosphopeptide substrate to all wells to start the reaction. Incubate at 30°C for a defined period (e.g., 10-30 minutes).

  • Termination and Detection: Stop the reaction and add the malachite green reagent to detect the amount of free phosphate released.

  • Measurement: Read the absorbance at a wavelength of 620-650 nm.

  • Analysis: The amount of phosphate released is proportional to the calcineurin activity. The percentage of inhibition by Cyclosporine can be calculated relative to the control.

Visualization of Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the key signaling pathways for this compound (putative) and the comparative drugs.

Neoeuonymine_Putative_Pathway cluster_Antitumor Putative Antitumor Mechanism cluster_Antidiabetic Putative Antidiabetic Mechanism cluster_Immunosuppressive Putative Immunosuppressive Mechanism This compound This compound PI3K PI3K This compound->PI3K Inhibition AMPK AMPK This compound->AMPK Activation T_Cell T-Cell This compound->T_Cell Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Gluconeogenesis Hepatic Gluconeogenesis AMPK->Gluconeogenesis Glucose_Uptake Peripheral Glucose Uptake AMPK->Glucose_Uptake Cytokine_Production Cytokine Production (e.g., IL-2) T_Cell->Cytokine_Production T_Cell_Proliferation T-Cell Proliferation T_Cell->T_Cell_Proliferation

Caption: Putative multi-target mechanism of this compound.

Paclitaxel_Pathway Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Stabilization Mitotic_Spindle Mitotic Spindle Microtubules->Mitotic_Spindle Dysfunctional Mitotic_Arrest Mitotic Arrest Mitotic_Spindle->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Paclitaxel's mechanism via microtubule stabilization.

Metformin_Pathway Metformin Metformin Mitochondria Mitochondrial Complex I Metformin->Mitochondria Inhibition AMP_ATP_Ratio ↑ AMP:ATP Ratio Mitochondria->AMP_ATP_Ratio AMPK AMPK AMP_ATP_Ratio->AMPK Activation Gluconeogenesis Hepatic Gluconeogenesis AMPK->Gluconeogenesis Glucose_Uptake Peripheral Glucose Uptake AMPK->Glucose_Uptake

Caption: Metformin's primary mechanism through AMPK activation.

Cyclosporine_Pathway Cyclosporine Cyclosporine Cyclophilin Cyclophilin Cyclosporine->Cyclophilin CsA_Cyp_Complex Cyclosporine-Cyclophilin Complex Cyclophilin->CsA_Cyp_Complex Calcineurin Calcineurin CsA_Cyp_Complex->Calcineurin Inhibition NFATp NFAT (phosphorylated) [Cytoplasm] Calcineurin->NFATp Dephosphorylation NFAT NFAT (dephosphorylated) [Nucleus] NFATp->NFAT Translocation Blocked IL2_Gene IL-2 Gene Transcription NFAT->IL2_Gene IL2_Production IL-2 Production IL2_Gene->IL2_Production

Caption: Cyclosporine's immunosuppressive action via calcineurin inhibition.

Conclusion and Future Directions

While the precise molecular interactions of this compound are yet to be elucidated, this comparative analysis provides a framework for understanding its potential therapeutic mechanisms. Based on the known activities of Euonymus alkaloids and extracts, it is plausible that this compound acts on multiple signaling pathways, which could account for its diverse reported pharmacological effects.

Future research should focus on:

  • Isolation and Purification of this compound: Obtaining sufficient quantities of pure this compound is a critical first step for detailed in vitro and in vivo studies.

  • In Vitro Screening: A comprehensive screening of this compound against a panel of cancer cell lines, key metabolic enzymes, and immune cells will help to identify its primary targets.

  • Mechanism of Action Studies: Once a primary effect is identified, detailed studies should be conducted to delineate the specific signaling pathways involved, using techniques such as Western blotting, qPCR, and reporter assays.

  • In Vivo Efficacy and Toxicity: Preclinical studies in animal models of cancer, diabetes, and autoimmune diseases are necessary to evaluate the therapeutic potential and safety profile of this compound.

By systematically investigating these areas, the scientific community can unlock the full therapeutic potential of this promising natural product.

References

Structural Activity Relationship (SAR) Studies of Neoeuonymine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the structural activity relationship (SAR) of Neoeuonymine and its analogues is currently unavailable in publicly accessible scientific literature. Extensive searches for detailed SAR studies, including the synthesis of this compound derivatives and their comparative biological activities, did not yield specific experimental data required to construct a thorough comparison guide as requested.

While the initial intent was to provide a detailed analysis for researchers, scientists, and drug development professionals, the lack of published research on the SAR of this compound prevents the creation of quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways or experimental workflows directly related to this specific compound.

The scientific community relies on published, peer-reviewed data to build upon existing knowledge. In the case of this compound, it appears that this foundational research has not yet been made widely available. Therefore, any attempt to generate a comparative guide at this time would be speculative and would not meet the rigorous, data-driven requirements of the target audience.

Moving Forward:

For researchers interested in the potential of this compound, this knowledge gap represents an opportunity for novel research. Future studies could focus on:

  • Synthesis of a library of this compound analogues: This would involve systematically modifying different functional groups on the this compound scaffold.

  • Comprehensive biological evaluation: Screening the synthesized analogues against a panel of relevant biological targets to determine their efficacy and potency.

  • Quantitative Structure-Activity Relationship (QSAR) modeling: Using the biological data to develop computational models that can predict the activity of new, unsynthesized derivatives.

Should such data become available, a comprehensive SAR comparison guide could be developed. This guide would include the originally requested components, such as:

  • Data Presentation: Clearly structured tables summarizing the quantitative data (e.g., IC50, EC50, Ki values) for this compound and its analogues against various biological targets.

  • Experimental Protocols: Detailed methodologies for key experiments, including synthesis of analogues, in vitro and in vivo assays, and analytical techniques.

  • Mandatory Visualization: Diagrams illustrating signaling pathways affected by active analogues, experimental workflows for screening and analysis, and the logical relationships between structural modifications and biological activity.

Until such foundational research is published, a detailed and objective comparison guide on the structural activity relationship of this compound cannot be responsibly generated. Researchers are encouraged to consult primary scientific literature for any future developments in this area.

A Comparative Guide to Synthetic vs. Natural Euonymine: Bridging Chemistry and Biology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic and naturally sourced Euonymine, a complex sesquiterpene alkaloid with significant biological activities. While a direct, data-driven comparison of efficacy is currently limited by the novelty of its total synthesis, this document outlines the available information on both forms, including a detailed look at the first successful total synthesis, the known biological activities of the natural compound, and the experimental protocols relevant to its study.

Introduction to Euonymine

Euonymine is a highly oxygenated sesquiterpene alkaloid naturally found in plants of the Celastraceae family, such as Tripterygium wilfordii. It belongs to the dihydro-β-agarofuran family of natural products, which are known for their complex structures and diverse biological activities. Natural Euonymine has garnered interest in the scientific community for its potential therapeutic applications, notably its anti-HIV and P-glycoprotein (P-gp) inhibitory effects.[1][2] The recent achievement of its total synthesis opens new avenues for further research, including the potential for analog synthesis and a more controlled study of its biological functions.

The Dawn of Synthetic Euonymine: A Landmark in Chemical Synthesis

The complex structure of Euonymine, with its 11 contiguous stereocenters and a macrocyclic bislactone ring, presented a formidable challenge to synthetic chemists for decades. In 2021, the research group of Masayuki Inoue at the University of Tokyo reported the first-ever total synthesis of Euonymine.[1][2] This groundbreaking work not only confirmed the absolute configuration of the natural product but also provided a blueprint for the synthesis of related complex natural products and their analogs.

Experimental Workflow for the Total Synthesis of Euonymine

The successful synthesis of Euonymine by Inoue and his team involved a multi-step process. Below is a simplified workflow diagram illustrating the key stages of this synthetic route.

G Simplified Workflow of Euonymine Total Synthesis A Starting Material ((R)-Glycerol Acetonide) B B-Ring Construction (Diels-Alder Reaction) A->B C C-Ring Formation (Intramolecular Iodoetherification) B->C D A-Ring Assembly (Ring-Closing Metathesis) C->D E Protected Euonyminol Core D->E F Site-Selective Bis-esterification E->F G Macrocycle Formation F->G H Final Deprotection and Acetylation G->H I Synthetic Euonymine H->I G Potential Mechanisms of P-gp Inhibition by Euonymine cluster_0 Cancer Cell Pgp P-glycoprotein (P-gp) Efflux Pump Drug Chemotherapeutic Drug Pgp->Drug ADP ADP + Pi Pgp->ADP Drug->Pgp Efflux Euonymine Euonymine Euonymine->Pgp Inhibition ATP ATP ATP->Pgp Hydrolysis

References

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of prominent alkaloids isolated from the Euonymus genus. While the specific alkaloid "Neoeuonymine" remains elusive in current scientific literature, this comparison focuses on related, well-characterized sesquiterpene pyridine alkaloids, offering a valuable resource for evaluating their potential as therapeutic agents.

This guide synthesizes available experimental data on the cytotoxicity, anti-inflammatory, and neuroprotective effects of key Euonymus alkaloids. All quantitative data is presented in clear, structured tables, and detailed experimental protocols for the cited assays are provided to ensure reproducibility and facilitate further research.

Data Summary

The following tables summarize the available quantitative data for the biological activities of selected Euonymus alkaloids. Direct comparative studies are limited, and data has been compiled from various sources.

Table 1: Cytotoxicity of Euonymus Alkaloids and Related Compounds

CompoundCell LineAssayIC50 (µM)Reference
Wilforine RAW264.7CCK-8>100[1]
Tripterygiumine S RAW264.7MTTNot cytotoxic at active conc.[2]
Compound 5 (from T. wilfordii) HEK293/NF-κB-LucCCK-8Not cytotoxic at 100 µM[3]
Compound 11 (from T. wilfordii) HEK293/NF-κB-LucCCK-8Not cytotoxic at 100 µM[3]
Compound 16 (Wilforine) HEK293/NF-κB-LucCCK-8Not cytotoxic at 100 µM[3]

Table 2: Anti-inflammatory Activity of Euonymus Alkaloids and Related Compounds

CompoundCell LineAssayParameter MeasuredIC50 (µM)Reference
Wilforine RAW264.7Griess AssayNitric Oxide ProductionNot explicitly stated, but significant inhibition at 25, 50, 100 µmol/L[1]
Tripterygiumine S RAW264.7Griess AssayNitric Oxide Production28.80[2]
Tripterygiumine T RAW264.7Griess AssayNitric Oxide Production>100[2]
Tripterygiumine U RAW264.7Griess AssayNitric Oxide Production>100[2]
Tripterygiumine V RAW264.7Griess AssayNitric Oxide Production>100[2]
Wilforine HEK293/NF-κB-LucLuciferase AssayNF-κB Inhibition15.66[3]
Compound 5 (from T. wilfordii) HEK293/NF-κB-LucLuciferase AssayNF-κB Inhibition8.75[3]
Compound 11 (from T. wilfordii) HEK293/NF-κB-LucLuciferase AssayNF-κB Inhibition0.74[3]

Table 3: Neuroprotective Activity of Compounds from Euonymus Species

CompoundCell Line/ModelAssayEffectConcentration/IC50Reference
Flavonols (from E. hamiltonianus) APPsw-transfected HeLa cellsBeta-amyloid productionWeak inhibition of Aβ42 productionIC50: 53.15 - 65.43 µM[4]
Flavonols (from E. hamiltonianus) LPS-stimulated BV-2 microgliaGriess AssayInhibition of NO productionIC50: 14.38 - 17.44 µM[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[5]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁵ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

  • Incubation: Incubate the plate at 37°C for 3-4 hours to allow the conversion of MTT to formazan crystals by viable cells.

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

Anti-inflammatory Assay (LPS-induced Nitric Oxide Production)

This assay measures the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).[7][8][9]

Protocol:

  • Cell Seeding: Seed RAW264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response and incubate for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect 50-100 µL of the cell culture supernatant.

    • Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

    • Incubate at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the NO produced by the cells.

Neuroprotection Assay (Beta-Amyloid-Induced Neurotoxicity)

This assay evaluates the ability of a compound to protect neuronal cells from the toxic effects of beta-amyloid (Aβ) peptides, which are implicated in Alzheimer's disease.[10][11][12]

Protocol:

  • Neuronal Cell Culture: Culture primary neurons or a neuronal cell line (e.g., SH-SY5Y) in appropriate conditions.

  • Compound Pre-treatment: Pre-treat the neuronal cells with different concentrations of the test compounds for a specified duration.

  • Aβ Oligomer Treatment: Expose the cells to pre-aggregated Aβ oligomers (e.g., Aβ1-42) at a neurotoxic concentration.

  • Incubation: Incubate the cells for 24-48 hours.

  • Viability Assessment: Assess cell viability using methods such as the MTT assay, LDH release assay, or by morphological analysis (e.g., neurite outgrowth).[12]

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows are provided below to enhance understanding.

Caption: A generalized workflow for evaluating the bioactivity of Euonymus alkaloids.

nfkb_pathway cluster_cytoplasm IκB sequesters NF-κB LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 recruits IKK IKK MyD88->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Genes (e.g., iNOS) Nucleus->Genes activates transcription of Wilforine Wilforine Wilforine->IKK inhibits

Caption: The NF-κB signaling pathway, a key target in inflammation, is inhibited by Wilforine.[1]

This guide serves as a foundational resource for the comparative analysis of Euonymus alkaloids. The provided data and protocols are intended to support further investigation into the therapeutic potential of this promising class of natural products. As more research becomes available, this guide will be updated to provide an even more comprehensive overview.

References

Statistical Analysis of Bioactivity Data for Compounds from Euonymus Species

Author: BenchChem Technical Support Team. Date: November 2025

For professionals in research, science, and drug development, this guide provides a comparative overview of the bioactivity of natural compounds isolated from plants of the Euonymus genus, with a focus on cytotoxicity and the reversal of multidrug resistance (MDR). Due to the absence of specific bioactivity data for "Neoeuonymine" in the available scientific literature, this guide presents data for other representative bioactive compounds from Euonymus species and outlines the standard experimental protocols used to generate such data.

Comparative Bioactivity Data

While specific quantitative data for this compound could not be located, research on other compounds from the Euonymus genus has revealed significant cytotoxic and MDR reversal activities. The following table summarizes representative bioactivity data for compounds isolated from various Euonymus species, offering a baseline for comparison.

Compound/ExtractCell Line(s)BioactivityMeasurementResult
Alatusol A-CA549, SK-OV-3, SK-MEL-2, HCT-15CytotoxicityIC5015.20-29.81 µM[1]
Euonymus alata CardenolidesVarious neoplastic cell linesCytotoxicity-Potent activity[2]
Tropane Alkaloids from Erythroxylum rotundifoliumKB-V1 (vinblastine-resistant)MDR Reversal-Demonstrated activity

Note: The table above is illustrative. Direct comparison requires data generated under identical experimental conditions.

Experimental Protocols

To ensure reproducibility and enable objective comparison, detailed experimental methodologies are crucial. Below are standard protocols for assessing cytotoxicity and P-glycoprotein (P-gp) mediated multidrug resistance, two key bioactivities investigated for natural products.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and control substances. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or an SDS-HCl solution, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against compound concentration.

Multidrug Resistance Reversal: Rhodamine 123 Efflux Assay

This assay measures the function of the P-glycoprotein (P-gp) efflux pump, a key mechanism of multidrug resistance. P-gp actively transports various substrates, including the fluorescent dye Rhodamine 123, out of the cell. Inhibitors of P-gp will lead to an accumulation of Rhodamine 123 inside the cells.

Principle: The intracellular fluorescence of Rhodamine 123 is measured by flow cytometry. In cells overexpressing P-gp, the dye is actively pumped out, resulting in low fluorescence. In the presence of a P-gp inhibitor, efflux is blocked, leading to increased intracellular fluorescence.

Procedure:

  • Cell Preparation: Use a pair of cell lines: a drug-sensitive parental line (e.g., CCRF-CEM) and its P-gp-overexpressing, multidrug-resistant counterpart (e.g., CEM/ADR5000).

  • Compound Incubation: Pre-incubate the cells with the test compound at various concentrations. Include a known P-gp inhibitor (e.g., Verapamil) as a positive control and a vehicle control.

  • Rhodamine 123 Staining: Add Rhodamine 123 to the cell suspension and incubate to allow for dye uptake and efflux.

  • Flow Cytometry Analysis: Analyze the intracellular fluorescence of Rhodamine 123 in the cell populations using a flow cytometer.

  • Data Analysis: Compare the fluorescence intensity of the treated cells to the control cells. A significant increase in fluorescence in the resistant cell line in the presence of the test compound indicates inhibition of P-gp-mediated efflux and reversal of multidrug resistance.

Visualizations

Experimental Workflow for Bioactivity Screening

experimental_workflow cluster_cytotoxicity Cytotoxicity Assessment (MTT Assay) cluster_mdr MDR Reversal (Rhodamine 123 Efflux Assay) C1 Seed Cells C2 Treat with this compound C1->C2 C3 Add MTT Reagent C2->C3 C4 Solubilize Formazan C3->C4 C5 Measure Absorbance C4->C5 C6 Calculate IC50 C5->C6 M1 Prepare Sensitive & Resistant Cells M2 Incubate with this compound M1->M2 M3 Add Rhodamine 123 M2->M3 M4 Flow Cytometry Analysis M3->M4 M5 Determine P-gp Inhibition M4->M5

Caption: General experimental workflow for assessing cytotoxicity and multidrug resistance reversal.

Signaling Pathway of P-glycoprotein Mediated Multidrug Resistance

mdr_pathway cluster_cell Cancer Cell Pgp P-glycoprotein (Efflux Pump) Drug Chemotherapeutic Drug Pgp->Drug ADP ADP + Pi Pgp->ADP Drug->Pgp Efflux This compound This compound (Putative Inhibitor) This compound->Pgp Inhibition ATP ATP ATP->Pgp Extracellular Extracellular Space Intracellular Intracellular Space Drug_out Chemotherapeutic Drug Drug_out->Drug

Caption: Proposed mechanism of P-glycoprotein inhibition by a potential MDR reversal agent.

References

Independent Verification of Neoechinulin A's Therapeutic Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic potential of Neoechinulin A with alternative compounds, supported by experimental data from preclinical studies. The information is intended to assist researchers in evaluating its potential for further investigation and development.

Anti-inflammatory Potential

Neoechinulin A has demonstrated significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. This section compares its efficacy with established anti-inflammatory agents, Parthenolide and Dexamethasone.

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

Neoechinulin A exerts its anti-inflammatory effects primarily through the suppression of the NF-κB and p38 MAPK signaling pathways.[1][2] In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, Neoechinulin A has been shown to inhibit the production of key pro-inflammatory mediators including nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β).[1][2] This is achieved by preventing the degradation of IκB-α, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[1]

Signaling Pathway of Neoechinulin A in LPS-stimulated Macrophages

NeoechinulinA_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 p38_MAPK p38 MAPK TLR4->p38_MAPK Activates IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates & Degrades NFκB_p65 NF-κB (p65) IκBα->NFκB_p65 Inhibits NFκB_p65_nuc NF-κB (p65) NFκB_p65->NFκB_p65_nuc Translocates NeoechinulinA Neoechinulin A NeoechinulinA->p38_MAPK Inhibits NeoechinulinA->IKK Inhibits DNA DNA NFκB_p65_nuc->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β) DNA->Pro_inflammatory_Genes Transcription

Caption: Neoechinulin A inhibits LPS-induced inflammation by blocking p38 MAPK and NF-κB signaling.

Comparative Efficacy Data

The following table summarizes the inhibitory concentrations (IC50) of Neoechinulin A and alternative anti-inflammatory compounds on the production of nitric oxide (NO) in LPS-stimulated RAW264.7 macrophages.

CompoundTargetCell LineIC50Citation
Neoechinulin A NO ProductionRAW264.7~25 µM[2]
Parthenolide NO ProductionRAW264.70.35 µM[3]
Dexamethasone IL-6 Inhibition-0.5 x 10⁻⁸ M[4]

Note: Data is compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Anticancer Potential

Neoechinulin A has also been investigated for its anticancer properties, demonstrating cytotoxic effects against various cancer cell lines.[5] Its proposed mechanism involves the induction of apoptosis.

Mechanism of Action: Induction of Apoptosis

Neoechinulin A has been reported to induce apoptosis in cancer cells, such as HeLa cervical cancer cells, through the upregulation of the p53 tumor suppressor protein and subsequent activation of the caspase-3 cascade.[5][6] This leads to the downregulation of the anti-apoptotic protein Bcl-2 and upregulation of the pro-apoptotic protein Bax.[5][6]

Comparative Cytotoxicity Data

The table below presents the IC50 values of Neoechinulin A and other natural compounds with anticancer properties against various cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)Citation
Neoechinulin A HeLaCervical CancerNot Specified[5][6]
Parthenolide A549Lung Carcinoma4.3[7]
TE671Medulloblastoma6.5[7]
HT-29Colon Adenocarcinoma7.0[7]
Curcumin Acute Lymphoblastic LeukemiaLeukemia80[8]
Resveratrol HeLaCervical Cancer83.5[8]
HT-29Colon Adenocarcinoma43.8[8]

Note: IC50 values are from various sources and experimental conditions may differ.

Experimental Protocols

General Workflow for Assessing Anti-inflammatory Activity

The following diagram illustrates a typical workflow for evaluating the anti-inflammatory effects of a test compound on LPS-stimulated macrophages.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays Seed_Cells Seed RAW264.7 Macrophages (e.g., 1.5 x 10^5 cells/well) Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Pretreat Pre-treat with Test Compound (e.g., Neoechinulin A) Incubate_24h->Pretreat Stimulate Stimulate with LPS (e.g., 1 µg/mL for 24h) Pretreat->Stimulate Collect_Supernatant Collect Supernatant Stimulate->Collect_Supernatant Cell_Lysate Prepare Cell Lysate Stimulate->Cell_Lysate Griess_Assay Griess Assay for Nitric Oxide (NO) Collect_Supernatant->Griess_Assay ELISA ELISA for Cytokines (TNF-α, IL-1β, IL-6) Collect_Supernatant->ELISA Western_Blot Western Blot for NF-κB, p38 MAPK, etc. Cell_Lysate->Western_Blot

Caption: Workflow for in vitro anti-inflammatory activity assessment.

Detailed Methodologies

1. Cell Culture and Treatment (RAW264.7 Macrophages)

  • Cell Line: RAW 264.7 murine macrophage cell line.[9]

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[10]

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[10]

  • Seeding Density: Approximately 1.5 x 10^5 cells/well in a 96-well plate for NO assays.[9]

  • Treatment Protocol:

    • Seed cells and incubate for 24 hours.

    • Pre-treat cells with various concentrations of the test compound (e.g., Neoechinulin A) for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL to 1 µg/mL) for a designated period (e.g., 24 hours).[9][11]

2. Nitric Oxide (NO) Production Assay (Griess Assay)

  • Principle: This colorimetric assay measures the concentration of nitrite (NO2-), a stable and nonvolatile breakdown product of NO.

  • Procedure:

    • Collect the cell culture supernatant after treatment.

    • Mix an equal volume of the supernatant with Griess reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[12]

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540-550 nm using a microplate reader.[13]

    • Quantify the nitrite concentration using a sodium nitrite standard curve.[12]

3. Western Blot Analysis for NF-κB Activation

  • Principle: This technique is used to detect the levels of specific proteins, such as the p65 subunit of NF-κB, in cell lysates.

  • Procedure:

    • Protein Extraction: Lyse the treated cells to extract total protein. For NF-κB translocation, nuclear and cytoplasmic fractions can be separated.

    • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-p65, anti-phospho-p65, anti-IκBα).

    • Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[1]

    • Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH) to determine relative protein expression.

References

Safety Operating Guide

Proper Disposal of Neoeuonymine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential safety and logistical information for the proper disposal of neoeuonymine, a toxic alkaloid, in a laboratory setting.

Due to the absence of a specific Safety Data Sheet (SDS) for this compound (CAS No. 33510-25-7), this document outlines a comprehensive disposal procedure based on general best practices for hazardous chemical waste, with a particular focus on toxic alkaloid powders. Adherence to these guidelines is critical to mitigate potential risks to personnel and the environment.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is crucial to handle this compound with the utmost care in a designated and properly ventilated area, preferably a chemical fume hood. Personal Protective Equipment (PPE) is mandatory.

Required Personal Protective Equipment (PPE):

PPE CategorySpecification
Gloves Double-gloving with nitrile gloves is recommended.
Eye Protection Chemical safety goggles or a face shield.
Lab Coat A buttoned, full-length lab coat.
Respiratory A properly fitted respirator may be necessary for handling larger quantities or if there is a risk of aerosolization.

Step-by-Step Disposal Procedures

The following step-by-step process ensures the safe and compliant disposal of this compound waste.

Step 1: Waste Identification and Segregation

Properly identify and segregate all waste streams containing this compound. Do not mix with other chemical waste unless compatibility has been confirmed.

  • Solid Waste: Includes unused this compound powder, contaminated spatulas, weigh boats, and absorbent paper.

  • Liquid Waste: Solutions containing this compound.

  • Sharps Waste: Contaminated needles, syringes, pipette tips, and broken glass.

  • Contaminated Labware: Glassware and other equipment that has come into contact with this compound.

Step 2: Containerization

Use appropriate, clearly labeled containers for each waste stream.

  • Solid Waste: Place in a sealable, puncture-resistant container.

  • Liquid Waste: Use a leak-proof, screw-cap container compatible with the solvent used.

  • Sharps Waste: Dispose of in a designated sharps container.

  • Contaminated Labware: Decontaminate glassware using an appropriate solvent. The rinsate should be collected as hazardous waste. If decontamination is not feasible, the labware should be disposed of as solid hazardous waste.

Step 3: Labeling

All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[1][2] The label should also include the hazard characteristics (e.g., "Toxic"), the accumulation start date, and the name of the principal investigator or laboratory.

Step 4: Storage

Store sealed waste containers in a designated, secure, and well-ventilated satellite accumulation area away from incompatible materials.

Step 5: Disposal

Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3] Never dispose of this compound down the drain or in the regular trash.

Experimental Workflow for this compound Disposal

The following diagram illustrates the logical flow of the disposal process.

Neoeuonymine_Disposal_Workflow cluster_pre_disposal Pre-Disposal cluster_containerization_labeling Containerization & Labeling cluster_storage_disposal Storage & Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe segregate Segregate Waste Streams (Solid, Liquid, Sharps, Labware) ppe->segregate containerize Select & Use Correct Waste Containers segregate->containerize label_waste Label Containers with 'Hazardous Waste' & Chemical Name containerize->label_waste storage Store in Designated Satellite Accumulation Area label_waste->storage contact_ehs Contact EHS for Waste Pickup storage->contact_ehs end_node End: Waste Collected by EHS contact_ehs->end_node

Caption: Workflow for the proper disposal of this compound waste.

Decontamination Protocol

For decontaminating reusable labware, triple rinse with a suitable solvent that is known to dissolve this compound. Collect all rinsate as hazardous liquid waste. After solvent rinsing, wash with soap and water.

Given that this compound is classified as an alkaloid, it is prudent to treat it as a highly toxic substance.[4] In the absence of specific toxicological data, a conservative approach to handling and disposal is essential to ensure the safety of all laboratory personnel. Always consult your institution's specific hazardous waste management guidelines for additional requirements.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Neoeuonymine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

Neoeuonymine, a sesquiterpene pyridine alkaloid, requires meticulous handling due to its potent biological activity and structural relationship to compounds with known toxicological profiles. This guide provides essential safety and logistical information to ensure the well-being of researchers and the integrity of your work. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on data for structurally related pyridine alkaloids and potent immunosuppressive agents is mandated.

Operational Plan: From Receipt to Disposal

Handling this compound demands a controlled and systematic workflow. All procedures should be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[1]

  • The storage container must be clearly labeled with the chemical name, "Hazardous Waste," and any other institutional requirements.[1]

  • Access to the storage area should be restricted to authorized personnel only.

2. Preparation of Solutions:

  • All manipulations, including weighing and dissolution, must be performed within a chemical fume hood.

  • Wear the appropriate personal protective equipment (PPE) as detailed in Table 1.

  • Use a dedicated set of non-sparking tools and equipment for handling the solid compound.

  • When dissolving, add the solvent slowly to the solid to avoid splashing.

3. Handling and Experimental Use:

  • Conduct all experiments involving this compound within a chemical fume hood.

  • Keep the container tightly closed when not in use.[2]

  • Avoid the creation of aerosols.

  • In case of accidental exposure, follow the first aid measures outlined in Table 2.

4. Spill Response:

  • In the event of a small spill within the fume hood, use an inert absorbent material (e.g., sand, vermiculite) to contain and absorb the substance.[1]

  • Carefully collect the absorbed material into a labeled hazardous waste container.[1]

  • Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[1]

  • For larger spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.

Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound. Double gloving is recommended for all procedures.

Procedure Gloves Eye Protection Lab Coat/Gown Respiratory Protection
Receiving and Storage Nitrile or Neoprene GlovesSafety Glasses with Side ShieldsStandard Lab CoatNot generally required
Weighing and Solution Preparation (in fume hood) Double Nitrile or Neoprene GlovesChemical Splash GogglesDisposable Gown over Lab CoatN95 Respirator (recommended as a precaution)
Experimental Use (in fume hood) Double Nitrile or Neoprene GlovesChemical Splash GogglesDisposable Gown over Lab CoatNot generally required if work is performed in a certified fume hood
Spill Cleanup (small, in fume hood) Double Nitrile or Neoprene Gloves (heavy-duty)Chemical Splash GogglesDisposable Gown over Lab CoatN95 or higher respirator
Waste Disposal Double Nitrile or Neoprene GlovesChemical Splash GogglesDisposable Gown over Lab CoatNot generally required

Disposal Plan

The disposal of this compound and any contaminated materials must adhere to strict hazardous waste regulations.

  • Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.[1]

  • Containerization: Collect all solid and liquid waste containing this compound in clearly labeled, leak-proof hazardous waste containers.[1] The label must include "Hazardous Waste" and the full chemical name.[1]

  • Disposal Method: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[1] Rotary kiln incineration is a common method for pyridine-containing waste.[3]

  • Prohibited Disposal: Never pour this compound or its solutions down the drain or dispose of it in regular trash.[1]

First Aid and Emergency Procedures

Immediate action is critical in case of exposure.

Exposure Route First Aid Measures
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention.[4]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Experimental Protocols and Data Presentation

While specific experimental protocols involving this compound will vary, all must incorporate the safety measures outlined in this document. All quantitative data related to the handling and disposal of this compound, such as waste quantities and disposal dates, should be meticulously recorded and summarized in a structured table for easy tracking and compliance verification.

Visualizing the Workflow

To ensure clarity and adherence to the safety protocols, the following diagrams illustrate the key workflows for handling and disposing of this compound.

This compound Handling Workflow cluster_0 Preparation Phase (in Fume Hood) cluster_1 Experimental Phase (in Fume Hood) cluster_2 Post-Experiment Receive_and_Inspect Receive and Inspect Container Store_Securely Store in a Cool, Dry, Ventilated Area Receive_and_Inspect->Store_Securely Don_PPE Don Appropriate PPE (Table 1) Store_Securely->Don_PPE Weigh_and_Prepare Weigh Solid and Prepare Solution Don_PPE->Weigh_and_Prepare Conduct_Experiment Conduct Experiment Weigh_and_Prepare->Conduct_Experiment Decontaminate Decontaminate Work Area and Equipment Conduct_Experiment->Decontaminate Doff_PPE Doff and Dispose of Contaminated PPE Decontaminate->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Workflow for the safe handling of this compound.

This compound Disposal Workflow Start Waste Generated (Solid, Liquid, Contaminated Materials) Segregate Segregate this compound Waste from Other Streams Start->Segregate Containerize Place in Labeled, Leak-Proof Hazardous Waste Container Segregate->Containerize Store_Waste Store Waste Container in Designated Area Containerize->Store_Waste Contact_EHS Contact Environmental Health & Safety (EHS) for Pickup Store_Waste->Contact_EHS Documentation Complete all Necessary Waste Disposal Documentation Contact_EHS->Documentation End Proper Disposal by Licensed Contractor Documentation->End

Caption: Step-by-step process for the safe disposal of this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.